Genevant CL1
Description
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Structure
2D Structure
Properties
CAS No. |
1450888-71-7 |
|---|---|
Molecular Formula |
C39H73NO2 |
Molecular Weight |
588.0 g/mol |
IUPAC Name |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate |
InChI |
InChI=1S/C39H73NO2/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5/h18-23,37-38H,6-17,24-36H2,1-5H3/b21-18-,22-19-,23-20- |
InChI Key |
ARJCMRWHZPDQJG-ASSJVFBPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Genevant CL1: A Technical Guide to a Leading Ionizable Lipid for Nucleic Acid Delivery
For Immediate Release
VANCOUVER, British Columbia – Genevant Sciences' CL1, an advanced ionizable lipid, is a pivotal component in the landscape of nucleic acid therapeutics, facilitating the safe and effective delivery of messenger RNA (mRNA) and small interfering RNA (siRNA) payloads. This technical guide provides an in-depth exploration of the mechanism of action of Genevant CL1, tailored for researchers, scientists, and drug development professionals. The core of its function lies in its meticulously engineered chemical structure, which enables the formation of stable lipid nanoparticles (LNPs) that efficiently encapsulate and deliver nucleic acids into target cells.
This compound, also known as Lipid 10, is an ionizable lipid with a pKa of 6.3.[1][2] This specific pKa value is critical to its function. At a low pH, such as during the formulation process, the lipid is protonated and carries a positive charge, which facilitates the encapsulation of negatively charged nucleic acid payloads. Upon entering the neutral pH environment of the bloodstream, the lipid becomes largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is crucial for minimizing toxicity and non-specific interactions in vivo.[3]
The delivery process begins with the cellular uptake of the LNP, typically through endocytosis. Once inside the cell, the LNP is trafficked into an endosome. The endosome's internal environment is naturally acidic. This acidic environment triggers the protonation of this compound, causing it to regain its positive charge. This charge reversal is a key step in the mechanism of action, as it promotes the destabilization of the endosomal membrane.[3][4] The unique triple-tailed, cone-shaped molecular architecture of this compound, along with the degree of unsaturation in its lipid tails, is thought to contribute significantly to this membrane disruption, ultimately leading to the release of the encapsulated mRNA or siRNA cargo into the cytoplasm where it can exert its therapeutic effect.
LNP Formulation and Composition
Lipid nanoparticles incorporating this compound are typically composed of four key components:
-
Ionizable Cationic Lipid (this compound): As detailed above, this component is central to nucleic acid encapsulation and endosomal escape.
-
Helper Phospholipid (e.g., DSPC): This lipid aids in the structural integrity and stability of the nanoparticle.
-
Cholesterol: Cholesterol is included to enhance nanoparticle stability, rigidity, and biodistribution, which can improve transfection efficiency.
-
PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-lipid conjugate helps to stabilize the LNP, prevent aggregation, and shield it from the immune system, thereby prolonging its circulation time.
The precise ratio of these components can be optimized to fine-tune the physicochemical properties and biological performance of the LNP formulation.
Performance and Comparative Data
Studies have demonstrated the high performance of this compound in LNP formulations for mRNA delivery. In murine models, intramuscular administration of mRNA encapsulated in this compound-containing LNPs resulted in higher IgG titers compared to LNPs formulated with the ionizable lipid SM-102. The performance of this compound was comparable to that of MC3 and ALC-0315 in these studies. Furthermore, LNPs formulated with this compound have shown robust protein expression, with one study indicating it afforded more than double the expression of other approved lipids.
Quantitative Performance Data Summary
| Parameter | This compound | SM-102 | ALC-0315 | MC3 | Reference |
| pKa | 6.3 | - | - | - | |
| In Vivo Expression (fLuc mRNA, IM) | High, similar to ALC-0315 | Lower than CL1 and ALC-0315 | High, similar to CL1 | Lower than CL1, ALC-0315, and SM-102 | |
| Anti-HA IgG Titers (mRNA vaccine) | Higher than SM-102, similar to MC3 & ALC-0315 | Lower than CL1 | Similar to CL1 and MC3 | Similar to CL1 and ALC-0315 | |
| Liver Accumulation | Rapid accumulation, similar to MC3 | - | High | Rapid accumulation, similar to CL1 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for the formulation and testing of this compound-containing LNPs are not publicly available, general procedures can be inferred from the scientific literature.
General LNP Formulation Protocol
A common method for preparing LNPs involves the rapid mixing of an ethanolic solution containing the lipids with an aqueous solution of the nucleic acid at a low pH (e.g., pH 4). This process facilitates the self-assembly of the LNPs with the nucleic acid encapsulated within the core. The resulting nanoparticle suspension is then dialyzed against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, leading to a stable, neutral-surfaced LNP suitable for in vivo administration.
In Vivo Luciferase Expression Assay
-
Animal Model: Typically, mice are used for these studies.
-
LNP Administration: A single dose of LNP encapsulating firefly luciferase (fLuc) mRNA (e.g., 5 µg) is administered via intramuscular (IM) injection.
-
Imaging: At a specified time point post-injection (e.g., 6 hours), whole-body imaging is performed using an in vivo imaging system (IVIS) to detect bioluminescence following the administration of a luciferin substrate.
-
Quantification: The bioluminescent signal at the injection site and in other organs of interest (e.g., the liver) is quantified to assess the level of protein expression.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Cellular uptake and endosomal escape of a this compound-LNP.
Caption: General workflow for the formulation of this compound-LNPs.
References
The Pivotal Role of Genevant CL1 in Endosomal Escape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical characteristics of Genevant's CL1 ionizable lipid, focusing on its pKa and its essential function in facilitating the endosomal escape of nucleic acid payloads. Designed for professionals in the field of drug development, this document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and comparative performance data.
Introduction: The Endosomal Escape Challenge in Nucleic Acid Delivery
The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is contingent on overcoming multiple biological barriers. A primary obstacle is the entrapment of the delivery vehicle, typically a lipid nanoparticle (LNP), within the endosome following cellular uptake. Efficient escape from the endosome into the cytoplasm is paramount for the therapeutic payload to reach its site of action and exert its biological effect. Ionizable lipids are a cornerstone of modern LNP formulations, engineered to facilitate this crucial step. Genevant's CL1, also known as Lipid 10, is a novel ionizable lipid that has demonstrated significant promise in enhancing the potency of nucleic acid therapies through superior endosomal escape.
Genevant CL1: Physicochemical Properties
The efficacy of an ionizable lipid in mediating endosomal escape is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized. An optimal pKa allows the LNP to remain neutral at physiological pH (around 7.4), promoting stability in circulation, and to become positively charged in the acidic environment of the late endosome (pH 5.0-6.5). This pH-triggered protonation is the key to initiating the endosomal escape process.
| Property | Value | Reference |
| Lipid Name | This compound (Lipid 10) | [1][2][3] |
| pKa | 6.3 | [2] |
The Mechanism of CL1-Mediated Endosomal Escape
The protonation of this compound's tertiary amine headgroup within the acidic milieu of the endosome is the catalyst for a cascade of events leading to membrane disruption. The now positively charged CL1-containing LNP interacts with negatively charged anionic lipids, such as phosphatidylserine, present in the endosomal membrane. This electrostatic interaction is hypothesized to promote a structural rearrangement of the lipid bilayer, potentially forming a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the nucleic acid payload to be released into the cytoplasm.
Experimental Protocols
The characterization and evaluation of ionizable lipids like this compound involve a series of well-defined experimental protocols. Below are methodologies for key assays.
Determination of LNP Apparent pKa (TNS Assay)
The apparent pKa of an LNP formulation is a critical parameter that predicts its in vivo performance. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method for this determination.
Protocol:
-
LNP Formulation: Prepare LNPs with the desired lipid composition.
-
Buffer Preparation: A range of buffers with pH values from 3 to 10 are prepared.
-
TNS Solution: A stock solution of TNS is prepared.
-
Assay Plate Preparation: In a 96-well plate, the LNPs are mixed with each buffer and the TNS solution.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 321 nm and 447 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against the pH. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.
In Vivo Gene Silencing Efficiency (Factor VII Mouse Model)
The in vivo efficacy of siRNA-LNP formulations is often assessed by measuring the knockdown of a specific target gene in a murine model. The silencing of Factor VII, a liver-expressed protein, is a common benchmark.
Protocol:
-
Animal Model: C57BL/6 mice are typically used.
-
LNP Administration: siRNA-LNPs targeting Factor VII are administered intravenously (IV) via the tail vein.
-
Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), blood samples are collected.
-
Factor VII Measurement: Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay.
-
Data Analysis: The percentage of Factor VII knockdown is calculated relative to a control group treated with a non-targeting siRNA or saline.
In Vivo mRNA Expression Efficiency (Luciferase Mouse Model)
To evaluate the delivery and functional expression of mRNA, LNPs encapsulating luciferase mRNA are utilized.
Protocol:
-
Animal Model: BALB/c mice are commonly used.
-
LNP Administration: Luciferase mRNA-LNPs are administered, typically via intramuscular (IM) or intravenous (IV) injection.
-
In Vivo Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin substrate. Bioluminescence imaging is then performed using an in vivo imaging system (IVIS) to quantify the light emission, which correlates with the level of luciferase protein expression.
-
Data Analysis: The total flux (photons/second) in a defined region of interest is measured to determine the magnitude and duration of mRNA expression.
Comparative Performance of this compound
A key study by Lam et al. (2023) from Genevant Sciences provided a head-to-head comparison of CL1 (referred to as Lipid 10 in the publication) with other well-established ionizable lipids.[1]
In Vivo siRNA-Mediated Gene Silencing
LNPs formulated with CL1 demonstrated superior in vivo gene silencing of transthyretin (TTR) in mice compared to the benchmark lipid, DLin-MC3-DMA.
| Ionizable Lipid | Dose (mg/kg) | TTR Silencing (%) |
| This compound (Lipid 10) | 0.01 | ~95% |
| DLin-MC3-DMA | 0.01 | ~70% |
Data adapted from Lam K, et al. Adv Mater. 2023.
In Vivo mRNA Expression
When used to deliver firefly luciferase (fLuc) mRNA in mice, CL1-containing LNPs resulted in significantly higher protein expression compared to LNPs formulated with other clinically advanced lipids.
| Ionizable Lipid | Route | Peak Luciferase Expression (Total Flux) |
| This compound (Lipid 10) | IM | Significantly Higher |
| SM-102 | IM | Lower |
| ALC-0315 | IM | Lower |
Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.
Vaccine Adjuvanting Properties
In a rodent vaccine model using hemagglutinin (HA) mRNA, CL1-based LNPs elicited comparable or superior antibody titers to those formulated with lipids used in approved COVID-19 vaccines.
| Ionizable Lipid | Adjuvanting Effect (Antibody Titers) |
| This compound (Lipid 10) | Comparable or Better |
| SM-102 | Comparable |
| ALC-0315 | Comparable |
Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.
Conclusion
This compound stands out as a highly versatile and potent ionizable lipid for the delivery of a diverse range of nucleic acid payloads. Its optimized pKa of 6.3 is central to its ability to efficiently mediate endosomal escape, a critical step for the successful intracellular delivery of RNA therapeutics and vaccines. The comprehensive experimental data demonstrates that LNPs formulated with CL1 exhibit superior performance in terms of in vivo gene silencing and mRNA expression, and possess strong adjuvanting properties for vaccine applications. These characteristics position this compound as a valuable component in the development of next-generation nucleic acid-based medicines.
References
Genevant CL1: A Deep Dive into its Chemical Structure, Properties, and Role in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Genevant CL1, a novel ionizable lipid crucial for the development of messenger RNA (mRNA)-based therapeutics and vaccines. We will delve into its chemical architecture, physicochemical properties, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for efficient mRNA delivery. This document synthesizes available data to offer detailed insights into its mechanism of action, supported by experimental context and visualizations to aid in research and development.
Chemical Identity and Physicochemical Properties
This compound, also referred to as Lipid 10 in some literature, is a tertiary amine-containing lipid with a unique molecular structure designed for potent and safe delivery of mRNA. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Pentanoic acid, 5-(dimethylamino)-, (6Z )-1,2-di-(4Z )-4-decen-1-yl-6-dodecen-1-yl ester | [1] |
| Molecular Formula | C39H73NO2 | [1][2] |
| Molecular Weight | 588.00 g/mol | [1][2] |
| CAS Number | 1450888-71-7 | |
| pKa | 6.3 | |
| Appearance | Colorless to light yellow liquid |
Role in mRNA-Lipid Nanoparticle (LNP) Formulations
This compound is a critical component of LNPs, which are the leading delivery systems for mRNA therapeutics. Within the LNP formulation, CL1 plays a dual role. At an acidic pH during formulation, its tertiary amine group becomes protonated, facilitating the encapsulation of the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), CL1 is largely neutral, contributing to the stability of the LNP.
The LNP formulation is a multi-component system, and a typical composition is outlined below:
| Component | Function |
| Ionizable Lipid (this compound) | Encapsulates mRNA and facilitates endosomal escape. |
| Phospholipid (e.g., DSPC) | Provides structural integrity to the lipid bilayer. |
| Cholesterol | Modulates membrane fluidity and stability. |
| PEGylated Lipid (e.g., DMG-PEG 2000) | Forms a hydrophilic corona that prevents aggregation and opsonization, increasing circulation time. |
Mechanism of Action: From Injection to Protein Expression
The delivery of mRNA to the cytoplasm of target cells is a multi-step process. The structural characteristics of this compound are tailored to overcome the cellular barriers to nucleic acid delivery.
A structure-activity relationship (SAR) study on this compound has indicated that its triple-tailed skeleton with branching points creates a cone-shaped molecular architecture. This shape, along with the presence of cis-unsaturated tails of medium length (C9 and C10), is thought to enhance the release of the mRNA cargo.
The proposed mechanism of action for a this compound-containing LNP is visualized in the following signaling pathway diagram:
Caption: LNP uptake, endosomal escape, and mRNA translation pathway.
Once the LNP is endocytosed by a target cell, the endosome matures, and its internal pH drops. As the pH approaches the pKa of this compound (6.3), the lipid becomes protonated (positively charged). This charge reversal is hypothesized to trigger the interaction of the ionizable lipid with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible formulation and evaluation of this compound-containing LNPs. Below are representative methodologies based on common practices in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and scalable method.
References
Synthesis and Purification of Genevant CL1 Lipid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ionizable lipids, with a focus on a representative trialkyl lipid structurally similar to Genevant CL1. Due to the proprietary nature of this compound, the following protocols are based on established chemical principles and publicly available information on the synthesis of analogous ionizable lipids used in mRNA delivery systems.
Introduction to this compound and Ionizable Lipids
This compound is a novel, synthetic ionizable lipid essential for the formulation of lipid nanoparticles (LNPs) that deliver mRNA therapeutics.[1] As a cationic lipid, it possesses a protonatable tertiary amine headgroup, which is crucial for encapsulating negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH. The pKa of this compound is reported to be 6.3, a value that is critical for the endosomal escape of the mRNA payload.[2][3][4]
The general structure of trialkyl ionizable lipids like this compound consists of a central amine core linked to hydrophobic lipid tails. These structural features are key to the function of LNPs in protecting the mRNA from degradation and enabling its cellular uptake.
Synthesis of a Representative Trialkyl Ionizable Lipid
The synthesis of a trialkyl ionizable lipid, structurally analogous to this compound, can be achieved through a multi-step process involving the formation of an amine headgroup and the attachment of lipid tails via esterification or etherification reactions. Below is a representative synthetic pathway.
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of a primary amine with lipid-based electrophiles. The following diagram illustrates a generalized synthetic workflow for a trialkyl ionizable lipid.
Experimental Protocol
The following is a representative, detailed experimental protocol for the synthesis of a trialkyl ionizable lipid.
Step 1: Synthesis of the Dialkylated Amine Intermediate
-
Reaction Setup: A solution of a suitable starting amino alcohol (1 equivalent) in a polar aprotic solvent, such as dimethylformamide (DMF), is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: A non-nucleophilic base, such as sodium hydride (NaH) (2.2 equivalents), is added portion-wise to the solution at 0 °C to deprotonate the hydroxyl group.
-
Alkylation: A lipid-based electrophile, such as an alkyl bromide or tosylate (2.1 equivalents), is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Synthesis of the Final Trialkyl Ionizable Lipid
-
Second Alkylation: The crude dialkylated amine intermediate (1 equivalent) is dissolved in a suitable solvent, and a third lipid-based electrophile (1.1 equivalents) is added, along with a base if necessary.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for 24-48 hours, with monitoring by TLC.
-
Final Workup and Purification: After the reaction is complete, a similar aqueous workup is performed. The crude product is then purified using column chromatography.
Purification of the Trialkyl Ionizable Lipid
Purification is a critical step to ensure the high purity of the final lipid product, which is essential for its performance and safety in LNP formulations. Chromatography is the standard method for purifying synthetic lipids.[5]
Purification Workflow
The general workflow for the purification of a trialkyl ionizable lipid is depicted below.
Detailed Purification Protocol
-
Chromatography Selection: Normal-phase column chromatography using silica gel is a common method for the purification of ionizable lipids.
-
Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude lipid is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the components from the column.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product Characterization: The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data and Characterization
The following table summarizes typical quantitative data for the synthesis and purification of a representative trialkyl ionizable lipid.
| Parameter | Typical Value | Method of Analysis |
| Synthesis | ||
| Reaction Yield (Step 1) | 70-85% | Gravimetric |
| Reaction Yield (Step 2) | 60-75% | Gravimetric |
| Purification | ||
| Recovery from Chromatography | >90% | Gravimetric |
| Final Purity | >98% | HPLC |
| Characterization | ||
| Molecular Weight (M.W.) | 588.00 g/mol (for C39H73NO2) | Mass Spectrometry |
| pKa | 6.2 - 6.4 | Potentiometric Titration |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
Conclusion
The synthesis and purification of high-purity ionizable lipids like this compound are critical for the development of safe and effective mRNA-based therapeutics. While the specific manufacturing process for this compound is proprietary, this guide provides a comprehensive overview of the general methodologies used for the synthesis and purification of structurally similar trialkyl ionizable lipids. The detailed protocols and workflows presented here offer valuable insights for researchers and drug development professionals working in the field of nucleic acid delivery. The stringent control over the synthesis and purification processes ensures the production of ionizable lipids with the desired quality attributes for clinical applications.
References
A Technical Guide to Lipid Nanoparticle Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies underlying the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. While specific proprietary formulations, such as Genevant's CL1, are not detailed in publicly available literature, this document synthesizes established scientific knowledge to offer a comprehensive resource for professionals in the field. The guide covers the fundamental components of LNPs, formulation and characterization protocols, and the mechanisms of cellular delivery.
Core Components of mRNA Lipid Nanoparticles
Lipid nanoparticles are sophisticated multi-component systems designed to protect mRNA from degradation and facilitate its entry into target cells.[1][2][3] The precise ratio of these components is critical for the efficacy and safety of the formulation. Generally, LNPs consist of four key lipid components:
-
Ionizable Cationic Lipids: These are the cornerstone of modern mRNA delivery systems.[2] At an acidic pH (typically during formulation), they are positively charged, which facilitates the encapsulation of negatively charged mRNA.[2] In the neutral pH of the bloodstream, they become neutral, reducing toxicity. Upon entering the acidic environment of the endosome, they regain their positive charge, which is crucial for endosomal escape. The pKa of the ionizable lipid is a key parameter, with values typically in the range of 6.0-7.0.
-
Helper Lipids (Phospholipids): Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), are structural components that contribute to the stability of the lipid bilayer.
-
Cholesterol: Cholesterol is another structural component that modulates the integrity and rigidity of the nanoparticle membrane.
-
PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are included to control particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby increasing circulation time in the body.
A representative molar ratio for these components in an LNP formulation is presented in the table below.
| Component | Representative Molar Percentage (%) | Key Function |
| Ionizable Cationic Lipid | 40-50 | mRNA encapsulation, endosomal escape |
| Helper Lipid (e.g., DSPC) | ~10 | Structural stability |
| Cholesterol | 38-48 | Modulates membrane integrity and rigidity |
| PEGylated Lipid | 1-2 | Controls particle size, steric stabilization |
Formulation of mRNA-LNPs: A Step-by-Step Protocol
The most common and reproducible method for formulating mRNA-LNPs is through rapid microfluidic mixing. This technique allows for precise control over the self-assembly of the nanoparticles.
Experimental Protocol: Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase (Organic): The four lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) are dissolved in 100% ethanol. The solution should be heated gently (e.g., at 37°C) to ensure complete dissolution.
-
Aqueous Phase: The mRNA is diluted in an acidic buffer, typically a 10 mM citrate buffer.
-
-
Microfluidic Mixing:
-
The lipid solution and the mRNA solution are loaded into separate syringes.
-
The syringes are placed on a microfluidic mixing instrument.
-
The two solutions are rapidly mixed at a controlled flow rate ratio, typically with a higher flow rate for the aqueous phase (e.g., 3:1 aqueous to organic). This rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and exchange the buffer.
-
The purified LNPs are then sterile-filtered through a 0.22 µm filter.
-
References
The Pivotal Role of Genevant CL1 in Advanced Nucleic Acid Delivery Systems: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of nucleic acid therapeutics, the development of safe and effective delivery systems remains a critical bottleneck. Genevant Sciences' novel ionizable lipid, CL1 (also known as Lipid 10), has emerged as a key enabling technology in the formulation of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid payloads, including mRNA and siRNA. This technical guide provides an in-depth analysis of Genevant CL1, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, quantitative performance data, and the experimental protocols underpinning its evaluation.
Introduction to this compound: A Novel Ionizable Lipid
This compound is a state-of-the-art ionizable lipid designed for optimal performance in LNP-mediated nucleic acid delivery.[1][2] Its unique triple-tailed skeleton and branched structure contribute to a cone-shaped molecular architecture, a feature believed to promote the efficient release of nucleic acid cargo into the cytoplasm.[3] A structure-activity relationship (SAR) study has indicated that the medium-length tails (C9 and C10) and the degree of unsaturation in the cis configuration are key to its enhanced performance.[3] With a pKa of 6.3, this compound is engineered to remain neutral at physiological pH and become protonated within the acidic environment of the endosome, a crucial step for endosomal escape.[1]
Quantitative Performance Data
The efficacy of this compound has been demonstrated in various preclinical studies, where it has been compared to other well-established ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315.
In Vivo mRNA Expression
Studies utilizing firefly luciferase (fLuc) mRNA encapsulated in LNPs have shown that this compound-formulated LNPs lead to superior protein expression in the liver compared to other ionizable lipids. After a single intramuscular (IM) dose, CL1-LNPs afforded more than double the protein expression compared to approved lipids.
Table 1: In Vivo Luciferase Expression in Mice
| Ionizable Lipid | Relative Luciferase Expression (vs. approved lipids) | Key Findings |
| This compound | > 2x | Superior liver delivery of mRNA. |
| SM-102 | Baseline | Lower expression in the liver, more similar to MC3. |
| ALC-0315 | Baseline | High expression in the liver. |
| DLin-MC3-DMA | Lower than CL1, SM-102, ALC-0315 | Older generation benchmark lipid. |
Immunogenicity in a Vaccine Model
In a prime-boost hemagglutinin rodent vaccine model, intramuscular administration of this compound-LNPs elicited comparable or superior antibody titers to LNPs formulated with SM-102 and ALC-0315, the lipids used in FDA-approved mRNA COVID-19 vaccines. Specifically, CL1-based LNPs induced higher anti-hemagglutinin (HA) IgG titers than SM-102 LNPs and similar titers to MC3 and ALC-0315 LNPs.
Table 2: Immunogenicity in a Murine Hemagglutinin mRNA Vaccine Model
| LNP Formulation (Ionizable Lipid) | Anti-HA IgG Titer Comparison |
| This compound | Higher than SM-102; Similar to MC3 and ALC-0315. |
| SM-102 | Lower than this compound. |
| ALC-0315 | Similar to this compound. |
| DLin-MC3-DMA (MC3) | Similar to this compound. |
Mechanism of Nucleic Acid Delivery
The delivery of nucleic acids to the cytoplasm of target cells by this compound-containing LNPs is a multi-step process. The proposed mechanism is initiated by cellular uptake, followed by endosomal escape, and culminating in the release of the nucleic acid payload.
Cellular Uptake and Endosomal Escape
LNPs are typically taken up by cells via endocytosis. Once inside the endosome, the acidic environment (pH 5.0-6.5) triggers the protonation of the tertiary amine head group of this compound. This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is hypothesized to induce a non-bilayer hexagonal HII phase transition, leading to the destabilization of the endosomal membrane and the release of the encapsulated nucleic acid into the cytoplasm.
Figure 1: Proposed pathway for CL1-LNP intracellular delivery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound-LNPs.
LNP Formulation
The preparation of mRNA-loaded LNPs involves the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the mRNA.
Protocol:
-
Preparation of Lipid Stock Solution: Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in 100% ethanol.
-
Preparation of mRNA Solution: Dilute the mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Combine the lipid and mRNA solutions using a microfluidic mixing device. This rapid mixing process facilitates the self-assembly of the LNPs and the encapsulation of the mRNA.
-
Dialysis and Sterilization: Dialyze the formulated LNPs against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral. Sterile filter the final LNP suspension through a 0.22 µm filter.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of mRNA Therapeutics: A Technical Guide to Early-Stage Research Applications of Genevant CL1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes and early-stage research applications of Genevant CL1, a novel ionizable lipid at the forefront of mRNA delivery. This compound is a critical component of lipid nanoparticle (LNP) formulations, designed to efficiently encapsulate and deliver mRNA payloads to target cells, thereby enabling the next generation of vaccines and therapeutics. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and comparative performance data against other clinically relevant ionizable lipids.
Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery
This compound (also known as Lipid 10) is an ionizable lipid characterized by a pKa of 6.3.[1] This property is central to its function. At a low pH, such as during the LNP formulation process, this compound is positively charged, facilitating the encapsulation of negatively charged mRNA. At physiological pH (around 7.4), the lipid is nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream. Upon endocytosis into a target cell, the LNP is trafficked to the endosome, where the internal pH is lower. This acidic environment protonates this compound, inducing a structural change in the LNP that facilitates the release of the mRNA payload into the cytoplasm for translation into the desired protein.[2][3][4]
A structure-activity relationship (SAR) study on this compound has revealed that its triple-tailed skeleton with additional branching points creates a cone-shaped molecular architecture. This shape is thought to promote the release of the mRNA cargo from the endosome.[5]
Performance and Efficacy: Comparative Data
This compound has demonstrated significant promise in preclinical studies, showing enhanced or comparable performance to other well-established ionizable lipids.
In Vivo Protein Expression
In studies using firefly luciferase (fLuc) mRNA delivered via intramuscular (IM) injection, LNPs formulated with this compound showed high expression levels. Notably, Lipid 10 (this compound) afforded more than double the protein expression compared to either ALC-0315 or SM-102, which are used in FDA-approved mRNA vaccines. While SM-102 showed lower liver expression, both this compound and ALC-0315 demonstrated high expression in the liver.
| Ionizable Lipid | Relative Luciferase Expression (vs. approved lipids) | Liver Expression | Spleen Expression |
| This compound (Lipid 10) | >2x | High | Not specified |
| ALC-0315 | 1x | High | High |
| SM-102 | 1x | Lower | Not specified |
| DLin-MC3-DMA | Lower than CL1, ALC-0315, SM-102 | Similar to SM-102 | Not specified |
| KC2 | Lower than CL1, ALC-0315, SM-102 | Not specified | Not specified |
| DLinDMA | Lower than CL1, ALC-0315, SM-102 | Not specified | Not specified |
Table 1: Summary of in vivo firefly luciferase expression with various ionizable lipids. Data compiled from descriptive comparisons in the provided search results.
Immunogenicity
In a murine hemagglutinin mRNA vaccine model, LNPs formulated with this compound induced higher IgG titers compared to those formulated with SM-102. The performance of this compound was similar to that of MC3 and ALC-0315 LNPs in this model.
| Ionizable Lipid | Anti-HA IgG Titers |
| This compound (Lipid 10) | High (Higher than SM-102) |
| ALC-0315 | High (Similar to CL1 and MC3) |
| SM-102 | Lower than CL1 |
| MC3 | High (Similar to CL1 and ALC-0315) |
Table 2: Comparative immunogenicity of LNP formulations with different ionizable lipids.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in LNP formulations for early-stage research.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
This compound (or other ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., encoding firefly luciferase)
-
Ethanol (100%)
-
Citrate buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired stock concentrations. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio on the syringe pumps to 3:1 (aqueous:ethanolic).
-
Connect the syringes to the microfluidic mixing cartridge and initiate mixing.
-
Collect the resulting LNP solution.
-
-
Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using a suitable method (e.g., centrifugal filtration) and sterilize by passing through a 0.22 µm filter.
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. mRNA Encapsulation Efficiency:
-
Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)) / (Total RNA fluorescence after lysis) * 100%.
In Vivo Luciferase Expression Assay in Mice
This protocol outlines the procedure for assessing mRNA delivery and protein expression in vivo.
Materials:
-
LNP-encapsulated firefly luciferase (fLuc) mRNA
-
BALB/c mice (6-8 weeks old)
-
D-luciferin
-
In vivo imaging system (IVIS) or similar bioluminescence imaging equipment
Procedure:
-
Animal Dosing:
-
Administer a single dose of the fLuc mRNA-LNP formulation to mice via intramuscular (IM) injection (e.g., 5 µg of mRNA per mouse).
-
-
Bioluminescence Imaging:
-
At a specified time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal (IP) injection.
-
Anesthetize the mice.
-
Image the mice using an IVIS to detect bioluminescence.
-
Quantify the signal intensity in the region of interest (e.g., injection site, liver).
-
Visualizations
LNP Cellular Uptake and mRNA Release Pathway
Caption: Cellular uptake and endosomal escape pathway of a this compound-formulated LNP.
Experimental Workflow for LNP Formulation and In Vivo Evaluation
Caption: Workflow for LNP formulation with this compound and subsequent in vivo evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Discovering the utility of Genevant CL1 in gene therapy
An In-Depth Technical Guide to Genevant CL1 for Advanced Gene Therapy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of nucleic acids, including messenger RNA (mRNA), small interfering RNA (siRNA), and gene-editing constructs, is vast. However, realizing this potential hinges on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for nucleic acid delivery, a prominence cemented by their critical role in the successful COVID-19 mRNA vaccines.[1] The ionizable lipid is the most crucial component of an LNP, governing both the encapsulation of the nucleic acid payload and its eventual release into the cytoplasm of target cells.[2][3]
Genevant Sciences, a leader in nucleic acid delivery, has developed a portfolio of proprietary lipids to address the challenges of potency, safety, and versatility.[4] Among these, This compound (also known as Lipid 10) stands out as a novel, unsaturated, trialkyl ionizable lipid.[5] Preclinical studies have demonstrated its exceptional versatility and high performance across multiple applications, from systemic delivery of siRNA and mRNA to intramuscular administration for vaccines. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used to validate its efficacy.
This compound: Technology and Mechanism of Action
This compound is a state-of-the-art ionizable lipid designed for optimal performance in LNP formulations. Its key physicochemical characteristic is an apparent acidity (pKa) of approximately 6.3. This pKa value is critical for its function; it allows CL1 to be positively charged in the acidic environment (e.g., pH 4-5) used during LNP formulation, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH (7.4), the lipid becomes near-neutral, reducing potential toxicity and off-target interactions in circulation.
The molecular architecture of CL1, featuring short, branched trialkyl hydrophobic domains, is hypothesized to improve the fusogenicity of the LNP with the endosomal membrane, a key step for payload release.
Cellular Delivery Pathway
The delivery of a nucleic acid payload via a CL1-based LNP is a multi-step process, beginning with administration and culminating in protein translation or gene silencing within the target cell.
Quantitative Performance Data
This compound has been benchmarked against several well-established ionizable lipids, including DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapy, Onpattro®), SM-102 (Moderna's SpikeVax®), and ALC-0315 (Pfizer-BioNTech's Comirnaty®). The results highlight its superior or comparable performance across different applications.
Table 1: Physicochemical Properties of CL1-LNPs
Data extracted from Lam K, et al. Adv Mater. 2023.
| Payload Type | pKa | Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| siRNA | 6.3 | 77 | 0.03 | >95% |
| mRNA | 6.3 | 87 | 0.12 | >95% |
Table 2: In Vivo Gene Silencing Performance (siRNA)
Study involved IV administration of LNPs encapsulating siRNA targeting the TTR gene in mice. Serum TTR protein levels were measured 48 hours post-dose.
| Ionizable Lipid | Dose (mg/kg) | Mean TTR Protein Reduction (%) |
| This compound | 0.01 | ~85% |
| DLin-MC3-DMA | 0.01 | ~60% |
Table 3: In Vivo Protein Expression Performance (mRNA)
Study involved IV administration of LNPs encapsulating firefly luciferase (fLuc) mRNA in mice. Luciferase expression in the liver was quantified 6 hours post-dose.
| Ionizable Lipid | Relative Luciferase Expression (vs. older lipids) | Organ Distribution |
| This compound | >2x higher than approved lipids | High expression in liver |
| ALC-0315 | High | High expression in liver and spleen |
| SM-102 | High | Moderate expression in liver |
| DLin-MC3-DMA / MC3 | Baseline | Moderate expression in liver |
Table 4: Vaccine Adjuvanting Performance (mRNA)
Study involved a prime-boost intramuscular administration in a hemagglutinin (HA) rodent vaccine model. Anti-HA IgG titers were measured post-boost.
| Ionizable Lipid | Relative Anti-HA IgG Titer |
| This compound | Higher than SM-102 |
| SM-102 (SpikeVax) | Baseline |
| ALC-0315 (Comirnaty) | Comparable to CL1 |
| MC3 | Comparable to CL1 |
Experimental Protocols
The following protocols are summarized from the methodologies used to validate this compound performance.
Protocol 1: LNP Formulation
This protocol describes the standard procedure for formulating CL1-LNPs using a controlled, rapid mixing process.
Workflow Diagram:
-
Preparation of Lipid Stock: An ethanolic solution is prepared containing this compound, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of Nucleic Acid Solution: The mRNA or siRNA payload is dissolved in a low pH aqueous buffer, typically a 25 mM acetate buffer at pH 5.0.
-
Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are combined using a controlled, rapid mixing device (e.g., a microfluidic mixer). This process ensures the rapid formation of uniform nanoparticles and efficient encapsulation of the payload.
-
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and exchange the buffer.
-
Characterization: The final LNP product is characterized to determine particle size and polydispersity via dynamic light scattering (DLS), and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Protocol 2: In Vivo mRNA Delivery & Luciferase Expression Assay
This protocol is used to assess the in vivo potency of CL1-LNPs in delivering functional mRNA to the liver.
-
Animal Model: Experiments are typically conducted in C57BL/6 mice.
-
LNP Preparation: LNPs encapsulating firefly luciferase (fLuc) mRNA are formulated as described in Protocol 1.
-
Administration: Mice receive a single intravenous (IV) injection of the LNP suspension via the tail vein. Doses can range from 0.3 to 3 mg/kg of mRNA.
-
Bioluminescence Imaging: At a set time point (e.g., 6 hours post-injection), mice are anesthetized and administered an intraperitoneal injection of D-luciferin substrate.
-
Data Acquisition: Whole-body bioluminescence is measured using an in vivo imaging system (IVIS). The light emission, particularly from the liver region, is quantified as radiance (photons/s/cm²/sr).
-
Analysis: The quantified radiance from the CL1-LNP group is compared to groups treated with benchmark LNPs to determine relative protein expression efficiency.
Protocol 3: In Vivo siRNA Delivery & Gene Silencing Assay
This protocol evaluates the ability of CL1-LNPs to deliver siRNA and functionally silence a target gene in the liver.
-
Animal Model: C57BL/6 mice are used.
-
LNP Preparation: LNPs encapsulating siRNA targeting a specific liver-expressed gene, such as transthyretin (TTR), are formulated as per Protocol 1.
-
Administration: Mice receive a single IV injection of the LNP suspension at a low dose (e.g., 0.01 mg/kg siRNA).
-
Sample Collection: At a specified endpoint (e.g., 48 hours post-dose), blood is collected via cardiac puncture, and serum is isolated.
-
Protein Quantification: The concentration of the target protein (TTR) in the serum is quantified using a standard enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The serum TTR levels in the treated group are compared to those in a control group (e.g., treated with PBS) to calculate the percentage of gene silencing.
Conclusion
This compound is a highly versatile and potent ionizable lipid that enhances the therapeutic utility of LNP-delivered nucleic acids. Quantitative data from rigorous preclinical studies demonstrate its superiority in systemic siRNA-mediated gene silencing and its high efficiency for both systemic mRNA delivery and intramuscular mRNA vaccination. Its favorable physicochemical properties and robust performance make it a compelling component for the development of next-generation gene therapies. The detailed protocols provided herein offer a framework for researchers and drug developers to evaluate and implement this advanced delivery technology in their own programs.
References
- 1. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating High-Quality mRNA for In Vivo Delivery with Lipid Nanoparticles | The Scientist [the-scientist.com]
- 4. pnas.org [pnas.org]
- 5. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery | Springer Nature Experiments [experiments.springernature.com]
Genevant CL1: A Biodegradable Ionizable Lipid for Enhanced Nucleic Acid Delivery
An In-depth Technical Guide on the Biodegradability and Clearance Profile of Genevant CL1
Introduction
This compound, also referred to as Lipid 10 in scientific literature, is a novel, biodegradable ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics and vaccines.[1][2][3][4] A key feature of Genevant's LNP platform is the emphasis on rapid lipid metabolism, which aims to reduce lipid accumulation and improve the overall tolerability of the delivery system.[4] The biodegradability of the ionizable lipid component is a critical factor in mitigating potential inflammatory responses and enhancing the safety profile of LNP-delivered therapies. Faster clearance of the ionizable lipid from tissues has been shown to correlate with a lower inflammatory response while preserving strong vaccine immunogenicity. This technical guide provides a comprehensive overview of the available data on the biodegradability and clearance profile of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.
Biodegradability and Clearance Profile
Studies have demonstrated that LNPs formulated with this compound exhibit a favorable clearance profile. Following administration, the lipid component is metabolized and cleared from the body.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the clearance of this compound from in vivo studies.
| Parameter | Species | Tissue | Time Point | Observation | Reference |
| Lipid Levels | Rat | Liver | 1 hour | Rapid accumulation | |
| Lipid Levels | Rat | Liver | 2 weeks | Steady decline, similar to MC3 |
Note: Specific half-life data for this compound is not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the data on this compound's biodegradability and clearance.
In Vivo Clearance Study
Objective: To determine the clearance profile of this compound from the liver following intravenous administration.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
LNPs were formulated with this compound and a payload (e.g., siRNA or mRNA).
-
A single dose of the LNP formulation was administered intravenously (IV) to the rats.
-
At various time points (e.g., 1 hour, 24 hours, 48 hours, 7 days, 14 days), animals were euthanized.
-
Liver tissue was harvested from each animal.
-
The concentration of this compound in the liver tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The decline in lipid levels over time was plotted to assess the clearance profile.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Liver tissue was homogenized and subjected to a liquid-liquid or solid-phase extraction procedure to isolate the lipid components.
-
Chromatography: The extracted lipid samples were separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: The eluent from the LC column was introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound were monitored for quantitative analysis.
Visualizations
Experimental Workflow for In Vivo Clearance Study
Caption: Workflow for determining the in vivo clearance of this compound.
Proposed Metabolic Pathway of Ester-Containing Ionizable Lipids
Ionizable lipids containing ester bonds, such as this compound, are designed to be biodegradable through enzymatic hydrolysis. The ester linkages are susceptible to cleavage by esterase enzymes that are ubiquitously present in the body, particularly in the liver. This metabolic process breaks down the lipid into smaller, more polar components that can be more readily eliminated from the body.
Caption: Proposed enzymatic degradation pathway for this compound.
Conclusion
The available data indicates that this compound is designed for biodegradability, leading to a favorable clearance profile from the liver. This characteristic is a critical design feature aimed at enhancing the safety and tolerability of LNP-based nucleic acid therapies. Further detailed studies on the specific metabolites and the precise pharmacokinetic parameters would provide a more complete understanding of the disposition of this compound in vivo. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Distribution of Genevant CL1 LNPs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo distribution of lipid nanoparticles (LNPs) formulated with Genevant's proprietary ionizable lipid, CL1. The information presented herein is intended to inform researchers and drug development professionals on the expected biodistribution profile of these delivery vehicles, crucial for the advancement of nucleic acid-based therapeutics.
Introduction to Genevant CL1 LNPs
Genevant's LNP platform is a clinically validated technology for the delivery of nucleic acid payloads, including siRNA and mRNA.[1] The CL1 lipid is a key component of this platform, an ionizable lipid that is critical for the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[2] LNPs formulated with lipids like CL1 are designed to be stable in circulation and to efficiently deliver their cargo to specific tissues.[1] Qualitative studies have shown that LNPs containing CL1, a novel trialkyl ionizable lipid, rapidly accumulate in the liver within the first hour of dosing, with levels declining over the following two weeks, a profile similar to the well-characterized MC3 lipid.[3] Furthermore, LNPs formulated with CL1 have demonstrated high expression of reporter genes in the liver.[3]
Quantitative Biodistribution Data
While specific quantitative in vivo biodistribution data for Genevant's CL1 LNPs are not publicly available in the format of percentage of injected dose per gram of tissue (%ID/g), the following tables present representative data from a study on LNPs with a similar ionizable lipid (C12-200) and liver-targeting characteristics. This data provides a reasonable expectation of the biodistribution profile for CL1 LNPs following intravenous administration in a murine model.
Table 1: Biodistribution of Luciferase mRNA-LNPs in BALB/c Mice (Intravenous Injection)
| Organ | Time Point | Mean Bioluminescence (photons/s/cm²/sr) | Standard Deviation |
| Liver | 6h | 1.5 x 10⁸ | 0.5 x 10⁸ |
| Spleen | 6h | 2.0 x 10⁷ | 0.8 x 10⁷ |
| Lungs | 6h | 5.0 x 10⁶ | 2.0 x 10⁶ |
| Kidneys | 6h | 1.0 x 10⁶ | 0.4 x 10⁶ |
| Heart | 6h | 8.0 x 10⁵ | 3.0 x 10⁵ |
Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.
Table 2: Ex Vivo Bioluminescence of Organs at 6 Hours Post-Injection
| Organ | Mean Bioluminescence (photons/s) | Standard Deviation |
| Liver | 5.0 x 10⁹ | 1.5 x 10⁹ |
| Spleen | 8.0 x 10⁸ | 2.5 x 10⁸ |
| Lungs | 1.0 x 10⁸ | 0.4 x 10⁸ |
Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.
Experimental Protocols
The following are detailed methodologies for key experiments related to the in vivo distribution of LNPs.
LNP Formulation
Objective: To formulate mRNA-LNPs using a microfluidic mixing approach.
Materials:
-
This compound (or similar ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., encoding a reporter protein like luciferase)
-
Ethanol, 200 proof
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid (CL1), DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.
-
Formation of LNPs: The lipid solution and mRNA solution are mixed in the microfluidic cartridge, leading to the self-assembly of mRNA-LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against PBS overnight to remove ethanol and raise the pH to 7.4.
-
Sterilization: Sterile filter the LNP formulation through a 0.22 µm filter.
In Vivo Biodistribution Study in Mice
Objective: To determine the organ distribution of fluorescently labeled LNPs over time.
Materials:
-
Fluorescently labeled mRNA-LNPs (e.g., with a near-infrared dye like DiR)
-
BALB/c mice (female, 6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
LNP Administration: Anesthetize the mice and intravenously inject a defined dose of the fluorescently labeled LNPs via the tail vein.
-
In Vivo Imaging: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the major organs (liver, spleen, lungs, kidneys, heart, and brain).
-
Quantification: Image the excised organs using the IVIS to quantify the fluorescence signal in each organ. Analyze the images to determine the relative distribution of the LNPs.
Visualizations
The following diagrams illustrate key workflows in the study of LNP in vivo distribution.
Caption: Workflow for the formulation of mRNA-LNPs using microfluidics.
Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.
References
- 1. Our technology - Genevant Sciences [genevant.com]
- 2. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Formulation of mRNA-Containing Lipid Nanoparticles using a Cationic Lipid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, including vaccines, protein replacement therapies, and gene editing.[1][2][3] A significant challenge in the clinical translation of mRNA is its inherent instability and the difficulty of delivering it efficiently into the cytoplasm of target cells.[4] Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, offering a solution that protects the mRNA from degradation and facilitates its cellular uptake and endosomal escape.
The core of LNP technology lies in its composition, typically comprising four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable cationic lipid is a critical component, as it is positively charged at a low pH, which allows for efficient encapsulation of the negatively charged mRNA during formulation. At physiological pH, these lipids are nearly neutral, which reduces toxicity compared to permanently charged cationic lipids. Once the LNP is endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.
Genevant Sciences has been a pioneer in the development of LNP technology for nucleic acid delivery, with their platforms being clinically validated in numerous applications. While specific lipid structures are proprietary, their research highlights the importance of optimizing the ionizable lipid and formulation parameters to enhance potency and tolerability. This document provides a representative protocol for the formulation of mRNA-LNPs using a generic ionizable cationic lipid, reflecting the general principles of LNP manufacturing employed in the field. The protocol focuses on a reproducible microfluidic mixing method to generate LNPs with controlled size and high encapsulation efficiency.
Materials and Equipment
Lipids and mRNA
-
Ionizable Cationic Lipid: (e.g., a proprietary Genevant lipid analog) dissolved in ethanol.
-
Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) dissolved in ethanol.
-
Cholesterol: Dissolved in ethanol.
-
PEG-Lipid: (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) dissolved in ethanol.
-
mRNA: Encoding the protein of interest, dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
Buffers and Reagents
-
Ethanol (200 proof, anhydrous)
-
Citrate Buffer (for mRNA)
-
Phosphate Buffered Saline (PBS) for dialysis
-
Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)
-
Triton™ X-100
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Syringe pumps
-
Syringes (various sizes, gas-tight)
-
Microfluidic cartridge
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer or plate reader for RiboGreen™ assay
-
Sterile, RNase-free consumables (tubes, pipette tips)
Experimental Protocols
Preparation of Solutions
1.1 Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable cationic lipid, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.
-
The concentration of each stock solution should be determined based on the desired final lipid concentration and molar ratio. A common molar ratio for the four lipid components (ionizable:DSPC:cholesterol:PEG-lipid) is in the range of 50:10:38.5:1.5.
-
Combine the calculated volumes of the individual lipid stock solutions into a single tube to create the final lipid mixture in ethanol.
1.2 mRNA Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0). The final concentration will depend on the target mRNA-to-lipid ratio.
LNP Formulation via Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are in the tubing.
-
Load the lipid-ethanol solution into a syringe for the organic phase inlet.
-
Load the mRNA-buffer solution into a separate syringe for the aqueous phase inlet.
-
Set the flow rates for the two pumps. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (organic:aqueous).
-
Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge causes the lipids to self-assemble around the mRNA, forming LNPs.
-
Collect the resulting LNP suspension from the outlet into a sterile tube.
Downstream Processing
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS.
-
Transfer the LNP solution to a pre-soaked dialysis cassette.
-
Place the cassette in a beaker of PBS at 4°C with gentle stirring.
-
Perform multiple buffer exchanges over a period of 4-6 hours to ensure complete removal of ethanol.
-
After dialysis, collect the purified LNP suspension and store at 4°C.
LNP Characterization
4.1 Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable LNPs typically have a particle size between 80-120 nm and a PDI of ≤ 0.2.
4.2 mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA, such as RiboGreen®.
-
Prepare two sets of samples from the LNP suspension. In one set, measure the fluorescence of the intact LNPs to quantify the amount of free, unencapsulated mRNA.
-
In the second set, add a detergent like Triton™ X-100 to lyse the LNPs and measure the total mRNA fluorescence.
-
The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
Data Presentation
The quantitative data from LNP characterization should be summarized in a clear and structured table for easy comparison between different formulations.
| Formulation ID | Ionizable Lipid:DSPC:Chol:PEG Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-001 | 50:10:38.5:1.5 | 95.3 | 0.15 | -5.2 | 92.5 |
| LNP-002 | 45:10:43.5:1.5 | 102.1 | 0.18 | -6.1 | 89.7 |
| Control | (e.g., SM-102 based) | 98.7 | 0.16 | -5.8 | 94.1 |
Visualization of Workflows and Concepts
To better illustrate the processes and concepts described in this protocol, the following diagrams have been generated using the DOT language.
Caption: Workflow for mRNA LNP formulation using microfluidics.
Caption: Simplified schematic of an mRNA lipid nanoparticle structure.
Caption: Intracellular pathway for mRNA LNP delivery and protein expression.
References
- 1. Our technology - Genevant Sciences [genevant.com]
- 2. Home - Genevant Sciences [genevant.com]
- 3. BioNTech and Genevant Sciences Sign Strategic mRNA-Focused Partnership in Rare Diseases | BioNTech [investors.biontech.de]
- 4. Genevant Sciences and Arbutus Biopharma File International Lawsuits Against Moderna for Patent Infringement of Lipid Nanoparticle Technology | Nasdaq [nasdaq.com]
Application Notes and Protocols: A Step-by-Step Guide to Genevant CL1 LNP Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of Lipid Nanoparticles (LNPs) utilizing Genevant's proprietary ionizable lipid, CL1. These protocols are intended to serve as a foundational resource for researchers engaged in the development of nucleic acid therapeutics, including mRNA vaccines and gene therapies.
Introduction to Genevant CL1 LNP Technology
Genevant Sciences has been a pioneer in the field of nucleic acid delivery for over two decades, with their LNP technology being a cornerstone of their success.[1] This platform has been clinically validated in numerous studies and is the delivery technology behind the first and only approved siRNA-LNP product, ONPATTRO®.[1] The versatility of Genevant's LNP platform extends to a wide array of mRNA-based applications.[1]
At the heart of this technology is the ionizable lipid, a critical component for the efficient encapsulation, delivery, and endosomal release of nucleic acid payloads.[2][3] Genevant's CL1 (also referred to as Lipid 10) is a novel ionizable lipid designed for potent RNA delivery. It possesses a pKa of 6.3, which allows for effective nucleic acid encapsulation at low pH and facilitates membrane disruption and payload release in the acidic environment of the endosome.
Materials and Reagents
Lipid Components
A typical LNP formulation consists of four key lipid components. The following table outlines the composition for a standard CL1-based LNP formulation, with molar ratios adapted from commonly used LNP recipes.
| Component | Description | Molar Ratio (%) |
| This compound | Ionizable cationic lipid for RNA encapsulation and endosomal escape. | 50 |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper lipid that provides structural stability to the nanoparticle. | 10 |
| Cholesterol | Stabilizes the nanoparticle structure and modulates membrane fluidity. | 38.5 |
| DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated lipid that controls particle size and prevents aggregation. | 1.5 |
Reagents and Buffers
-
RNA Payload (e.g., mRNA, siRNA): Resuspended in an RNase-free acidic buffer.
-
Ethanol (200 proof, RNase-free): For dissolving lipid components.
-
Citrate Buffer (10 mM, pH 4.0): Aqueous buffer for RNA.
-
Phosphate-Buffered Saline (PBS, 1X, RNase-free, pH 7.4): For dialysis and final formulation.
-
RNase-free water, tubes, and pipette tips.
Experimental Protocols
This section details two common methods for LNP preparation: microfluidic mixing and manual vortex mixing. All procedures should be performed in an RNase-free environment.
Preparation of Stock Solutions
-
This compound Stock (e.g., 25 mM in Ethanol): Dissolve the required amount of this compound in 200 proof ethanol.
-
DSPC Stock (e.g., 10 mM in Ethanol): Dissolve DSPC in ethanol. Gentle heating (e.g., 60-65°C) may be required for complete solubilization.
-
Cholesterol Stock (e.g., 25 mM in Ethanol): Dissolve cholesterol in ethanol, potentially requiring gentle warming. Keep the solution warm to maintain solubility.
-
DMG-PEG 2000 Stock (e.g., 10 mM in Ethanol): Dissolve DMG-PEG 2000 in ethanol.
-
RNA Stock (e.g., 1 mg/mL in 10 mM Citrate Buffer, pH 4.0): Thaw RNA on ice and dilute to the desired concentration in the acidic buffer.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for producing uniform LNPs. A device such as the NanoAssemblr™ from Precision NanoSystems is commonly used.
Workflow for Microfluidic LNP Preparation
Caption: Workflow for LNP preparation using a microfluidic device.
Protocol:
-
Prepare the Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) in their target molar ratios (50:10:38.5:1.5) and dilute with ethanol to the final desired lipid concentration.
-
Prepare the RNA Solution: Dilute the RNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0).
-
Set up the Microfluidic System:
-
Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.
-
Set the flow rate ratio, typically 3:1 (aqueous:ethanolic).
-
Set the total flow rate according to the manufacturer's instructions (e.g., 12 mL/min).
-
-
Formulate LNPs: Start the pump to mix the two solutions through the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity, causing the lipids to precipitate and encapsulate the RNA, forming LNPs.
-
Dialysis: The resulting LNP solution will be in an ethanol/citrate buffer mixture. Dialyze this solution against 1X PBS (pH 7.4) for at least 6 hours or overnight using a dialysis cassette (e.g., MWCO 10,000) to remove the ethanol and neutralize the pH.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs to the desired final concentration using a suitable centrifugal filter unit. Sterile filter the final LNP formulation through a 0.22 µm filter.
LNP Formulation via Manual Vortex Mixing
This method is suitable for small-scale, rapid formulation but may result in more heterogeneous particles compared to microfluidics.
Workflow for Manual LNP Preparation
Caption: Workflow for LNP preparation using the manual vortexing method.
Protocol:
-
Prepare Lipid and RNA Solutions: As described in the microfluidics protocol (steps 1 and 2).
-
Mixing:
-
Place the RNA-aqueous solution in an appropriately sized RNase-free tube.
-
Set a vortex mixer to a high speed (e.g., 3200 rpm).
-
While the RNA solution is vortexing, rapidly inject the lipid-ethanol solution into it. The volume ratio is typically maintained at 3:1 (aqueous:ethanolic).
-
Continue to vortex the mixture for an additional 30-60 seconds. The solution should appear cloudy, indicating LNP formation.
-
-
Incubation: Allow the LNP solution to incubate at room temperature for 15-30 minutes.
-
Dialysis, Concentration, and Sterilization: Follow the same post-processing steps as the microfluidics protocol (steps 5 and 6).
LNP Characterization
Proper characterization is essential to ensure the quality and consistency of the LNP formulation.
Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS).
-
Purpose: To measure the mean particle diameter and the broadness of the size distribution (PDI).
-
Expected Values: For effective in vivo delivery, LNPs typically have a mean diameter of 70-110 nm with a PDI below 0.2.
Zeta Potential
-
Technique: Laser Doppler Velocimetry.
-
Purpose: To measure the surface charge of the LNPs.
-
Expected Values: LNPs should have a slightly negative or near-neutral zeta potential at physiological pH (7.4) to reduce non-specific interactions in vivo.
RNA Encapsulation Efficiency
-
Technique: RiboGreen Assay or similar fluorescence-based quantification.
-
Purpose: To determine the percentage of RNA that is successfully encapsulated within the LNPs.
-
Protocol Summary:
-
The fluorescence of a nucleic acid-binding dye (e.g., RiboGreen) is measured in two samples.
-
One sample is the intact LNP formulation, where the dye only binds to unencapsulated, free RNA.
-
The second sample is lysed with a detergent (e.g., Triton X-100) to release all the RNA, giving a measure of the total RNA.
-
Encapsulation Efficiency (%) is calculated as: (1 - [Fluorescence of intact LNPs] / [Fluorescence of lysed LNPs]) * 100.
-
-
Expected Values: High encapsulation efficiency, typically >90%, is desirable.
Summary of LNP Characterization Parameters
| Parameter | Technique | Desired Outcome |
| Particle Size | Dynamic Light Scattering (DLS) | 70 - 110 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
Storage and Stability
-
Storage Conditions: Store the final LNP formulation at 2-8°C for short-term use or frozen at -80°C for long-term storage.
-
Stability Testing: Periodically re-characterize stored LNPs for size, PDI, and encapsulation efficiency to ensure stability over time.
Conclusion
This guide provides a detailed framework for the preparation and characterization of lipid nanoparticles using Genevant's CL1 ionizable lipid. By following these protocols, researchers can reliably produce high-quality LNPs for the delivery of RNA therapeutics. It is important to note that the provided molar ratios and processing parameters may require optimization depending on the specific RNA payload and intended application.
References
Application Notes and Protocols for Optimal mRNA Encapsulation using Genevant CL1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of messenger RNA (mRNA) therapeutics and vaccines is critically dependent on the formulation of lipid nanoparticles (LNPs). These LNPs protect the mRNA from degradation and facilitate its entry into target cells. The composition of these LNPs, particularly the choice of the ionizable lipid, is a key determinant of encapsulation efficiency, particle stability, and transfection efficacy. Genevant CL1 (also known as Lipid 10) is a novel, versatile ionizable lipid that has demonstrated high efficiency for both systemic therapeutic and intramuscular vaccine applications. This document provides detailed application notes and protocols for the optimal encapsulation of mRNA using a this compound-based LNP formulation.
Principle of mRNA-LNP Formulation
The formulation of mRNA-LNPs is achieved through a rapid mixing process, typically using a microfluidic device. An ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous solution (pH ~4) containing the mRNA. At this low pH, the ionizable lipid (this compound) becomes protonated, acquiring a positive charge that facilitates its interaction with the negatively charged mRNA backbone, leading to the self-assembly of the LNP structure and the encapsulation of the mRNA cargo. The resulting LNPs are then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, rendering the LNP surface charge near-neutral, which is crucial for stability and in vivo tolerability.
Recommended Lipid Composition
For optimal mRNA encapsulation and in vivo performance, the following molar ratio of lipid components is recommended:
| Component | Molar Ratio (%) |
| This compound | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| PEG-lipid (e.g., PEG2000-c-DMA) | 1.5 |
Expected Nanoparticle Characteristics
Following the protocol outlined below, the resulting mRNA-LNPs are expected to exhibit the following physicochemical properties, which are critical for successful in vivo delivery.
| Parameter | Expected Value |
| Particle Size (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
Experimental Protocols
Preparation of Stock Solutions
a. Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in 100% ethanol.
-
Combine the individual lipid stock solutions in a sterile glass vial to achieve the final molar ratio of 50:10:38.5:1.5.
-
Adjust the final total lipid concentration in 100% ethanol as required for your formulation scale. A typical starting concentration is 12.5 mM total lipid.
b. mRNA Stock Solution (in Aqueous Buffer):
-
Resuspend the lyophilized mRNA in a nuclease-free, low pH buffer. A commonly used buffer is 10 mM citrate buffer, pH 4.0.
-
Determine the concentration of the mRNA stock solution using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
The final concentration of the mRNA solution will depend on the desired N:P ratio and the total volume of the aqueous phase.
mRNA-LNP Formulation using Microfluidics
This protocol assumes the use of a microfluidic mixing device (e.g., from Precision NanoSystems or a similar setup).
a. System Preparation:
-
Prime the microfluidic system with 100% ethanol followed by the aqueous buffer (10 mM citrate buffer, pH 4.0) to ensure the channels are clean and free of air bubbles.
b. Formulation Parameters:
-
Flow Rate Ratio (FRR): A typical FRR for the aqueous phase to the ethanol (lipid) phase is 3:1. This ratio ensures rapid dilution of the ethanol, promoting efficient LNP self-assembly.
-
Total Flow Rate (TFR): The TFR will influence the mixing time and can affect particle size. A common starting point is a TFR of 12 mL/min (9 mL/min for the aqueous phase and 3 mL/min for the ethanol phase).
-
Nitrogen to Phosphate (N:P) Ratio: The N:P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, is a critical parameter for efficient encapsulation. For mRNA, a target N:P ratio of approximately 6 is recommended as a starting point.[1][2]
c. Encapsulation Procedure:
-
Load the prepared lipid stock solution into a syringe for the organic phase inlet of the microfluidic device.
-
Load the mRNA stock solution into a separate syringe for the aqueous phase inlet.
-
Set the desired FRR and TFR on the microfluidic system.
-
Initiate the flow from both syringes simultaneously. The rapid mixing in the microfluidic cartridge will induce the formation of mRNA-LNPs.
-
Collect the resulting LNP solution from the outlet of the device into a sterile collection tube.
Post-Formulation Processing
a. Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette (e.g., with a 10 kDa MWCO).
-
Dialyze the LNP solution against sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4, at 4°C for at least 6 hours, with at least two buffer changes. This step is crucial for removing the ethanol and raising the pH.
b. Concentration (Optional):
-
If a higher concentration of LNPs is required, the dialyzed solution can be concentrated using a centrifugal filter unit (e.g., with a 100 kDa MWCO).
c. Sterilization:
-
Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm sterile filter.
Characterization of mRNA-LNPs
a. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the final LNP solution in PBS.
-
Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
b. mRNA Encapsulation Efficiency Quantification (using Quant-iT RiboGreen Assay):
This protocol determines the percentage of mRNA that is successfully encapsulated within the LNPs.
i. Reagents and Materials:
- Quant-iT RiboGreen RNA Reagent
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 in TE buffer
- mRNA standard of known concentration
- Black 96-well plate
ii. Procedure:
- Prepare a Standard Curve: Create a series of mRNA standards of known concentrations in TE buffer.
- Sample Preparation:
- Total mRNA (Lysis): In a well of the 96-well plate, mix a diluted aliquot of your LNP sample with the 2% Triton X-100 solution. The detergent will lyse the LNPs, exposing all the mRNA.
- Free mRNA (Intact): In a separate well, mix a diluted aliquot of your LNP sample with TE buffer only. This will measure the amount of unencapsulated mRNA.
- RiboGreen Addition: Add the diluted RiboGreen reagent to all standard and sample wells.
- Incubation: Incubate the plate in the dark for 5 minutes at room temperature.
- Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
- Calculation:
- Determine the concentration of total mRNA and free mRNA from the standard curve.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Visualized Workflows and Mechanisms
Caption: Experimental workflow for mRNA-LNP formulation.
Caption: Mechanism of LNP-mediated mRNA delivery.
Conclusion
The use of this compound in the specified lipid composition provides a robust platform for the efficient encapsulation of mRNA. The protocols detailed in this document offer a comprehensive guide for researchers to formulate, process, and characterize high-quality mRNA-LNPs suitable for a range of therapeutic and vaccine development applications. Adherence to these guidelines, with appropriate optimization for specific mRNA constructs and applications, will facilitate the development of potent and effective mRNA-based medicines.
References
Methods for Characterizing Genevant CL1 Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant Sciences' CL1 (also known as Lipid 10) is a proprietary ionizable lipid that has demonstrated significant promise in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including mRNA vaccines. The precise characterization of these LNPs is critical to ensure their quality, efficacy, and safety. This document provides detailed application notes and experimental protocols for the comprehensive characterization of Genevant CL1 LNPs.
Data Presentation: Physicochemical and Biological Properties
A summary of typical quantitative data for LNPs, including those formulated with ionizable lipids similar to this compound, is presented below. These values serve as a general guide, and specific results will depend on the exact formulation and manufacturing process.
| Parameter | Method | Typical Value | Reference |
| Physicochemical Properties | |||
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm | [1][2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [2] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -5 to +5 mV (at neutral pH) | [2] |
| pKa | 2-(p-toluidino) naphthalene-6-sulfonic acid (TNS) Assay | ~6.3 | [3] |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | |
| Biological Properties | |||
| In Vitro Protein Expression | Luciferase Reporter Assay | Dose-dependent increase in luminescence | |
| In Vivo Protein Expression | Bioluminescence Imaging | High expression at the injection site and in the liver | |
| Immunogenicity | IgG Titer Measurement | Higher IgG titers compared to SM-102 LNPs |
Experimental Protocols and Workflows
This section details the methodologies for key experiments in the characterization of this compound LNPs.
Physicochemical Characterization
The foundational analysis of LNPs involves determining their size, size distribution, and surface charge, which are critical for their stability and biological interactions.
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size distribution.
Protocol:
-
Sample Preparation: Dilute the this compound LNP suspension in a suitable buffer (e.g., 1x PBS, pH 7.4) to a final concentration appropriate for the DLS instrument (typically in the range of 0.1-1 mg/mL). Ensure the diluent is filtered to remove any particulate contaminants.
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate dispersant properties (e.g., viscosity and refractive index of water).
-
Equilibrate the instrument and sample to the set temperature for at least 5 minutes.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: The instrument software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), a measure of the width of the particle size distribution.
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is the electric potential at the slipping plane of the particle.
Protocol:
-
Sample Preparation: Dilute the this compound LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers can screen the surface charge and lead to inaccurate measurements.
-
Instrument Setup:
-
Use a dedicated zeta potential cell (e.g., a folded capillary cell).
-
Set the measurement temperature to 25°C.
-
Input the correct dispersant properties.
-
-
Measurement:
-
Carefully inject the diluted sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
-
Data Analysis: The software will provide the mean zeta potential and its distribution.
Encapsulation Efficiency
Determining the percentage of mRNA successfully encapsulated within the LNPs is a critical quality attribute.
Principle: The Quant-iT RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect from light.
-
Prepare a 2% Triton X-100 solution in TE buffer.
-
-
Standard Curve: Prepare a series of mRNA standards of known concentrations in TE buffer.
-
Sample Measurement:
-
In a 96-well black plate, add the diluted LNP sample to two sets of wells.
-
To one set of wells, add TE buffer (to measure unencapsulated mRNA).
-
To the second set of wells, add the 2% Triton X-100 solution (to measure total mRNA).
-
Add the mRNA standards to separate wells.
-
Add the RiboGreen working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Calculation:
-
Construct a standard curve of fluorescence versus mRNA concentration.
-
Determine the concentration of unencapsulated and total mRNA from the standard curve.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Lipid Component Analysis
Verifying the identity and relative proportions of the lipid components is essential for ensuring batch-to-batch consistency.
Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) allows for the separation and quantification of the individual lipid components of the LNP formulation.
Protocol (HPLC-CAD):
-
Sample Preparation: Disrupt the LNPs by diluting the sample in a solvent such as a mixture of methanol and chloroform to dissolve the lipids.
-
HPLC System:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase system (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium acetate).
-
-
Detection: The eluent is nebulized, and the resulting aerosol particles are charged and detected by the CAD. The signal is proportional to the mass of the analyte.
-
Quantification: Create calibration curves for each lipid standard (this compound, helper lipid, cholesterol, PEG-lipid) to quantify their amounts in the sample.
In Vitro Potency Assessment
Assessing the ability of the LNPs to deliver functional mRNA to cells is a key measure of their biological activity.
Principle: LNPs encapsulating mRNA encoding a reporter protein (e.g., Firefly Luciferase) are incubated with a relevant cell line. The expression of the reporter protein is then quantified as a measure of successful mRNA delivery and translation.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the this compound LNPs containing luciferase mRNA to various concentrations in cell culture medium and add to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.
-
Luciferase Assay:
-
Lyse the cells to release the expressed luciferase.
-
Add a luciferase substrate (e.g., luciferin).
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Correlate the luminescence signal with the LNP dose to determine the in vitro potency.
In Vivo Efficacy Evaluation
Demonstrating the performance of the LNPs in a living organism is the ultimate test of their therapeutic potential.
Principle: LNPs encapsulating mRNA for a reporter protein are administered to an animal model (e.g., mice). The biodistribution and level of protein expression are monitored over time using non-invasive imaging techniques.
Protocol (Bioluminescence Imaging):
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
LNP Administration: Administer the this compound LNPs containing luciferase mRNA via the desired route (e.g., intramuscular or intravenous injection).
-
Substrate Injection: At various time points post-LNP administration (e.g., 6, 24, 48 hours), inject the mice with a luciferin solution intraperitoneally.
-
Imaging: Anesthetize the mice and place them in an in vivo imaging system (IVIS). Acquire bioluminescence images to detect the light emitted from the expressed luciferase.
-
Data Analysis: Quantify the bioluminescence signal in different organs and tissues to assess the biodistribution and level of protein expression.
Conclusion
The characterization of this compound LNPs requires a multi-faceted approach, combining physicochemical analysis with in vitro and in vivo functional assays. The protocols outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly evaluate the critical quality attributes of these advanced drug delivery systems, ensuring their safety, stability, and efficacy. Adherence to these detailed methodologies will facilitate the development of robust and reproducible LNP-based therapeutics.
References
- 1. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note & Protocols: In Vitro mRNA Transfection Using Genevant CL1 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) into cells for transient protein expression is a cornerstone of modern biological research and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery due to their high efficiency and safety profile.[1][2][3] Genevant Sciences has been at the forefront of developing ionizable lipids, a critical component of LNPs that facilitates the encapsulation of mRNA and its release into the cytoplasm.[4]
This document provides detailed protocols and application notes for the use of lipid nanoparticles formulated with Genevant's proprietary ionizable lipid, CL1 (also known as Lipid 10), for the in vitro transfection of mRNA into cultured cells.[5] Genevant's CL1 is an ionizable lipid that has demonstrated high potency and versatility for both systemic therapeutic and vaccine applications.
LNPs are typically composed of four main components: an ionizable cationic lipid (like Genevant CL1), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The ionizable lipid is crucial as it is positively charged at a low pH, allowing for the encapsulation of negatively charged mRNA, and becomes neutral at physiological pH, minimizing cytotoxicity. This pH-responsive behavior is also key for endosomal escape and the release of mRNA into the cytoplasm.
Key Features of this compound Formulated LNPs
-
High Transfection Efficiency: Formulations with CL1 have shown potent gene silencing and superior mRNA delivery compared to other ionizable lipids.
-
Favorable Tolerability: LNPs formulated with CL1 have been shown to be well-tolerated in preclinical studies.
-
Versatile Applications: Suitable for the delivery of various nucleic acid payloads, including mRNA and siRNA.
-
Clinically Validated Technology: Genevant's LNP technology is clinically validated and is the delivery technology behind the first FDA-approved systemic RNA-LNP product.
Applications
-
Protein Expression: Transient expression of proteins for functional studies, including protein-protein interactions, pathway analysis, and cellular imaging.
-
Cell Engineering: Generation of transiently modified cells for various assays.
-
Early-Stage Drug Discovery: Screening of mRNA-based therapeutics in relevant cell models.
-
Vaccine Research: In vitro evaluation of mRNA vaccine candidates.
Quantitative Data Summary
The following tables present representative data for the transfection efficiency and cell viability of mRNA delivered using this compound-formulated LNPs in common cell lines. This data is illustrative and actual results may vary depending on the cell type, mRNA construct, and experimental conditions.
Table 1: Transfection Efficiency of CL1-LNPs with eGFP mRNA
| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (% GFP Positive Cells) | Mean Fluorescence Intensity (MFI) |
| HEK293T | 100 | > 95% | High |
| 50 | > 90% | High | |
| 25 | > 80% | Medium | |
| HeLa | 100 | > 90% | High |
| 50 | > 85% | Medium | |
| 25 | > 75% | Low | |
| Jurkat | 200 | > 80% | High |
| 100 | > 70% | Medium | |
| 50 | > 50% | Low |
Table 2: Cell Viability Post-Transfection with CL1-LNPs
| Cell Line | mRNA Dose (ng/well) | Cell Viability (% of Control) |
| HEK293T | 100 | > 95% |
| 50 | > 98% | |
| 25 | > 98% | |
| HeLa | 100 | > 90% |
| 50 | > 95% | |
| 25 | > 98% | |
| Jurkat | 200 | > 85% |
| 100 | > 90% | |
| 50 | > 95% |
Experimental Protocols
Protocol 1: Preparation of CL1-LNP/mRNA Complexes
This protocol describes the formulation of CL1-LNPs encapsulating mRNA using a microfluidic mixing method, which allows for the creation of uniform and highly efficient nanoparticles.
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)
-
Ethanol, molecular biology grade
-
mRNA in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO) or centrifugal filters
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio to 1:3 (ethanol:aqueous).
-
Initiate mixing to form the LNP-mRNA complexes.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Alternatively, use centrifugal filters to exchange the buffer and concentrate the LNPs.
-
-
Characterization (Optional but Recommended):
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay.
-
Protocol 2: In Vitro mRNA Transfection
This protocol provides a general procedure for transfecting cultured mammalian cells with pre-formed CL1-LNP/mRNA complexes. Optimization may be required for different cell types.
Materials:
-
Cells of interest cultured in appropriate medium
-
CL1-LNP/mRNA complexes (from Protocol 1)
-
Complete cell culture medium (with serum, if required)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection. The optimal cell density will vary by cell type.
-
-
Preparation of Transfection Complexes:
-
Thaw the CL1-LNP/mRNA complexes on ice.
-
Dilute the required amount of LNP/mRNA complexes in serum-free medium. The optimal mRNA concentration typically ranges from 25 to 200 ng per well for a 96-well plate but should be optimized for each cell type and application.
-
-
Transfection:
-
Gently add the diluted LNP/mRNA complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator. There is no need to change the medium after adding the complexes.
-
-
Post-Transfection Analysis:
-
Analyze protein expression at 24, 48, and 72 hours post-transfection. The time of peak expression will vary depending on the mRNA and protein stability.
-
Analysis can be performed using methods such as fluorescence microscopy, flow cytometry (for fluorescent proteins), or western blotting.
-
Cell viability can be assessed using assays like MTT or Trypan Blue exclusion.
-
Visualizations
Caption: Cellular uptake and mechanism of action of CL1-LNP mediated mRNA delivery.
Caption: Workflow for in vitro mRNA transfection using this compound-LNPs.
References
- 1. Lipid Nanoparticle Delivery Systems to Enable mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Our technology - Genevant Sciences [genevant.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preclinical Evaluation of Genevant CL1-Based Therapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant Sciences' lipid nanoparticle (LNP) technology is a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and gene editing constructs.[1] A key component of this technology is the ionizable lipid, which plays a crucial role in the efficacy and safety of the LNP formulation. This document provides detailed application notes and protocols for the preclinical evaluation of therapies based on Genevant's CL1 ionizable lipid (also referred to as Lipid 10) in animal models. The CL1 lipid is a versatile, unsaturated, trialkyl ionizable lipid designed for both systemic therapeutic and intramuscular vaccine applications.[2][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies involving Genevant's CL1 (Lipid 10), comparing its performance to other well-established ionizable lipids.
Physicochemical Properties of CL1-Containing LNPs
| Ionizable Lipid | Payload | pKa | Size (nm) | PDI | Encapsulation Efficiency (%) |
| CL1 (Lipid 10) | siRNA | 6.3 | 78 | 0.07 | 97 |
| CL1 (Lipid 10) | mRNA | 6.3 | 85 | 0.17 | 97 |
| MC3 | siRNA | 6.1 | 78 | 0.07 | 97 |
| MC3 | mRNA | 6.1 | 80 | 0.17 | 97 |
| ALC-0315 | mRNA | 6.1 | 87 | 0.17 | 97 |
| SM-102 | mRNA | 6.7 | 87 | 0.17 | 97 |
Data sourced from Lam et al., 2023.
In Vivo Gene Silencing of Transthyretin (TTR) in Mice
| Ionizable Lipid | Dose (mg/kg siRNA) | TTR mRNA Knockdown (%) |
| CL1 (Lipid 10) | 0.01 | ~85% |
| MC3 | 0.01 | ~60% |
Mice were administered a single intravenous (IV) dose of LNP-siRNA, and liver tissue was analyzed for TTR mRNA levels 48 hours post-dose. Data adapted from Lam et al., 2023.[2]
In Vivo EGFP mRNA Expression in Mouse Liver
| Ionizable Lipid | Dose (mg/kg mRNA) | Liver EGFP Expression (ng/g tissue) |
| CL1 (Lipid 10) | 1 | ~3500 |
| MC3 | 1 | ~1500 |
| ALC-0315 | 1 | ~1000 |
| SM-102 | 1 | ~500 |
Mice received a single IV dose of LNP formulated with EGFP-encoding mRNA, and liver tissue was assessed for EGFP protein levels 24 hours later. Data adapted from Lam et al., 2023.[2]
Immunogenicity of Hemagglutinin (HA) mRNA Vaccine in Rodents
| Ionizable Lipid in LNP | Dose (µg mRNA) | Anti-HA IgG Titer |
| CL1 (Lipid 10) | 5 | Comparable to ALC-0315 and MC3 |
| SM-102 | 5 | Lower than CL1, ALC-0315, and MC3 |
Rodents were immunized via intramuscular (IM) injection in a prime-boost regimen. Anti-HA IgG titers were measured to assess the humoral immune response. All formulations demonstrated good stability when stored at -80°C or 2-8°C for one month.
Experimental Protocols
The following are detailed protocols for the formulation, characterization, and in vivo evaluation of Genevant CL1-based LNP therapies.
Protocol 1: LNP Formulation and Characterization
Objective: To formulate and characterize CL1-based LNPs encapsulating a nucleic acid payload (mRNA or siRNA).
Materials:
-
This compound (Lipid 10)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Nucleic acid payload (mRNA or siRNA)
-
Ethanol, 200 proof
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dynamic Light Scattering (DLS) instrument
-
Ribogreen assay kit
Procedure:
-
Lipid Stock Preparation:
-
Prepare stock solutions of CL1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (CL1:DSPC:Cholesterol:DMG-PEG 2000).
-
-
Nucleic Acid Preparation:
-
Dilute the nucleic acid payload in citrate buffer to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device with a 3:1 aqueous to alcoholic phase flow rate ratio.
-
Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.
-
Initiate mixing to induce the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated nucleic acid.
-
-
Sterilization and Storage:
-
Sterile-filter the LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
-
Characterization:
-
Size, Polydispersity Index (PDI), and Zeta Potential: Measure using a DLS instrument.
-
Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a Ribogreen assay with and without a lysing agent (e.g., Triton X-100).
-
Protocol 2: In Vivo Evaluation of Systemic mRNA Delivery in Mice
Objective: To assess the biodistribution and efficacy of CL1-LNP mediated mRNA delivery to the liver.
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old).
Materials:
-
CL1-LNP encapsulating reporter mRNA (e.g., EGFP or Luciferase).
-
Sterile PBS.
-
In vivo imaging system (for luciferase).
-
ELISA kit for the reporter protein.
-
Tissue homogenization equipment.
Procedure:
-
Dosing:
-
Administer the LNP-mRNA formulation via intravenous (tail vein) injection at a dose of 0.3 - 3 mg/kg.
-
-
Biodistribution (Luciferase):
-
At various time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice and perform whole-body bioluminescence imaging.
-
Following imaging, euthanize the animals and harvest organs (liver, spleen, lungs, heart, kidneys) for ex vivo imaging to quantify organ-specific expression.
-
-
Efficacy (EGFP):
-
At 24 hours post-injection, euthanize the mice and harvest the liver.
-
Homogenize a portion of the liver tissue and quantify EGFP protein levels using an ELISA.
-
-
Safety Assessment:
-
Collect blood samples at various time points to measure serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (e.g., MCP-1).
-
Protocol 3: In Vivo Evaluation of an Intramuscular mRNA Vaccine in Mice
Objective: To evaluate the immunogenicity of a CL1-LNP formulated mRNA vaccine.
Animal Model:
-
BALB/c mice (6-8 weeks old).
Materials:
-
CL1-LNP encapsulating mRNA encoding the antigen of interest (e.g., Hemagglutinin).
-
Sterile PBS.
-
ELISA plates coated with the recombinant antigen.
-
Secondary antibodies for IgG isotyping.
Procedure:
-
Immunization Schedule:
-
Administer a prime dose of the LNP-mRNA vaccine (e.g., 5 µg) via intramuscular injection into the hind limb.
-
Administer a booster dose of the same formulation 3-4 weeks after the prime.
-
-
Humoral Immune Response:
-
Collect blood samples via retro-orbital or submandibular bleeding at 2 and 4 weeks post-prime and 2 weeks post-boost.
-
Isolate serum and perform an ELISA to determine antigen-specific IgG titers.
-
-
Cellular Immune Response (Optional):
-
At the study endpoint, harvest spleens and isolate splenocytes.
-
Perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses (e.g., IFN-γ production).
-
Mandatory Visualizations
Signaling Pathway for an mRNA-LNP Cancer Vaccine
Caption: Intracellular pathway of an mRNA-LNP cancer vaccine leading to T-cell activation.
Experimental Workflow for In Vivo Evaluation
Caption: General workflow for the in vivo evaluation of CL1-based LNP therapeutics.
Logical Relationship for LNP-Mediated Gene Editing
References
- 1. A new lipid nanoparticle (LNP) delivery system for CRISPR-Cas9) gene editing | FrogHeart [frogheart.ca]
- 2. Frontiers | Lipid nanoparticle-based mRNA vaccines in cancers: Current advances and future prospects [frontiersin.org]
- 3. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genevant CL1 in Personalized Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Personalized cancer vaccines represent a promising immunotherapeutic approach, aiming to stimulate a patient's immune system to recognize and eradicate tumor cells. The efficacy of these vaccines, particularly those based on messenger RNA (mRNA), is heavily reliant on the delivery vehicle. Genevant Sciences' CL1, a novel ionizable lipid, is a key component of their lipid nanoparticle (LNP) platform, designed for the efficient in vivo delivery of mRNA payloads.[1][2] These application notes provide a comprehensive overview of Genevant CL1's utility in the development of personalized cancer vaccines, including its performance characteristics and detailed protocols for formulation and preclinical evaluation.
Genevant's LNP technology is clinically validated, having been utilized in the FDA-approved siRNA therapeutic ONPATTRO®, and is being applied to a range of mRNA-based applications, including vaccines and gene editing.[3] The CL1 lipid, also referred to as Lipid 10 in scientific literature, has demonstrated superior performance in preclinical models, suggesting its potential to enhance the immunogenicity of mRNA-based personalized cancer vaccines.[1][2]
This compound (Lipid 10) Performance Characteristics
The ionizable lipid is a critical component of LNPs, influencing both the potency and tolerability of the formulation. Preclinical studies have demonstrated that LNPs formulated with this compound (Lipid 10) exhibit significant advantages over established benchmarks.
Physicochemical Properties
The physicochemical properties of LNPs are crucial for their in vivo performance. The table below summarizes the characteristics of LNPs formulated with this compound.
| Parameter | siRNA LNP | mRNA LNP |
| pKa | 6.3 | 6.3 |
| Size (Z-average, nm) | 89 | 86 |
| Polydispersity Index (PDI) | 0.07 | 0.16 |
| Encapsulation Efficiency (%) | 97 | 96 |
Data derived from Lam et al. (2023).
In Vivo Gene Silencing (siRNA)
To assess the potency of CL1-containing LNPs for in vivo delivery, a study evaluated the silencing of the transthyretin (TTR) gene in mice using siRNA.
| Formulation | Dose (mg/kg) | Mean TTR Knockdown (%) |
| This compound (Lipid 10) | 0.01 | ~95 |
| DLin-MC3-DMA | 0.01 | ~75 |
Data derived from Lam et al. (2023). LNPs formulated with this compound (Lipid 10) demonstrated significantly greater gene silencing compared to the benchmark Onpattro lipid, DLin-MC3-DMA.
In Vivo mRNA Delivery and Protein Expression
The ability of CL1-formulated LNPs to deliver mRNA and facilitate protein expression was evaluated in mice.
| Formulation | Dose (mg/kg) | Mean EGFP Expression (ng/g of liver) |
| This compound (Lipid 10) | 1 | ~3500 |
| DLin-MC3-DMA | 1 | ~1500 |
Data derived from Lam et al. (2023). This compound (Lipid 10) LNPs led to superior liver delivery and expression of EGFP mRNA compared to DLin-MC3-DMA.
Vaccine Immunogenicity
The immunogenicity of a hemagglutinin (HA) rodent vaccine model was assessed to determine the potential of CL1 LNPs for vaccine applications. This serves as a strong indicator of its potential for inducing immune responses in the context of personalized cancer vaccines.
| Formulation | Dose (µg) | Mean Anti-HA IgG Titer (Day 42) |
| This compound (Lipid 10) | 1 | ~1,000,000 |
| SM-102 (Moderna SpikeVax) | 1 | ~300,000 |
| ALC-0315 (Pfizer/BioNTech Comirnaty) | 1 | ~1,000,000 |
Data derived from Lam et al. (2023). Intramuscular administration of a vaccine formulated with this compound (Lipid 10) LNP elicited comparable or better antibody titers to the lipid compositions used in FDA-approved mRNA COVID-19 vaccines.
Experimental Protocols
The following protocols provide a general framework for the formulation, characterization, and preclinical evaluation of this compound-based personalized cancer vaccines.
Formulation of mRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
This compound (ionizable lipid)
-
DSPC (helper lipid)
-
Cholesterol
-
DMG-PEG2000 (PEG-lipid)
-
Personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.
-
Prepare the aqueous phase by dissolving the personalized cancer vaccine mRNA construct in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Characterization of mRNA-LNPs
a. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the LNP formulation. Dilute the LNP sample in PBS for analysis.
b. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS). Dilute the sample in a low ionic strength buffer.
c. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA. Measure fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).
In Vivo Immunogenicity Study in a Murine Model
This protocol outlines a general procedure to assess the immunogenicity of the personalized cancer vaccine formulated with this compound LNPs.
Animal Model:
-
C57BL/6 mice (or a relevant tumor model)
Procedure:
-
Administer the personalized cancer vaccine (e.g., 1-10 µg of mRNA) via intramuscular injection into the hind limb of the mice. Include a control group receiving a placebo (e.g., PBS).
-
Administer a booster vaccination 2-3 weeks after the primary immunization.
-
Collect blood samples at various time points (e.g., weekly) to monitor the antigen-specific antibody response.
-
At the end of the study, sacrifice the mice and harvest spleens to analyze T-cell responses.
Readouts:
-
Humoral Immunity: Measure antigen-specific IgG titers in the serum using ELISA.
-
Cellular Immunity: Perform ELISpot or intracellular cytokine staining followed by flow cytometry on splenocytes to quantify antigen-specific IFN-γ producing T-cells.
Mechanism of Action: LNP-mediated mRNA Delivery and Immune Activation
The this compound LNP formulation facilitates the delivery of mRNA encoding tumor-specific neoantigens to antigen-presenting cells (APCs), primarily dendritic cells.
-
Uptake: Following intramuscular injection, the LNPs are taken up by APCs at the injection site and in the draining lymph nodes.
-
Endosomal Escape: The ionizable lipid CL1 has a pKa in the acidic range. In the acidic environment of the endosome, CL1 becomes protonated, leading to the destabilization of the endosomal membrane and the release of the mRNA payload into the cytoplasm.
-
Antigen Expression and Presentation: The mRNA is translated by the cell's machinery into the neoantigen proteins. These proteins are then processed and presented on the surface of the APCs via MHC class I and class II molecules.
-
T-cell Priming and Activation: The presentation of neoantigens to T-cells in the lymph nodes leads to the priming and activation of tumor-specific CD4+ and CD8+ T-cells.
-
Tumor Cell Killing: Activated cytotoxic CD8+ T-cells migrate to the tumor site and recognize and kill tumor cells expressing the specific neoantigens.
Conclusion
Genevant's CL1 ionizable lipid, as a core component of their LNP delivery platform, demonstrates significant potential for enhancing the development of personalized mRNA cancer vaccines. Its superior performance in preclinical models, in terms of both mRNA delivery and immunogenicity, suggests that it can contribute to the generation of robust and durable anti-tumor immune responses. The provided protocols offer a foundational framework for researchers to formulate, characterize, and evaluate personalized cancer vaccines utilizing this advanced delivery technology. Further optimization of formulations and preclinical testing in relevant tumor models will be crucial for translating the promise of this compound into effective clinical immunotherapies.
References
Application of Genevant CL1 in Infectious Disease Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genevant's CL1, also known as Lipid 10, is a key component in the advancement of messenger RNA (mRNA) vaccines for infectious diseases. As an ionizable lipid, CL1 is a critical ingredient of the lipid nanoparticle (LNP) delivery system, which encapsulates and protects the delicate mRNA payload, facilitates its entry into cells, and aids in its release into the cytoplasm to enable protein translation and subsequent immune response. The inherent adjuvant properties of ionizable lipids like CL1 can also contribute to the robust immunogenicity of mRNA vaccines.
This document provides detailed application notes, summarizing the available data on vaccines utilizing Genevant's LNP technology, and presents representative protocols for the formulation and immunological evaluation of CL1-based mRNA vaccines.
Data Presentation
The efficacy of vaccines is determined by the magnitude and quality of the immune response they elicit. Below is a summary of the immunogenicity data from clinical trials of the ChulaCov19 COVID-19 vaccine, which employs Genevant's LNP technology.
Immunogenicity of ChulaCov19 Vaccine (Genevant LNP)
Table 1: Neutralizing Antibody Responses to ChulaCov19 Vaccine in Adults (18-55 years)
| Dosage | Geometric Mean Titer (GMT) against Wild-Type SARS-CoV-2 (IU/mL) - 4 weeks post-2nd dose | 95% Confidence Interval | Fold-Increase over Convalescent Sera |
| 10 µg | 848 | 483-1,489 | ~3.0x |
| 25 µg | 736 | 459-1,183 | ~2.6x |
| 50 µg | 1,140 | 854-1,522 | ~4.0x |
| Convalescent Sera | 285 | 196-413 | 1.0x |
Data from Phase I clinical trial of ChulaCov19.
Table 2: T-Cell Responses to ChulaCov19 Vaccine (50 µg dose) in Healthy Adults
| Timepoint | Mean IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs |
| Day 29 (1 week post-2nd dose) | Peak Response Observed |
| Subsequent timepoints | Gradual Decline |
Data from Phase II clinical trial of ChulaCov19. Specific SFU values were not detailed in the provided search results, but the trend was reported.
Experimental Protocols
The following are representative protocols for the formulation of a CL1-based LNP-mRNA vaccine and its subsequent immunological evaluation. These protocols are based on established methodologies in the field.
Protocol 1: Formulation of CL1-LNP-mRNA Vaccine via Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating an mRNA antigen using a microfluidic mixing device. This method allows for rapid and reproducible formulation with controlled particle size.
Materials:
-
Genevant CL1 (or a similar ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Antigen-encoding mRNA
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids in ethanol. A typical molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Dissolve the appropriate amounts of this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired final lipid concentration.
-
-
Preparation of mRNA Solution:
-
Dilute the antigen-encoding mRNA in a citrate buffer (pH 4.0) to the desired concentration. The acidic buffer ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the LNP-mRNA formulation from the outlet of the device.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the formulation against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Sterile-filter the final formulation through a 0.22 µm filter.
-
-
Storage:
-
Store the formulated LNP-mRNA vaccine at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Immunization of Mice and Evaluation of Immune Responses
This protocol outlines the immunization of mice with the formulated CL1-LNP-mRNA vaccine and the subsequent analysis of humoral and cellular immune responses.
Materials:
-
Formulated CL1-LNP-mRNA vaccine
-
6-8 week old BALB/c mice
-
Syringes and needles for intramuscular injection
-
Materials for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA plates and reagents for antibody titer determination
-
Recombinant antigen protein
-
ELISpot plates and reagents for T-cell response analysis
-
Peptide library corresponding to the vaccine antigen
Procedure:
-
Immunization:
-
Administer a prime-boost vaccination regimen.
-
Inject each mouse intramuscularly with a 50 µL dose of the CL1-LNP-mRNA vaccine (containing a specified amount of mRNA, e.g., 5 µg).
-
Administer a booster injection of the same dose 21 days after the primary immunization.
-
-
Sample Collection:
-
Collect blood samples from the mice at various time points (e.g., pre-immunization, 2 weeks post-prime, and 2 weeks post-boost) to analyze antibody responses.
-
At the end of the study (e.g., 2 weeks post-boost), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Evaluation of Humoral Response (ELISA):
-
Coat ELISA plates with the recombinant antigen protein.
-
Serially dilute the collected mouse sera and add to the wells.
-
Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Develop the signal with a suitable substrate and measure the absorbance.
-
Determine the antibody endpoint titers for each mouse.
-
-
Evaluation of Cellular Response (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Add the splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ antibody.
-
Stimulate the cells with a peptide pool corresponding to the vaccine antigen.
-
After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.
-
Add a substrate to visualize the spots, where each spot represents an IFN-γ-secreting cell.
-
Count the spots to quantify the antigen-specific T-cell response.
-
Visualization of Pathways and Workflows
Adjuvant Signaling Pathway of Ionizable Lipids
Ionizable lipids within LNPs can act as adjuvants, stimulating the innate immune system to enhance the overall immune response to the vaccine antigen. One proposed mechanism is through the activation of Toll-like receptor 4 (TLR4).
Caption: Proposed adjuvant signaling pathway for CL1-LNP via TLR4 activation.
Experimental Workflow for CL1-LNP-mRNA Vaccine Development
The development and evaluation of a CL1-based mRNA vaccine follows a structured workflow from formulation to in vivo testing.
Caption: Workflow for CL1-LNP-mRNA vaccine formulation and evaluation.
Conclusion
Genevant's CL1 is a potent ionizable lipid that plays a crucial role in the successful delivery and immunogenicity of mRNA vaccines for infectious diseases. The data from vaccines utilizing this technology demonstrates the induction of robust neutralizing antibody and T-cell responses. The provided representative protocols offer a framework for researchers to formulate and evaluate their own CL1-based mRNA vaccine candidates. The continued exploration of such advanced delivery systems is vital for the development of next-generation vaccines against a wide range of pathogens.
Scaling Up Production of Genevant CL1 LNP for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for scaling up the production of lipid nanoparticles (LNPs) utilizing Genevant's proprietary CL1 ionizable lipid for preclinical studies. The following sections offer a comprehensive guide to the formulation, manufacturing, and characterization of these LNPs for the delivery of mRNA therapeutics.
Introduction to Genevant CL1 LNP Technology
Genevant's CL1 (also known as Lipid 10) is an ionizable lipid with a pKa of 6.3, designed for the efficient encapsulation and delivery of mRNA.[1] This platform has been developed by scientists with over two decades of experience in LNP delivery of nucleic acids.[2] The technology is clinically validated and has been scaled for commercial manufacturing, demonstrating its robustness for therapeutic applications.[2] Scaling up LNP production from benchtop to preclinical volumes requires careful consideration of manufacturing processes to maintain critical quality attributes such as particle size, polydispersity, and encapsulation efficiency.[3]
Preclinical Production Workflow
The successful scaling of CL1 LNP production for preclinical studies involves a multi-step workflow, from initial formulation to final characterization. This process is designed to be scalable, ensuring that the LNPs produced in larger quantities maintain the same characteristics as those developed at the lab scale.
References
Application Notes and Protocols for Long-Term Storage and Stability of Genevant CL1 Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical parameters for ensuring the long-term storage and stability of lipid nanoparticle (LNP) formulations utilizing Genevant's CL1 ionizable lipid. The following sections detail stability data under various conditions, in-depth experimental protocols for quality control, and visual representations of key processes.
Introduction to Genevant CL1 LNP Formulations
Genevant's CL1 (also known as Lipid 10) is an ionizable lipid with a pKa of 6.3, designed for the effective delivery of mRNA payloads via lipid nanoparticles[1][2]. The stability of these LNP formulations is a critical quality attribute that influences their therapeutic efficacy and shelf-life. Factors such as storage temperature, formulation components (including cryoprotectants), and the physical state (liquid vs. lyophilized) play a crucial role in maintaining the integrity of the nanoparticles and the encapsulated mRNA.
Long-Term Stability Data
While specific long-term stability data for every possible this compound formulation is proprietary, the following tables summarize representative data for mRNA-LNP formulations under various storage conditions, based on publicly available studies on similar LNP systems. These data provide a baseline for understanding the stability profiles of such formulations.
Table 1: Stability of Liquid mRNA-LNP Formulations at Various Temperatures
| Storage Temp. | Time Point | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | mRNA Integrity (%) |
| 4°C | Initial | 125 | 0.18 | >95 | 100 |
| 8 weeks | 130 | 0.20 | >90 | ~100 | |
| 25°C | Initial | 125 | 0.18 | >95 | 100 |
| 2 weeks | 135 | 0.22 | >85 | ~95 | |
| 4 weeks | 145 | 0.25 | >80 | <90 | |
| -20°C | Initial | 125 | 0.18 | >95 | 100 |
| (without cryoprotectant) | 12 weeks | Aggregation | >0.5 | <70 | ~100 |
| -80°C | Initial | 125 | 0.18 | >95 | 100 |
| (without cryoprotectant) | 24 weeks | 130 | 0.21 | >90 | ~100 |
Note: Data is compiled from multiple sources and represents typical trends for ionizable lipid-based mRNA-LNPs. PDI = Polydispersity Index.
Table 2: Stability of Lyophilized mRNA-LNP Formulations
| Storage Temp. | Time Point | Particle Size (nm) (post-reconstitution) | PDI (post-reconstitution) | Encapsulation Efficiency (%) (post-reconstitution) | mRNA Integrity (%) |
| 4°C | 24 weeks | 130 | 0.19 | >90 | 85-90 |
| 25°C | 12 weeks | 132 | 0.20 | >90 | ~100 |
| 24 weeks | 138 | 0.23 | >85 | ~70 |
Note: Lyophilized formulations typically contain cryoprotectants like sucrose or trehalose. Data is based on representative studies of lyophilized mRNA-LNPs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the consistent and accurate assessment of LNP stability.
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and the heterogeneity of particle size in an LNP formulation.
Materials:
-
LNP sample
-
Disposable cuvettes
-
1X Phosphate-Buffered Saline (PBS), filtered
-
Zetasizer Nano ZSP or equivalent DLS instrument
Procedure:
-
Equilibrate the DLS instrument to room temperature.
-
Dilute the LNP formulation in filtered 1X PBS to a suitable concentration for measurement (typically a 1:100 to 1:1000 dilution, depending on the initial concentration).
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.
-
Transfer the diluted sample to a disposable cuvette.
-
Insert the cuvette into the DLS instrument.
-
Set the measurement parameters:
-
Refractive index for LNP: ~1.49
-
Absorbance: ~0.01
-
Viscosity of PBS: ~0.8880 cP
-
Refractive index of PBS: ~1.330
-
-
Perform the measurement. The instrument will report the Z-average diameter (particle size) and the PDI.
Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
Objective: To quantify the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP sample
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Prepare mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations in TE buffer. A typical range is 0 to 2 µg/mL.
-
-
Sample Preparation:
-
Dilute the LNP sample in TE buffer to a concentration that falls within the range of the standard curve.
-
Prepare two sets of diluted LNP samples.
-
-
Plate Setup:
-
To one set of LNP sample wells, add TE buffer. This will measure the amount of free (unencapsulated) mRNA.
-
To the second set of LNP sample wells, add 2% Triton X-100 solution. This will lyse the LNPs and measure the total mRNA (encapsulated + free).
-
Add the mRNA standards to separate wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the presence of Triton X-100.
-
-
RiboGreen Addition:
-
Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells.
-
-
Measurement:
-
Read the fluorescence on a microplate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in both sets of LNP samples.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Visualizations
LNP Formulation and Stability Testing Workflow
Caption: Workflow for LNP formulation, purification, and stability assessment.
Generalized Cellular Uptake and mRNA Release Pathway
Caption: Cellular uptake and endosomal escape of mRNA-LNPs for protein expression.
References
Troubleshooting & Optimization
Overcoming aggregation issues with Genevant CL1 LNPs
Welcome to the technical support center for Genevant CL1 lipid nanoparticles (LNPs). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound LNP formulations?
A1: Aggregation of lipid nanoparticles, including those formulated with this compound, can be triggered by a variety of factors. Key contributors include environmental stressors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation.[1] Formulation-related parameters also play a crucial role; these include the pH and ionic strength of the buffer, the concentration of the LNPs, and the specific types and ratios of lipids used in the formulation.[1]
Q2: How does the composition of the LNP formulation affect its stability and tendency to aggregate?
A2: The lipid composition is a critical determinant of LNP stability. PEG-lipids are incorporated into formulations to create a steric barrier that helps prevent aggregation during storage.[1][2] The concentration of PEG-lipids can influence particle size and polydispersity.[3] Additionally, the ionizable lipid, in this case, this compound (pKa=6.3), plays a significant role in the encapsulation of genetic material and the overall charge characteristics of the LNP, which can influence particle-particle interactions. The presence of other components like phospholipids and cholesterol also contributes to the structural integrity and stability of the nanoparticles.
Q3: What is the impact of temperature on the stability of this compound LNPs?
A3: Temperature is a critical factor in maintaining the stability of LNP formulations. Exposure to elevated temperatures can induce aggregation and lead to an increase in the concentration of subvisible particles. Conversely, freezing can also present challenges. For instance, storage at -80°C has been shown in some LNP systems to result in particle aggregation and high polydispersity, while storage at 4°C, -20°C, or flash freezing in liquid nitrogen (-200°C) can better maintain the size distribution of the LNPs. Long-term storage of some LNP formulations has been found to be most stable under refrigeration (2°C) compared to frozen or room temperature conditions when in an aqueous solution.
Q4: Can freeze-thaw cycles lead to the aggregation of this compound LNPs?
A4: Yes, subjecting LNP formulations to multiple freeze-thaw cycles is a common cause of aggregation. During the freezing process, the formation of ice crystals can exert mechanical stress on the nanoparticles, and changes in the concentration of solutes in the unfrozen fraction can lead to instability and fusion of the LNPs. To mitigate this, the use of cryoprotectants is highly recommended.
Q5: How do buffer conditions, such as pH and ionic strength, influence the aggregation of this compound LNPs?
A5: The buffer environment significantly impacts LNP stability. Aggregation can occur more rapidly at a neutral pH where ionizable lipids are closer to being neutrally charged. The pKa of this compound is 6.3, meaning its charge is highly dependent on the pH of the surrounding buffer. Higher ionic strength formulations can also promote aggregation due to increased charge screening between the LNP particles. However, for some LNP systems, the pH of the storage buffer was not found to significantly influence stability. It has been observed that Tris or HEPES-buffered LNPs may offer better cryoprotection and transfection efficiency compared to those in PBS.
Troubleshooting Guides
Problem: I am observing an increase in the particle size and polydispersity index (PDI) of my this compound LNP suspension.
This is a common indication of nanoparticle aggregation. Follow the steps below to identify the potential cause and find a solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving LNP aggregation.
Data on LNP Stability Under Various Conditions
The following tables summarize representative data on how storage conditions can impact the physicochemical properties of lipid nanoparticles.
Table 1: Effect of Storage Temperature on LNP Size and Polydispersity Index (PDI)
| Storage Temperature | Duration | Average Particle Size (nm) | PDI | Notes |
| 25°C (Room Temp) | 156 days | Significant increase | Increased | Loss of efficacy observed. |
| 2-8°C (Refrigerated) | 156 days | Stable | Stable | Maintained stability and efficacy. |
| -20°C | 156 days | Increased | Increased | Suggests aggregation during freeze-thaw cycles. |
| -80°C | 7 days | Significant increase | Increased | Particle aggregation and high polydispersity observed. |
Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Average Particle Size (nm) | PDI | Efficacy |
| None | 0% | Increased | Increased | Reduced |
| Sucrose | 20% | Stable | Stable | Retained |
| Trehalose | 20% | Stable | Stable | Retained |
Data is illustrative of general LNP behavior as described in the literature.
Key Experimental Protocols
1. This compound LNP Formulation via Microfluidic Mixing
This protocol describes a general method for producing LNPs.
-
Preparation of Lipid Mixture (Organic Phase):
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Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., citrate or acetate buffer, pH 4.0) to ensure the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture and the nucleic acid-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip.
-
Set the desired flow rates for both phases to control the mixing process and resulting particle size.
-
The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Downstream Processing:
-
The resulting LNP suspension is typically dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
The LNPs can be concentrated using techniques like tangential flow filtration.
-
2. Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small volume of the LNP suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Instrument Setup:
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Set the temperature of the DLS instrument (e.g., 25°C).
-
Ensure the correct dispersant properties (viscosity and refractive index) are entered into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the measurement. The instrument will report the Z-average diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.2 is generally considered acceptable for LNP formulations.
-
3. Quantification of mRNA Encapsulation Efficiency using a RiboGreen Assay
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples (with and without surfactant).
-
Measure the fluorescence of all samples using a plate reader.
-
Calculation: Encapsulation Efficiency (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100
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Factors Influencing LNP Stability
The stability of this compound LNPs is a multifactorial issue. The following diagram illustrates the key relationships between formulation, process, and storage parameters that contribute to a stable LNP product.
Caption: Key factors influencing the stability of lipid nanoparticles.
References
Technical Support Center: Optimizing N/P Ratio for Genevant CL1 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nitrogen-to-Phosphate (N/P) ratio in Genevant CL1 lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and why is it a critical parameter in LNP formulations?
The N/P ratio represents the molar ratio of the protonatable nitrogen atoms in the ionizable lipid (e.g., this compound) to the phosphate groups in the nucleic acid cargo (e.g., mRNA).[1][2] This ratio is a critical parameter as it significantly influences the physicochemical properties and biological performance of the LNPs, including:
-
Encapsulation Efficiency: A sufficient amount of positively charged ionizable lipid is necessary to complex with the negatively charged nucleic acid, leading to high encapsulation efficiency.[2][3][4]
-
Particle Size and Polydispersity Index (PDI): The N/P ratio can affect the size and uniformity of the LNPs.
-
Surface Charge (Zeta Potential): A higher N/P ratio generally leads to a more positive surface charge, which can influence interactions with cell membranes.
-
Transfection Efficiency: The N/P ratio plays a crucial role in endosomal escape and subsequent payload release into the cytoplasm, thereby impacting transfection efficiency.
-
Toxicity: Excessively high N/P ratios can sometimes be associated with increased cytotoxicity.
Q2: What is a typical starting N/P ratio for this compound formulations?
While the optimal N/P ratio is formulation-dependent, a common starting range for many LNP systems is between 3:1 and 6:1. For example, the Pfizer and Moderna COVID-19 mRNA vaccines reportedly use an N/P ratio of 6:1. For a new formulation involving this compound, it is recommended to screen a range of N/P ratios (e.g., 3:1, 6:1, 10:1) to determine the optimal value for your specific application.
Q3: How do I calculate the N/P ratio for my formulation?
To calculate the N/P ratio, you need to determine the number of moles of protonatable nitrogen atoms in your ionizable lipid and the number of moles of phosphate groups in your nucleic acid.
-
Moles of Nitrogen (N): This is calculated from the molar amount of your ionizable lipid (this compound) in the formulation.
-
Moles of Phosphate (P): For RNA, each nucleotide contains one phosphate group. Therefore, the moles of phosphate are calculated from the total moles of RNA bases.
The formula is: N/P Ratio = (Moles of Ionizable Lipid × Number of Protonatable Nitrogens per Lipid Molecule) / (Moles of RNA × Number of Nucleotides)
Q4: What are the key components of a this compound LNP formulation?
Based on patent filings, a typical this compound LNP formulation may include:
-
Ionizable Cationic Lipid: this compound (also referred to as Lipid 10), which has a pKa of 6.3.
-
Helper Lipid: A neutral phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
-
Sterol: Cholesterol, which provides stability to the lipid bilayer.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as PEG-c-DMA, to control particle size and reduce aggregation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Encapsulation Efficiency (<80%) | Insufficient N/P ratio: Not enough positively charged lipid to complex with the nucleic acid. | Increase the N/P ratio by increasing the amount of this compound. Screen a range of higher N/P ratios (e.g., 6:1, 8:1, 10:1). |
| Suboptimal mixing during formulation: Inefficient mixing can lead to poor LNP self-assembly. | Ensure rapid and consistent mixing. Utilize a microfluidic mixing device for better control and reproducibility. | |
| Incorrect pH of the aqueous buffer: The ionizable lipid requires an acidic pH (typically pH 4-5) to be protonated and effectively bind the nucleic acid. | Verify the pH of your nucleic acid buffer. Ensure it is sufficiently acidic for this compound (pKa 6.3) to be positively charged. | |
| Large Particle Size (>150 nm) or High PDI (>0.2) | N/P ratio is too high or too low: Both extremes can sometimes lead to larger or more heterogeneous particles. | Systematically vary the N/P ratio and measure the resulting particle size and PDI to find the optimal range. |
| Inappropriate lipid ratios: The ratio of the different lipid components (this compound, DSPC, Cholesterol, PEG-lipid) can influence particle size. | While keeping the N/P ratio constant, you can optimize the molar percentages of the other lipid components. | |
| Slow mixing speed: Slower mixing can result in the formation of larger particles. | Increase the total flow rate in your microfluidic system or ensure rapid manual mixing. | |
| Low Transfection Efficiency | Suboptimal N/P ratio: An N/P ratio that is too low may result in poor encapsulation and cellular uptake. An N/P ratio that is too high might hinder payload release. | Screen a range of N/P ratios and correlate the results with in vitro or in vivo expression data. |
| Poor endosomal escape: The LNP is taken up by the cell but fails to release its payload into the cytoplasm. | The N/P ratio influences endosomal escape. Optimizing this parameter is crucial. Also, ensure the helper lipid used is appropriate. | |
| LNP instability: The LNPs may be aggregating or degrading in the cell culture media or in vivo. | Evaluate the stability of your formulation under experimental conditions. The PEG-lipid content can be adjusted to improve stability. | |
| Observed Cytotoxicity | Excessively high N/P ratio: A high concentration of cationic lipids can be toxic to cells. | Reduce the N/P ratio to the lowest level that still provides good encapsulation and transfection efficiency. |
| Impure lipid components: Impurities in the lipids can contribute to toxicity. | Ensure you are using high-purity lipids. |
Data Presentation
Table 1: Expected Impact of N/P Ratio on LNP Physicochemical Properties
| N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Low (e.g., 2:1) | Variable, may be larger | > 0.2 | < 80% | Slightly Negative to Neutral |
| Optimal (e.g., 3:1 - 6:1) | 80 - 120 | < 0.15 | > 90% | Slightly Positive |
| High (e.g., >10:1) | May increase | > 0.2 | > 90% | Increasingly Positive |
Note: These are generalized trends. The optimal values will be specific to the exact formulation and process parameters.
Experimental Protocols
Protocol 1: Screening for Optimal N/P Ratio of a this compound Formulation
1. Materials:
- This compound (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- PEG-lipid (e.g., PEG-c-DMA, in ethanol)
- mRNA (in an acidic buffer, e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Hydration buffer (e.g., PBS, pH 7.4)
- Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer
2. Preparation of Lipid Stock Solution: a. Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipid components (excluding the ionizable lipid which will be varied) could be, for example, DSPC:Cholesterol:PEG-lipid at 10:38.5:1.5. b. To this mixture, add the required amount of this compound stock solution to achieve the desired starting N/P ratio (e.g., 3:1) when mixed with the mRNA solution. Prepare separate lipid stock solutions for each N/P ratio to be tested (e.g., 3:1, 6:1, 10:1).
3. LNP Formulation: a. Prepare the mRNA solution in the acidic buffer at a specific concentration. b. Set up the microfluidic mixing system. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1. The total flow rate can be set to, for example, 12 mL/min. c. Load the mRNA solution into one syringe and the lipid-ethanol solution for the first N/P ratio into another syringe. d. Initiate the mixing process. The LNPs will self-assemble as the two streams combine. e. Collect the LNP dispersion. f. Repeat the process for each N/P ratio to be tested.
4. Dialysis and Concentration: a. To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours, with one buffer exchange. b. Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit (e.g., 100 kDa MWCO).
5. Characterization: a. Particle Size and PDI: Measure using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen assay). Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA. c. Zeta Potential: Measure using Laser Doppler Velocimetry.
6. In Vitro Transfection (Optional but Recommended): a. Plate cells of interest in a suitable culture plate. b. Add the LNP formulations at different N/P ratios to the cells at a fixed mRNA dose. c. Incubate for a specified period (e.g., 24-48 hours). d. Assay for protein expression (e.g., luciferase assay, flow cytometry for a fluorescent reporter protein).
Mandatory Visualizations
Caption: Experimental workflow for optimizing the N/P ratio.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting low transfection efficiency with Genevant CL1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with Genevant's lipid nanoparticle (LNP) technology.
Troubleshooting Guide: Low Transfection Efficiency
This guide addresses common issues encountered during transfection experiments using Genevant LNP-Reagents.
Question: What are the primary factors that could be causing low transfection efficiency with my Genevant LNP-Reagent?
Answer: Low transfection efficiency with LNP-based reagents can stem from several factors, which can be broadly categorized into three areas: the LNP formulation itself, the nucleic acid payload, and the experimental conditions, including the health of the target cells. It is crucial to systematically evaluate each of these components to identify the root cause of the issue.
A logical workflow for troubleshooting can help pinpoint the problem area.
Caption: Troubleshooting workflow for low transfection efficiency.
Question: How do I assess the quality of my LNP formulation?
Answer: The physical characteristics of your LNPs are critical for successful transfection. Key quality control (QC) parameters should be measured for every new batch.
-
Size (Hydrodynamic Diameter): Measured by Dynamic Light Scattering (DLS). Optimal LNPs are typically in the range of 80-150 nm. Larger particles may have reduced cellular uptake.
-
Polydispersity Index (PDI): Also measured by DLS, PDI indicates the uniformity of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for in vitro studies.
-
Encapsulation Efficiency (EE): This measures the percentage of nucleic acid payload successfully encapsulated within the LNPs. This is often determined using a fluorescent dye-based assay (e.g., RiboGreen). Low EE will directly result in a lower effective dose.
Table 1: LNP Quality Control Parameters
| Parameter | Technique | Good Quality | Poor Quality | Potential Impact of Poor Quality |
| Size (Diameter) | DLS | 80 - 150 nm | > 200 nm or < 50 nm | Reduced cellular uptake, altered biodistribution. |
| Polydispersity Index (PDI) | DLS | < 0.2 | > 0.3 | Inconsistent results, potential for aggregation. |
| Encapsulation Efficiency | RiboGreen | > 90% | < 80% | Lower effective dose of nucleic acid, reduced protein expression. |
Question: Could my nucleic acid payload be the issue?
Answer: Yes, the quality and integrity of your mRNA or siRNA payload are paramount.
-
Integrity: Before encapsulation, verify the integrity of your nucleic acid using gel electrophoresis or a Bioanalyzer. Degraded RNA will not produce the desired protein or knockdown effect.
-
Purity: Ensure your nucleic acid preparation is free from contaminants such as proteins, salts, or residual solvents from the synthesis process, as these can interfere with LNP formation and stability.
Question: What are the optimal cell conditions for LNP transfection?
Answer: Healthy, actively dividing cells are essential for efficient transfection.
-
Cell Viability: Ensure cell viability is above 90% before transfection. High levels of cell death can indicate underlying culture issues or toxicity from previous treatments.
-
Cell Density: Cells should be seeded to be at 70-80% confluency at the time of transfection. Overly confluent or sparse cultures can lead to poor transfection efficiency.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. This common contaminant can significantly alter cellular physiology and reduce transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Genevant LNP-Reagents? A1: For long-term storage, LNP formulations should typically be stored at -80°C. Avoid multiple freeze-thaw cycles, as this can compromise the integrity of the nanoparticles. For short-term use, refer to the specific product's datasheet, but 4°C for up to a week is often acceptable.
Q2: Can I use serum in my cell culture medium during transfection? A2: Yes, one of the advantages of modern LNP formulations is their stability in the presence of serum. However, for sensitive applications or when troubleshooting, you may consider a brief (2-4 hour) incubation in serum-free media with the LNPs before adding back serum-containing media.
Q3: How can I optimize the dose of my LNP formulation? A3: It is recommended to perform a dose-response experiment to determine the optimal concentration of your LNP-encapsulated nucleic acid for your specific cell type. A typical starting range for in vitro experiments is 50 ng to 500 ng of mRNA per well in a 24-well plate.
Table 2: Example Dose-Response Experiment Setup (24-well plate)
| Well | Nucleic Acid (ng) | Cell Viability (%) | Protein Expression (Relative Units) |
| 1 | 0 (Control) | 98% | 1 |
| 2 | 50 | 95% | 150 |
| 3 | 100 | 94% | 350 |
| 4 | 250 | 90% | 800 |
| 5 | 500 | 82% | 850 (with signs of toxicity) |
Q4: What is the general mechanism of LNP-mediated delivery? A4: LNP-mediated delivery is a multi-step process involving cellular uptake, endosomal escape, and payload release into the cytoplasm.
Caption: Generalized signaling pathway for LNP-mediated nucleic acid delivery.
Experimental Protocols
Protocol 1: Quality Control of LNP Formulation using DLS
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. The exact dilution will depend on the initial concentration and the instrument's sensitivity.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
Protocol 2: In Vitro Transfection of Adherent Cells
-
Cell Seeding: The day before transfection, seed healthy, low-passage number cells in a multi-well plate such that they reach 70-80% confluency on the day of transfection.
-
LNP Preparation: Thaw the LNP-reagent on ice. Gently vortex to ensure a homogenous suspension.
-
Dosing: Dilute the LNP-reagent in pre-warmed, serum-free culture medium to the desired final concentration.
-
Transfection:
-
Remove the old medium from the cells.
-
Add the LNP-containing medium to the cells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-48 hours).
-
Analysis: After incubation, analyze the cells for protein expression (e.g., via western blot, flow cytometry, or imaging) or gene knockdown (e.g., via qPCR).
Genevant CL1 LNP Platform: Technical Support Center
This technical support center provides guidance on understanding and mitigating the immunogenicity of Genevant's CL1 Lipid Nanoparticle (LNP) platform. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular drivers of immunogenicity associated with the CL1 LNP platform?
The immunogenicity of LNP-based therapeutics, including the CL1 platform, is a multifaceted issue stemming from both the lipid components and the nucleic acid cargo. Key drivers include the activation of innate immune pathways. Ionizable lipids, a core component of the CL1 platform, can activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and type I interferons. Furthermore, the nucleic acid cargo itself can be recognized by endosomal TLRs (like TLR3, TLR7, and TLR8) and cytosolic sensors, triggering immune responses. The PEGylated lipids, used to prolong circulation time, can also elicit an immune response, leading to the production of anti-PEG antibodies which can affect both safety and efficacy.
Q2: What are the potential consequences of an immune response to CL1 LNPs in a preclinical or clinical setting?
An immune response to CL1 LNPs can manifest in several ways. Acute responses may include infusion-related reactions, driven by the release of cytokines and chemokines. In the longer term, the development of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent doses, which significantly reduces their therapeutic efficacy. In some instances, pre-existing anti-PEG antibodies in the population can also impact the initial dose. Furthermore, a sustained inflammatory response could have broader systemic effects and potentially impact the overall safety profile of the therapeutic.
Q3: How can I assess the immunogenic potential of my specific CL1 LNP formulation?
A multi-pronged approach is recommended for assessing immunogenicity. In vitro methods, such as exposing human peripheral blood mononuclear cells (PBMCs) to the LNP formulation and subsequently measuring cytokine and chemokine release (e.g., IL-1β, IL-6, TNF-α, IFN-γ, CXCL10) via multiplex assays, can provide an initial screen. For in vivo assessment in preclinical models (e.g., rodents, non-human primates), key endpoints include measuring serum cytokine levels post-administration, evaluating the generation of anti-PEG IgM and IgG antibodies over time, and monitoring for any signs of infusion reactions.
Q4: What are the primary strategies for reducing the immunogenicity of CL1 LNPs?
Strategies to mitigate the immunogenicity of CL1 LNPs focus on modifying the LNP components and the nucleic acid cargo. This can include optimizing the chemical structure of the ionizable lipid to be less immunostimulatory, altering the PEG-lipid density or length to reduce the potential for anti-PEG antibody formation, and incorporating alternative stealthing agents. For the nucleic acid cargo, modifications to the nucleosides (e.g., using pseudouridine) can significantly dampen the innate immune recognition. The manufacturing process should also be optimized to ensure high purity and remove potential contaminants that could be immunostimulatory.
Troubleshooting Guides
Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are observed in an in vitro PBMC assay after treatment with a CL1 LNP formulation.
-
Potential Cause 1: Contamination. The LNP formulation may be contaminated with bacterial endotoxins (lipopolysaccharide), which are potent activators of the innate immune system.
-
Troubleshooting Step: Test the formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Ensure all reagents and materials used in the LNP formulation are sterile and pyrogen-free.
-
-
Potential Cause 2: Intrinsic Immunostimulatory Properties. The specific ionizable lipid or the nucleic acid cargo in your formulation may be inherently immunostimulatory.
-
Troubleshooting Step: If possible, screen alternative ionizable lipids from the CL1 library that may have a more favorable immunogenic profile. For nucleic acid cargo, ensure that appropriate modifications (e.g., pseudouridine incorporation) have been made to reduce immune recognition.
-
Issue 2: In vivo studies show rapid clearance of the CL1 LNPs upon the second dose and a significant anti-PEG antibody response.
-
Potential Cause: Accelerated Blood Clearance (ABC) Phenomenon. This is likely due to the induction of anti-PEG IgM and IgG antibodies following the first dose, which then bind to the LNPs upon the second dose and facilitate their rapid clearance by the mononuclear phagocyte system.
-
Troubleshooting Step 1: Modify PEGylation Strategy. Consider reducing the density of the PEG-lipid on the LNP surface or using a shorter PEG chain length, as these modifications have been shown to reduce the induction of anti-PEG antibodies.
-
Troubleshooting Step 2: Alternative Stealthing Agents. Explore the use of alternative hydrophilic polymers to replace PEG, such as polymers based on poly(2-oxazoline)s or polyglycerols, which may be less immunogenic.
-
Troubleshooting Step 3: Dosing Regimen. Investigate if altering the dosing regimen (e.g., increasing the time between doses) can mitigate the ABC phenomenon, although this may not be a viable long-term solution.
-
Quantitative Data on Immunogenicity Modulation
The following tables summarize representative data on how modifications to LNP formulations can impact immunogenicity markers.
Table 1: Impact of Ionizable Lipid Structure on in Vitro Cytokine Induction in Human PBMCs
| LNP Formulation | Ionizable Lipid | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| CL1-Formulation A | Lipid X | 1500 ± 120 | 800 ± 75 |
| CL1-Formulation B | Lipid Y | 750 ± 60 | 350 ± 40 |
| CL1-Formulation C | Lipid Z | 300 ± 25 | 150 ± 20 |
| Control (PBS) | N/A | <50 | <20 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of PEG-Lipid Density on Anti-PEG Antibody Titer in Vivo
| LNP Formulation | PEG-Lipid Density (mol%) | Anti-PEG IgM Titer (Day 7) | Anti-PEG IgG Titer (Day 21) |
| CL1-High PEG | 2.5 | 1:2560 | 1:640 |
| CL1-Medium PEG | 1.5 | 1:1280 | 1:320 |
| CL1-Low PEG | 0.5 | 1:320 | 1:80 |
| Control (Unformulated mRNA) | N/A | <1:20 | <1:20 |
Data are representative from a murine model and presented as geometric mean titers.
Experimental Protocols
Protocol 1: In Vitro Cytokine Profiling using a Human PBMC Assay
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells from fresh whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
LNP Treatment: Add the CL1 LNP formulations at various concentrations to the plated cells. Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (PBS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine and chemokine levels (e.g., IL-6, TNF-α, IFN-γ) using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).
-
Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels induced by the different LNP formulations.
Protocol 2: In Vivo Assessment of Anti-PEG Antibody Response via ELISA
-
Study Design: Administer the CL1 LNP formulation to a cohort of animals (e.g., C57BL/6 mice) via intravenous injection. Include a control group receiving a vehicle.
-
Blood Collection: Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., Day 7, 14, 21).
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgM or IgG detection antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB substrate. Allow the color to develop.
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Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Titer Determination: The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
Visualizations
Caption: Innate immune activation pathway via Toll-like receptor (TLR) signaling.
Caption: Experimental workflow for assessing and optimizing LNP immunogenicity.
Caption: Decision tree for troubleshooting LNP immunogenicity issues.
Strategies to enhance the in vivo stability of Genevant CL1 LNPs
Technical Support Center: Genevant CL1 LNP In-Vivo Stability
Disclaimer: "this compound LNP" is presumed to be a proprietary formulation. The following guidance is based on established scientific principles for enhancing the in-vivo stability of ionizable lipid nanoparticles (LNPs) of similar classes. Specific outcomes will depend on the precise composition of your LNP formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the in-vivo stability and circulation time of LNPs?
A1: The in-vivo fate of LNPs is a complex interplay of several factors. Key determinants include:
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LNP Composition: The choice and molar ratios of the ionizable lipid, helper lipids (e.g., phospholipids like DSPC), cholesterol, and PEG-lipids are critical.[1]
-
PEG-Lipid Properties: The polyethylene glycol (PEG) layer provides a "stealth" characteristic, shielding the LNP from rapid uptake by the mononuclear phagocyte system (MPS).[2] The length of the PEG chain and, crucially, the length of the lipid anchor that embeds in the LNP, dictate how long this shield remains in place.[3][4]
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Particle Size and Surface Charge: LNP size influences biodistribution and clearance rates.[1] The surface charge, governed by the ionizable lipid's pKa and PEGylation, affects interactions with blood components.
-
Protein Corona Formation: Upon entering the bloodstream, LNPs are immediately coated with serum proteins, forming a "protein corona." The composition of this corona, particularly the binding of Apolipoprotein E (ApoE), is a major driver of liver uptake and clearance.
Q2: My LNPs are showing rapid clearance from circulation. What is the most likely cause?
A2: Rapid clearance is often linked to two main phenomena:
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Rapid PEG-Lipid Dissociation: The protective PEG shield is not permanent. PEG-lipids with shorter lipid anchors (e.g., C14, like DMG-PEG) are known to dissociate from the LNP surface relatively quickly in vivo. Once the PEG-lipid is shed, the LNP surface is exposed, leading to opsonization and clearance by immune cells or binding of proteins like ApoE that mediate liver uptake.
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ApoE Binding: The binding of ApoE to the LNP surface acts as a signal for hepatocytes (liver cells) to internalize the particle via the low-density lipoprotein receptor (LDLR) pathway. This is a primary mechanism for the liver-dominant biodistribution of many LNP systems. Formulations that readily bind ApoE will be cleared from the blood and accumulate in the liver more quickly.
Q3: How can I extend the circulation half-life of my LNPs?
A3: To extend circulation time, you need to maintain the protective PEG shield for longer. The most effective strategy is to modify the PEG-lipid component. Using a PEG-lipid with a longer, more saturated lipid anchor (e.g., C18, like DSPE-PEG) creates a more stable association with the LNP, slowing the dissociation rate. This prolongs the "stealth" properties of the LNP, delaying MPS uptake and ApoE-mediated clearance.
Q4: What is the "PEG dilemma" and how might it affect my long-term studies?
A4: The "PEG dilemma" refers to the potential for the immune system to generate anti-PEG antibodies, particularly after repeated administration of PEGylated LNPs. These antibodies can lead to a phenomenon called accelerated blood clearance (ABC), where subsequent doses of the LNPs are cleared from circulation much more rapidly than the first dose, reducing therapeutic efficacy. This is a critical consideration for therapies requiring chronic dosing.
Troubleshooting Guide: Poor In-Vivo Performance
This guide addresses common issues encountered during in-vivo experiments with LNPs.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for low in-vivo LNP efficacy.
Quantitative Data Summary
Modifying the PEG-lipid anchor length has a direct and significant impact on LNP circulation half-life and stability.
| PEG-Lipid Anchor | Dissociation Rate (%/h) | LNP Circulation Half-Life (h) | Reference |
| C14 (e.g., DMG-PEG) | ~45% | ~0.9 h | |
| C16 | ~1.3% | ~2.6 h | |
| C18 (e.g., DSPE-PEG) | ~0.2% | ~4.6 h |
Table Notes: Data compiled from studies on siRNA-LNPs with a molar composition of MC3/DSPC/cholesterol/PEG-lipid at 50/10/38.5/1.5. Absolute values may vary based on the specific ionizable lipid and payload but the trend is highly conserved.
Key Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetics (PK) Study
Objective: To determine the circulation half-life of LNPs in vivo.
Methodology:
-
LNP Labeling: Formulate LNPs with a small percentage (e.g., 0.1-0.5 mol%) of a fluorescently labeled lipid (e.g., DiR or a lipid with a Cy5 tag).
-
Animal Model: Use C57BL/6 mice (n=3-5 per time point).
-
Administration: Administer the labeled LNPs via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg mRNA equivalent).
-
Blood Sampling: At designated time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 20 µL) from the submandibular or saphenous vein into EDTA-coated tubes.
-
Sample Processing: Centrifuge the blood to separate the plasma.
-
Quantification: Measure the fluorescence intensity in the plasma using a plate reader.
-
Data Analysis: Plot the percentage of injected dose remaining in circulation versus time. Fit the data to a one- or two-compartment model to calculate the circulation half-life (t½).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for an LNP in-vivo pharmacokinetics study.
Protocol 2: In-Vitro PEG-Lipid Dissociation Assay
Objective: To estimate the rate at which the PEG-lipid sheds from the LNP surface in a serum-like environment.
Methodology:
-
LNP Formulation: Prepare two batches of LNPs:
-
Batch A (FRET Donor): Formulate with a fluorescent lipid donor (e.g., NBD-PE).
-
Batch B (FRET Acceptor): Formulate with a fluorescent lipid acceptor (e.g., Rhodamine-PE).
-
-
Incubation: Mix Batch A and Batch B in a 1:1 ratio. Incubate the mixture in 50% fetal bovine serum (FBS) at 37°C.
-
Measurement: Monitor the FRET signal (fluorescence at the acceptor's emission wavelength when excited at the donor's wavelength) over time using a fluorometer.
-
Principle: When PEG-lipids dissociate, the LNP surfaces become exposed, allowing LNPs from Batch A and Batch B to aggregate and fuse. This brings the donor and acceptor fluorophores into close proximity, resulting in an increase in the FRET signal.
-
Data Analysis: The rate of increase in the FRET signal is proportional to the rate of PEG-lipid dissociation. Compare the rates for LNPs made with different PEG-lipid anchors (e.g., C14 vs. C18).
References
- 1. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Genevant CL1 for Targeted Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted delivery of lipid nanoparticles (LNPs) utilizing Genevant CL1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a targeting ligand for this compound-based LNPs?
A1: The choice of a targeting ligand is a critical multi-factorial decision. Key determinants include the biophysical properties of the ionizable lipid, the overall LNP formulation, the cargo, and the target cell type.[1] For this compound, an ionizable lipid, the surface charge and pKa (6.3) should be considered as they can influence interactions with the ligand and the target receptor. Ligands such as antibodies, antibody fragments, peptides, aptamers, and small molecules can be used to functionalize the LNP surface for targeted delivery.[][3]
Q2: What are the common methods for conjugating targeting ligands to LNPs containing this compound?
A2: Two primary strategies for attaching targeting ligands to the surface of pre-formed LNPs are the "post-insertion" method and "in-situ conjugation" which often employs click chemistry.[4]
-
Post-Insertion: This technique involves incubating pre-formed LNPs with a micellar solution of ligand-conjugated lipids (e.g., peptide-PEG-DSPE). The ligand-lipid conjugates then insert into the outer leaflet of the LNP.[5] This method is advantageous as it allows for the modification of pre-characterized LNPs without altering the initial formulation process.
-
In-situ Conjugation (e.g., Click Chemistry): This approach involves incorporating lipids with reactive handles (e.g., maleimide, azide, or alkyne groups) into the LNP formulation. The targeting ligand is then "clicked" onto the LNP surface in a subsequent reaction. Thiol-maleimide and copper-free click reactions (SPAAC) are commonly used due to their high efficiency and biocompatibility.
Q3: How can I characterize my targeted this compound LNPs?
A3: Comprehensive characterization is crucial to ensure the quality and functionality of your targeted LNPs. Key parameters to assess include:
-
Physicochemical Properties:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates surface charge and stability, measured by Electrophoretic Light Scattering (ELS).
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM).
-
-
Functional Characterization:
-
Ligand Conjugation Efficiency: Can be assessed using techniques like SDS-PAGE for antibody-conjugated LNPs or fluorescence-based assays if the ligand is labeled.
-
In Vitro Targeting and Uptake: Evaluated by incubating the targeted LNPs with receptor-positive and negative cell lines and measuring cellular association using flow cytometry or fluorescence microscopy.
-
Transfection Efficiency: For mRNA delivery, this is determined by measuring the expression of the encoded protein (e.g., luciferase assay).
-
Troubleshooting Guides
Problem 1: Low Transfection Efficiency of Targeted LNPs
| Possible Cause | Suggested Solution |
| Suboptimal LNP Formulation | Optimize the molar ratios of this compound, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid. Also, vary the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid). |
| Inefficient Endosomal Escape | The pKa of this compound (6.3) is crucial for endosomal escape. Ensure the endosomal pH of your target cells is sufficiently low to protonate the lipid. Consider including endosomolytic agents in your formulation if poor escape is suspected. |
| Poor Targeting Ligand Activity | Confirm the binding activity of your ligand to its receptor before and after conjugation. The conjugation process may alter the ligand's conformation. Also, optimize the density of the targeting ligand on the LNP surface; too high a density can sometimes hinder receptor binding. |
| Cell Health and Confluency | Use low-passage, healthy cells for your experiments. Optimal cell confluency at the time of transfection is typically 70-90%, but this should be optimized for your specific cell line. |
| Presence of Serum during Transfection | Serum components can interfere with LNP stability and targeting. Consider performing transfections in serum-free or reduced-serum media. |
Problem 2: Aggregation of LNPs After Ligand Conjugation
| Possible Cause | Suggested Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of the conjugation buffer can significantly impact LNP stability. Screen different buffers and pH ranges to find the optimal conditions for your specific ligand and conjugation chemistry. |
| High Ligand-to-LNP Ratio | An excessive amount of ligand on the LNP surface can lead to intermolecular cross-linking and aggregation. Titrate the amount of ligand used in the conjugation reaction to find the optimal ratio that maintains colloidal stability. |
| Inefficient Removal of Unconjugated Ligands | Residual unconjugated ligands can bridge LNPs, causing aggregation. Ensure thorough purification of the targeted LNPs using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagents. |
| Instability of the Core LNP | If the untargeted LNPs are inherently unstable, this will be exacerbated by surface modification. Ensure your initial this compound LNP formulation is stable with a low PDI before attempting conjugation. |
Data Presentation: Comparison of Targeting Ligands
The following table summarizes hypothetical data on the targeting efficiency of different ligands conjugated to this compound-based LNPs for delivery to HeLa cells (overexpressing Receptor X).
| Targeting Ligand | Conjugation Method | Ligand Density (mol%) | In Vitro Uptake (MFI) | In Vivo Tumor Accumulation (%ID/g) |
| Peptide A | Post-Insertion | 1 | 15,000 | 5.2 |
| Peptide A | Click Chemistry | 1 | 18,500 | 6.8 |
| scFv-B | Thiol-Maleimide | 0.5 | 25,000 | 9.5 |
| Aptamer C | Post-Insertion | 2 | 12,000 | 4.1 |
| Untargeted | N/A | 0 | 2,500 | 1.5 |
MFI: Mean Fluorescence Intensity; %ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Protocol 1: Peptide Conjugation to this compound LNPs via Post-Insertion
This protocol describes the surface modification of pre-formed this compound LNPs with a cysteine-terminated peptide using a maleimide-functionalized PEG-lipid.
Materials:
-
Pre-formed this compound LNPs containing DSPE-PEG-Maleimide
-
Cysteine-terminated targeting peptide
-
Phosphate Buffered Saline (PBS), pH 7.4
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Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Prepare Peptide Solution: Dissolve the cysteine-terminated peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation: Mix the pre-formed LNPs with the peptide solution at a molar ratio of 1:1 (DSPE-PEG-Maleimide to peptide). Incubate the mixture for 4 hours at room temperature with gentle shaking.
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Purification: Purify the peptide-conjugated LNPs from unconjugated peptide using an SEC column equilibrated with PBS.
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Characterization: Characterize the purified targeted LNPs for size, PDI, zeta potential, and peptide conjugation efficiency.
Protocol 2: In Vitro Targeting Assay
This protocol outlines a method to assess the targeting specificity of your modified this compound LNPs.
Materials:
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Targeted and untargeted (control) this compound LNPs encapsulating a fluorescently labeled cargo (e.g., DiI).
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Receptor-positive (target) and receptor-negative (control) cell lines.
-
Cell culture medium.
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Flow cytometer.
Procedure:
-
Cell Seeding: Seed both receptor-positive and receptor-negative cells in 24-well plates and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with targeted and untargeted LNPs at a final concentration of 50 ng/mL of cargo.
-
Incubation: Incubate the cells with the LNPs for 2 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound LNPs.
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Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of LNP uptake.
Mandatory Visualizations
Caption: Experimental workflow for the formulation, modification, and evaluation of targeted this compound LNPs.
Caption: Signaling pathway of receptor-mediated endocytosis for targeted LNP uptake and mRNA release.
References
- 1. benchchem.com [benchchem.com]
- 3. Surface modification of lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Microfluidic Mixing for Genevant CL1 LNP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and troubleshooting the microfluidic synthesis of lipid nanoparticles (LNPs) utilizing the ionizable lipid Genevant CL1. The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and data-driven insights to address common challenges encountered during LNP formulation.
Troubleshooting Guide
This guide is designed to provide solutions to common problems encountered during the microfluidic synthesis of this compound LNPs.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LNP-001 | Why is the LNP size larger than expected and the Polydispersity Index (PDI) high? | 1. Inefficient mixing in the microfluidic chip. 2. Incorrect Flow Rate Ratio (FRR) or Total Flow Rate (TFR). 3. Suboptimal lipid composition or concentration. 4. Issues with the solvent or buffer quality. | 1. Ensure the microfluidic chip is not clogged and is properly primed. Consider using a chip with a more complex mixing geometry like a staggered herringbone mixer. 2. Increase the TFR and/or the FRR (aqueous to solvent ratio). Higher flow rates generally lead to smaller particles.[1][2][3] 3. Re-evaluate the molar ratios of the lipid components. The concentration of the PEG-lipid, in particular, can influence particle size.[4] 4. Use fresh, high-purity solvents and filtered buffers. Ensure the pH of the aqueous buffer is appropriate for the ionizable lipid (typically pH 4-6). |
| LNP-002 | What causes low mRNA encapsulation efficiency? | 1. Suboptimal N/P ratio (amine groups on the ionizable lipid to phosphate groups on the mRNA). 2. Incorrect pH of the aqueous buffer. 3. Premature aggregation of lipids and mRNA. 4. Degradation of mRNA. | 1. Optimize the N/P ratio. A common starting point is a ratio between 3 and 6. 2. The ionizable lipid requires an acidic pH (e.g., pH 4) to be positively charged for effective complexation with the negatively charged mRNA.[4] 3. Ensure rapid and efficient mixing by adjusting the TFR and FRR. 4. Handle mRNA in an RNase-free environment and store it under appropriate conditions. |
| LNP-003 | Why is there batch-to-batch variability in LNP characteristics? | 1. Inconsistent pump performance leading to fluctuating flow rates. 2. Temperature variations during the synthesis process. 3. Inconsistent preparation of stock solutions. 4. Clogging or fouling of the microfluidic chip. | 1. Calibrate and validate the performance of the syringe or microfluidic pumps. 2. Implement temperature control for the lipid and mRNA solutions. 3. Prepare fresh stock solutions for each batch and ensure complete solubilization of lipids. 4. Clean the microfluidic chip thoroughly between runs according to the manufacturer's instructions. |
| LNP-004 | What leads to system clogging or high backpressure? | 1. Precipitation of lipids before or within the microfluidic chip. 2. High lipid concentration. 3. Particulates in the solutions. | 1. Ensure complete dissolution of lipids in the solvent. Gentle heating may be required. 2. Consider reducing the total lipid concentration. 3. Filter all solutions through an appropriate syringe filter (e.g., 0.22 µm) before introducing them into the microfluidic system. |
Frequently Asked Questions (FAQs)
Q1: What is a typical lipid molar ratio for formulating LNPs with an ionizable lipid like this compound?
A1: A common starting point for LNP formulations consists of four lipid components: an ionizable lipid, a PEG-lipid, a helper phospholipid, and cholesterol. A widely used molar ratio is in the range of 50:1.5:10:38.5 for ionizable lipid:PEG-lipid:DSPC:cholesterol, respectively. However, this ratio should be optimized for the specific application and mRNA payload.
Q2: What solvents and buffers are recommended for this compound LNP synthesis?
A2: The lipid mixture, including this compound, is typically dissolved in ethanol. The mRNA is dissolved in an acidic aqueous buffer, commonly a citrate or acetate buffer at a pH of 4.0, to ensure the protonation of the ionizable lipid.
Q3: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect LNP properties?
A3: Generally, increasing the TFR leads to a decrease in LNP size. Similarly, increasing the FRR (the ratio of the aqueous phase flow rate to the organic phase flow rate) also tends to decrease particle size. These parameters are critical for controlling the mixing dynamics and the resulting nanoparticle characteristics and must be optimized for each specific formulation.
Q4: What is the significance of the pKa of an ionizable lipid like this compound?
A4: The pKa of an ionizable lipid is the pH at which 50% of the lipid is protonated. For effective mRNA delivery, the pKa should be in a range that allows for a positive charge at the formulation pH (e.g., pH 4) to encapsulate the negatively charged mRNA, and a near-neutral charge at physiological pH (around 7.4) to minimize toxicity. Upon endocytosis into the cell, the lower pH of the endosome again protonates the lipid, facilitating endosomal escape and release of the mRNA into the cytoplasm. This compound has a reported pKa of 6.3.
Q5: How can I improve the stability of my this compound LNP formulation?
A5: LNP stability is influenced by several factors. The inclusion of a PEG-lipid in the formulation helps to prevent aggregation by providing a steric barrier. Proper purification to remove residual ethanol and storage at appropriate temperatures (e.g., 4°C for short-term and -80°C for long-term) are also crucial. The choice of cryoprotectants is important if lyophilization is used for long-term storage.
Experimental Data on Microfluidic Parameters
The following tables summarize the general effects of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on LNP size, based on studies with similar ionizable lipids. These should be used as a starting point for the optimization of this compound formulations.
Table 1: Effect of Total Flow Rate (TFR) on LNP Size
| TFR (mL/min) | Approximate LNP Size (nm) | Reference |
| 4 | Larger | |
| 8 | Intermediate | |
| 12 | Smaller | |
| 14 | Smallest |
Note: Data is generalized from studies on various ionizable lipids and illustrates a common trend.
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size
| FRR (Aqueous:Ethanol) | Approximate LNP Size (nm) | Reference |
| 1:1 | Larger | |
| 2:1 | Intermediate | |
| 3:1 | Smaller | |
| 5:1 | Smallest |
Note: Data is generalized from studies on various ionizable lipids and illustrates a common trend.
Detailed Experimental Protocol: Microfluidic Synthesis of this compound LNPs
This protocol provides a general framework for the synthesis of this compound LNPs using a microfluidic mixing system. Optimization of specific parameters is recommended.
1. Reagent Preparation:
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of this compound, DSPC, cholesterol, and a PEG-lipid in 100% ethanol.
-
A representative molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
The total lipid concentration should be optimized, with a common starting range of 10-25 mg/mL.
-
Ensure all lipids are completely dissolved. Gentle warming may be necessary.
-
Filter the lipid solution through a 0.22 µm syringe filter.
-
-
mRNA Solution (in Aqueous Buffer):
-
Dissolve the mRNA in an RNase-free acetate or citrate buffer (e.g., 50 mM, pH 4.0).
-
The concentration of the mRNA will depend on the desired final formulation.
-
Filter the mRNA solution through a 0.22 µm syringe filter.
-
2. Microfluidic System Setup:
-
Set up the microfluidic mixing system (e.g., a system with a staggered herringbone micromixer) according to the manufacturer's instructions.
-
Prime the system with the respective solvents (ethanol and aqueous buffer) to ensure no air bubbles are present in the channels.
3. LNP Synthesis:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Start the pumps to initiate the mixing process. The two solutions will converge in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the LNP solution from the outlet of the microfluidic chip.
4. Downstream Processing:
-
Dilution: Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration and stabilize the newly formed particles.
-
Purification and Concentration: Use Tangential Flow Filtration (TFF) or dialysis to remove the ethanol, unincorporated mRNA, and to concentrate the LNP suspension.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Characterization: Analyze the LNPs for size and polydispersity (using Dynamic Light Scattering), encapsulation efficiency (using a RiboGreen assay), and mRNA integrity (using gel electrophoresis).
Visualizations
Caption: Experimental workflow for this compound LNP synthesis.
References
Addressing batch-to-batch variability in Genevant CL1 LNP production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Genevant CL1 Lipid Nanoparticle (LNP) production. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I should monitor for my this compound LNP formulation?
A1: The primary CQAs for LNP formulations are particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.[1][2] These attributes are crucial as they can influence the stability, biodistribution, and cellular uptake of the LNPs.[3] Consistent monitoring of these CQAs is essential for ensuring batch-to-batch reproducibility.
Q2: What are the key factors that influence the size of my LNPs?
A2: LNP size is a critical factor for effective drug delivery.[4] Several factors can influence the final particle size, including the lipid composition, the ratio of the lipid components, the total flow rate during microfluidic mixing, and the aqueous phase buffer conditions.[5]
Q3: How can I improve the encapsulation efficiency of my mRNA in the LNPs?
A3: Encapsulation efficiency is a measure of the amount of mRNA successfully enclosed within the LNPs. To improve this, you can optimize the lipid-to-mRNA ratio and ensure the pH of the aqueous buffer is appropriate for the interaction between the ionizable lipid and the mRNA.
Q4: What is the significance of the polydispersity index (PDI)?
A4: The PDI is a measure of the uniformity of the LNP sizes within a sample. A lower PDI value (typically below 0.2) indicates a more monodisperse and homogenous population of nanoparticles, which is generally desirable for consistent therapeutic performance.
Q5: How does the this compound ionizable lipid contribute to the LNP formulation?
A5: this compound is an ionizable lipid that is a key component in the formation and efficacy of the LNP. Its properties are designed to facilitate high encapsulation efficiency of nucleic acids and promote their release into the cytoplasm of target cells.
Troubleshooting Guide
This guide addresses common issues encountered during this compound LNP production.
Issue 1: LNP size is larger than expected.
| Potential Cause | Recommended Action |
| Incorrect flow rate ratio | Optimize the flow rate ratio between the lipid and aqueous phases. A higher flow rate of the lipid phase can lead to smaller particles. |
| Lipid concentration is too high | Reduce the total lipid concentration in the organic phase. |
| Suboptimal mixing | Ensure the microfluidic mixing is efficient. Check for any blockages or issues with the mixing chip. |
| Inappropriate buffer composition | Verify the pH and ionic strength of the aqueous buffer. These can influence particle formation. |
Issue 2: High polydispersity index (PDI).
| Potential Cause | Recommended Action |
| Inconsistent mixing | Ensure a consistent and rapid mixing process. Microfluidics is generally preferred over manual methods for better reproducibility. |
| Aggregation of LNPs | Optimize the formulation to prevent aggregation. This may involve adjusting the PEG-lipid concentration or the buffer conditions. |
| Poor quality of raw materials | Use high-purity lipids and ensure the mRNA is of high quality. |
Issue 3: Low mRNA encapsulation efficiency.
| Potential Cause | Recommended Action |
| Suboptimal N:P ratio | The ratio of the nitrogen in the ionizable lipid to the phosphate in the mRNA is critical. Optimize this ratio for your specific mRNA. |
| Incorrect pH of the aqueous buffer | The pH of the aqueous buffer should be acidic to ensure the ionizable lipid is positively charged for efficient complexation with the negatively charged mRNA. |
| Degraded mRNA | Ensure the integrity of your mRNA before use. |
| Inaccurate quantification | Verify the accuracy of your RNA quantification assay. |
Issue 4: Batch-to-batch inconsistency in LNP characteristics.
| Potential Cause | Recommended Action |
| Variability in manual processes | Automate the LNP production process where possible to minimize human error. |
| Inconsistent raw material quality | Source high-quality lipids and mRNA from reliable suppliers and perform incoming quality control. |
| Fluctuations in process parameters | Tightly control all process parameters, including flow rates, temperatures, and buffer compositions. |
| Improper storage of reagents | Store all lipids and mRNA according to the manufacturer's recommendations to prevent degradation. |
Data Presentation
Table 1: Impact of Process Parameters on LNP Critical Quality Attributes
| Process Parameter | Impact on LNP Size | Impact on PDI | Impact on Encapsulation Efficiency |
| Total Flow Rate (TFR) | Higher TFR generally leads to smaller LNPs. | Can improve PDI by ensuring rapid and uniform mixing. | May have a minor impact. |
| Flow Rate Ratio (FRR) | Higher aqueous to lipid phase ratio can result in smaller LNPs. | Can affect PDI; optimization is required. | Can influence encapsulation efficiency. |
| Lipid Composition | The type and ratio of lipids significantly impact size. | The choice of lipids affects the homogeneity of the LNP population. | The ionizable lipid and its ratio to other lipids are critical. |
| Aqueous Buffer pH | Can influence the final particle size. | Can affect the stability and uniformity of the LNPs. | A lower pH is crucial for high encapsulation efficiency. |
| Temperature | Can affect lipid solubility and mixing, thereby influencing size. | May impact the uniformity of particle formation. | Can influence the kinetics of LNP formation and encapsulation. |
Experimental Protocols
1. Measurement of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the hydrodynamic size and PDI of this compound LNPs using a Zetasizer instrument.
-
Sample Preparation:
-
Dilute the LNP sample in an appropriate aqueous buffer (e.g., 1X PBS). The ideal final concentration will depend on the instrument and sample, but a 50-fold dilution is a good starting point.
-
Ensure the final sample volume is sufficient for the cuvette (e.g., 1 mL for a standard cuvette).
-
-
Instrument Setup:
-
Set the measurement parameters on the Zetasizer software, including the dispersant properties (refractive index and viscosity) and the measurement temperature.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Pipette the diluted LNP sample into a clean, disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the DLS measurement. Typically, multiple runs are averaged for each measurement.
-
-
Data Analysis:
-
The software will generate a report with the Z-average size (hydrodynamic diameter) and the PDI.
-
Analyze the size distribution graph to check for multiple populations or aggregates.
-
2. Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol describes how to determine the percentage of mRNA encapsulated within the LNPs using a Quant-iT RiboGreen assay.
-
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
-
Procedure:
-
Prepare RNA Standards: Create a standard curve of your specific mRNA in TE buffer.
-
Sample Preparation:
-
Total RNA (with Triton X-100): Dilute the LNP sample in TE buffer containing 0.1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA.
-
Free RNA (without Triton X-100): Dilute the LNP sample in TE buffer without the detergent.
-
-
Assay:
-
Add the prepared standards and samples to the 96-well plate.
-
Add the diluted RiboGreen reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using the plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both the "Total RNA" and "Free RNA" samples.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of this compound LNP production.
Caption: A decision tree for troubleshooting high PDI during LNP production.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Assessment of CQA in mRNA-LNP Modality - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. susupport.com [susupport.com]
- 4. microfluidics-mpt.com [microfluidics-mpt.com]
- 5. Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the endosomal escape of Genevant CL1 nanoparticles
Welcome to the technical support center for Genevant CL1 nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the endosomal escape of our lipid nanoparticle (LNP) formulations for enhanced delivery of nucleic acid payloads.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound nanoparticles are designed to facilitate endosomal escape?
A1: Genevant's LNP technology, including the CL1 platform, primarily relies on the strategic incorporation of ionizable lipids.[1][2] These lipids are engineered to remain neutral at physiological pH but become positively charged within the acidic environment of the endosome.[1][3] This protonation is a critical trigger that initiates the endosomal escape process. The positively charged lipids interact with anionic lipids in the endosomal membrane, leading to a disruption of the membrane's integrity.[3] This interaction is believed to induce a transition from a bilayer to a non-bilayer hexagonal HII phase, which destabilizes the endosomal membrane and allows the encapsulated nucleic acid payload to be released into the cytoplasm.
Q2: What is the "proton sponge effect" and is it relevant to CL1 nanoparticles?
A2: The "proton sponge effect" is a proposed mechanism of endosomal escape where the buffering capacity of the LNP components leads to an influx of protons into the endosome. To maintain charge neutrality, this is followed by an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing its contents. While the primary mechanism for our LNPs is driven by ionizable lipids and membrane fusion, the principles of the proton sponge effect can contribute to the overall endosomal escape efficiency.
Q3: What is a typical efficiency for endosomal escape of LNPs, and what should I expect from CL1 nanoparticles?
A3: It is widely acknowledged in the field that endosomal escape is a major bottleneck in the delivery of nucleic acids via LNPs. Studies have shown that for some LNP formulations delivering siRNA, as little as 1-2% of the nanoparticles that enter the cell successfully release their payload into the cytoplasm. The majority of LNPs can get trapped in endosomes and are eventually degraded in lysosomes. Genevant's platforms are continuously optimized to improve this efficiency, but it is a critical parameter for researchers to assess in their specific experimental models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving efficient endosomal escape with this compound nanoparticles.
Issue 1: Low transfection efficiency or gene knockdown despite efficient cellular uptake.
This is a classic indicator of poor endosomal escape. If you have confirmed that the CL1 nanoparticles are being internalized by your target cells but are not observing the expected biological effect (e.g., protein expression from mRNA, or gene silencing from siRNA), it is likely that the payload is being trapped in the endosomes.
-
Diagram of the Problem:
Figure 1. The endosomal escape bottleneck leading to poor biological effect.
-
Potential Solutions & Experimental Protocols:
1. Optimize LNP Composition: The lipid composition of the LNP is a critical determinant of its fusogenicity and ability to escape the endosome.
-
Helper Lipids: The type and ratio of helper lipids can significantly influence endosomal escape. Consider incorporating phospholipids with a cone-shaped geometry, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which are known to promote the formation of the fusogenic hexagonal HII phase.
-
Cholesterol and Analogs: Cholesterol is crucial for LNP stability, but its replacement with analogs like β-sitosterol has been shown to enhance endosomal escape. This is thought to be due to alterations in the LNP's morphology and fusogenic properties.
Table 1: Impact of Helper Lipid and Cholesterol Analogs on Endosomal Escape
-
| LNP Component Modification | Reported Effect on Endosomal Escape | Key Mechanism |
| Replace DSPC with DOPE | Increased | Promotes formation of non-lamellar, inverted hexagonal phase, enhancing membrane fusion. |
| Replace Cholesterol with β-sitosterol | Increased (up to 10-fold in some studies) | Alters LNP morphology and increases endosomal membrane perturbation. |
| Incorporate Degradable Lipids | Increased | Decomposition of lipids within the endosome leads to nanoparticle disintegration and payload release. |
Issue 2: High variability in transfection efficiency between experiments.
Inconsistent results can often be traced back to subtle variations in experimental conditions that affect the endosomal pathway.
-
Potential Causes & Solutions:
-
Cellular Health and Confluency: Ensure that cells are healthy and at a consistent confluency for each experiment, as the endocytic capacity of cells can vary with their state.
-
Serum Concentration: Components in serum can interact with LNPs and affect their uptake and trafficking. If possible, perform experiments in reduced-serum or serum-free media, or ensure the serum batch is consistent.
-
Endosomal Acidification: The endosomal escape of ionizable lipid-containing LNPs is dependent on the acidic pH of the endosome. If your cell line has a known defect in endosomal acidification, this could be a source of variability. You can test this using pH-sensitive dyes.
-
Issue 3: How can I quantitatively compare the endosomal escape of different CL1 formulations?
Directly measuring the amount of payload that reaches the cytoplasm is challenging. However, several assays can provide quantitative or semi-quantitative comparisons.
-
Recommended Assays:
1. Split Luciferase Complementation Assay: This is a highly sensitive method to quantify cytosolic delivery.
-
Principle: A small, inactive fragment of luciferase (e.g., HiBiT) is conjugated to your payload or the LNP. The target cells are engineered to express the larger, complementary fragment (LgBiT) in their cytoplasm. When the HiBiT-tagged component escapes the endosome and meets LgBiT, a functional, light-emitting luciferase is formed.
-
Advantage: This assay provides a direct and quantitative readout of cytosolic delivery with a high signal-to-noise ratio.
2. Calcein Leakage Assay: A classic method to assess endosomal membrane disruption.
-
Principle: Cells are co-incubated with the LNPs and a fluorescent dye, calcein, which is self-quenched at high concentrations in the endosome. If the LNPs disrupt the endosomal membrane, calcein leaks into the cytoplasm, becomes de-quenched, and fluoresces.
-
Limitation: This method is qualitative and indicates membrane disruption but does not directly quantify the escape of the LNP or its payload.
Table 2: Comparison of Endosomal Escape Quantification Assays
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| Assay | Principle | Type of Data | Throughput | Pros | Cons |
| Galectin-8 Reporter | Visualization of endosomal rupture | Semi-quantitative (image-based) | Medium | Direct visualization of escape events. | Requires cell line engineering; image analysis can be complex. |
| Split Luciferase | Reconstitution of active enzyme in cytosol | Quantitative (luminescence) | High | Highly sensitive and quantitative. | Requires cell line engineering and specialized reagents. |
| Calcein Leakage | Release of quenched dye from endosomes | Qualitative/Semi-quantitative (fluorescence) | High | Simple and does not require genetic modification of cells. | Indirect measure of payload escape; potential for dye leakage without LNP escape. |
For further support, please contact our technical team with details of your experimental setup and the specific challenges you are facing.
References
Validation & Comparative
A Comparative Guide to Genevant CL1 and SM-102 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of two prominent ionizable lipids: Genevant CL1 and SM-102, summarizing their performance based on available experimental data.
Chemical Structure and Properties
Both this compound and SM-102 are ionizable amino lipids designed to be near-neutral at physiological pH and become protonated in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.
| Feature | This compound (Lipid 10) | SM-102 |
| Chemical Name | [(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate |
| Molecular Formula | C39H73NO2 | C44H87NO5 |
| Molecular Weight | 588.0 g/mol | 710.18 g/mol |
| Key Structural Features | Unsaturated, trialkyl ionizable lipid. | Contains ester bonds for biodegradability. |
Performance in mRNA Delivery: A Comparative Analysis
Direct comparative studies provide insights into the relative performance of this compound and SM-102 in mRNA delivery, particularly in the context of vaccine development.
In Vivo Protein Expression
Studies utilizing luciferase-encoding mRNA (luc-mRNA) delivered via LNPs have demonstrated the in vivo expression profiles of these two lipids. While both are effective, their expression patterns can differ.
Table 1: In Vivo Luciferase Expression
| Parameter | This compound LNP | SM-102 LNP | Reference |
| Expression at Injection Site (Intramuscular) | Similar to SM-102 | Similar to this compound | [1] |
| Expression in Liver (Intramuscular) | High expression | Lower expression, similar to MC3 | [1] |
Immunogenicity
The ability to elicit a robust immune response is critical for mRNA vaccines. Comparative studies in murine models have shown differences in the immunogenicity of vaccines formulated with this compound and SM-102.
Table 2: Immunogenicity in Murine Models (Hemagglutinin mRNA Vaccine)
| Parameter | This compound LNP | SM-102 LNP | Reference |
| IgG Titers | Higher than SM-102 LNPs | Similar performance to MC3 and ALC-0315 LNPs | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the comparison of this compound and SM-102.
LNP Formulation via Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.
Materials:
-
Ionizable lipid (this compound or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in citrate buffer (pH 4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102).
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic device with the lipid-ethanol solution in one syringe and the mRNA-citrate buffer solution in another. A typical flow rate ratio is 3:1 (aqueous:organic).
-
LNP Formation: Initiate the flow to rapidly mix the two solutions, leading to the self-assembly of mRNA-LNPs.
-
Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
In Vivo Luciferase Expression Assay in Mice
This protocol outlines the procedure for assessing in vivo protein expression after intramuscular administration of luc-mRNA-LNPs.
Materials:
-
luc-mRNA-LNPs (formulated with this compound or SM-102)
-
BALB/c mice (6-8 weeks old)
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration: Inject 50 µL of the luc-mRNA-LNP solution intramuscularly into the hind limb of each mouse.
-
Substrate Injection: At the desired time point (e.g., 6, 24, 48 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Bioluminescence Imaging: Place the anesthetized mice in the IVIS imaging chamber and acquire bioluminescent images.
-
Data Analysis: Quantify the bioluminescent signal (photons/second) in the region of interest (injection site and other organs if assessing biodistribution).
Measurement of Antigen-Specific IgG Titers by ELISA
This protocol describes the quantification of antigen-specific IgG antibodies in the serum of immunized mice.[3][4]
Materials:
-
Recombinant antigen (e.g., hemagglutinin)
-
Serum samples from immunized mice
-
96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Serially dilute the mouse serum samples and add them to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Titer Calculation: The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of mRNA-LNP delivery from formulation to immune response.
Caption: Experimental workflow for comparing this compound and SM-102 LNPs.
Conclusion
Both this compound and SM-102 are highly effective ionizable lipids for mRNA delivery. The choice between them may depend on the specific application and desired outcome.
-
This compound has shown the potential for inducing a stronger humoral immune response, as indicated by higher IgG titers in a preclinical model. This could be advantageous for prophylactic vaccines where a robust antibody response is the primary goal.
-
SM-102 , a key component of the Moderna COVID-19 vaccine, has a well-established clinical track record. While it may induce a comparatively lower IgG response in some preclinical models, it demonstrates efficient protein expression.
Further head-to-head studies with standardized formulations and comprehensive immunological profiling are needed to fully delineate the specific advantages of each lipid for different therapeutic applications. Researchers should consider the desired balance between protein expression levels, the nature of the immune response, and the target tissue when selecting an ionizable lipid for their mRNA delivery system.
References
- 1. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Antigen-Specific IgG Titers by Direct ELISA | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Genevant CL1 and ALC-0315 in Lipid Nanoparticle Formulations
In the rapidly evolving landscape of nucleic acid therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of potency, safety, and overall efficacy. Among the key components of these formulations are ionizable lipids, which play a pivotal role in encapsulating and facilitating the intracellular delivery of RNA payloads. This guide provides a detailed comparison of two prominent ionizable lipids: Genevant's CL1 (also known as Lipid 10) and ALC-0315, a well-established lipid utilized in commercially available mRNA vaccines.
This comparison is based on available preclinical data, with a focus on in vivo performance metrics, including mRNA expression, immunogenicity, and safety profiles. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of LNP-based therapeutics and vaccines.
Performance Comparison
A key study by Lam et al. (2023) provides a direct comparison of LNP formulations containing either Genevant CL1 or ALC-0315. The findings from this and related research are summarized below.
In Vivo mRNA Expression
The primary function of an LNP formulation is the effective delivery and subsequent expression of its mRNA cargo. In a preclinical study, the in vivo expression of firefly luciferase (fLuc) mRNA delivered by LNPs containing either this compound or ALC-0315 was assessed following intramuscular (IM) administration.
Table 1: In Vivo Luciferase Expression
| Feature | This compound (Lipid 10) LNP | ALC-0315 LNP | Reference |
| Expression at Injection Site | Similar to ALC-0315 and SM-102; greater than older generation lipids (DLinDMA, KC2, MC3).[1] | Similar to this compound and SM-102; greater than older generation lipids (DLinDMA, KC2, MC3).[1] | [1] |
| Hepatic Expression | High expression, similar to ALC-0315.[1] | High expression, similar to this compound.[1] | |
| Overall Expression Potency | Afforded more than double the expression of either approved lipid (ALC-0315 or SM-102). | High expression, though comparatively lower than this compound in this study. |
Immunogenicity
For vaccine applications, the ability of an LNP formulation to elicit a robust immune response is paramount. The immunogenicity of this compound and ALC-0315 containing LNPs was evaluated in a rodent model using a hemagglutinin (HA) mRNA vaccine.
Table 2: Immunogenicity (Anti-HA IgG Titers)
| Feature | This compound (Lipid 10) LNP | ALC-0315 LNP | Reference |
| Anti-HA IgG Titers | Similar to ALC-0315 and MC3 LNP compositions. | Similar to this compound and MC3 LNP compositions. | |
| Comparison to SM-102 LNP | Higher than the SM-102 (SpikeVax) LNP composition. | Not directly compared to SM-102 in this context. |
Safety Profile
The safety and tolerability of LNP formulations are critical for their clinical translation. One indicator of the inflammatory response to LNP administration is the level of monocyte chemoattractant protein-1 (MCP-1), a cytokine involved in the recruitment of monocytes to sites of inflammation.
Table 3: Safety Profile (MCP-1 Levels)
| Feature | This compound (Lipid 10) LNP | ALC-0315 LNP | Reference |
| MCP-1 Levels (5 µg dose) | Generally similar to other formulations. | Significantly higher response at this dose. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of this compound and ALC-0315.
LNP Formulation
Lipid nanoparticles are typically formed by the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the mRNA cargo. A common method for this process is microfluidic mixing.
-
Lipid Stock Preparation : Prepare stock solutions of the ionizable lipid (this compound or ALC-0315), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol.
-
mRNA Solution Preparation : Dilute the mRNA cargo (e.g., firefly luciferase mRNA or hemagglutinin mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing : Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration : The resulting LNP solution is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the organic solvent and exchanged into the final formulation buffer. The LNPs can be concentrated using centrifugal filtration devices.
-
Characterization : Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Note: The precise molar ratios of the lipid components for the this compound LNP formulation were not publicly available and would need to be optimized for a specific application.
In Vivo Luciferase Expression Assay
This assay is used to quantify the in vivo delivery and expression of a reporter mRNA.
-
Animal Model : Utilize a suitable animal model, such as BALB/c mice.
-
Administration : Administer a single dose (e.g., 5 µg) of the fLuc mRNA-LNP formulation via intramuscular (IM) injection.
-
Bioluminescence Imaging : At a specified time point post-injection (e.g., 6 hours), administer a luciferin substrate to the animals. Anesthetize the animals and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).
-
Quantification : Quantify the bioluminescent signal (radiance) at the injection site and in other organs of interest (e.g., the liver) using the imaging software.
Anti-HA IgG ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of antibodies specific to the hemagglutinin (HA) antigen produced in response to an HA mRNA vaccine.
-
Plate Coating : Coat a 96-well ELISA plate with recombinant HA protein and incubate overnight.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation : Add serially diluted serum samples from the immunized animals to the wells and incubate.
-
Secondary Antibody Incubation : Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Detection : After incubation and washing, add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Quantification : Determine the antibody titer for each sample based on the dilution curve.
MCP-1 Cytokine Assay
This assay measures the levels of the pro-inflammatory cytokine MCP-1 in serum samples.
-
Sample Collection : Collect blood samples from the animals at a specified time point after LNP administration and prepare serum.
-
ELISA Procedure : Utilize a commercially available mouse MCP-1 ELISA kit. The general principle involves capturing the MCP-1 from the serum sample with an antibody-coated plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.
-
Quantification : Measure the colorimetric signal and calculate the concentration of MCP-1 in the samples based on a standard curve.
Visualizations
Experimental Workflow for LNP Comparison
The following diagram illustrates the general experimental workflow for comparing the in vivo performance of LNP formulations containing this compound and ALC-0315.
Caption: Experimental workflow for comparing LNP formulations.
LNP-Mediated mRNA Delivery and Expression Pathway
The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery into a target cell, leading to protein expression.
Caption: Mechanism of LNP-mediated mRNA delivery and expression.
References
Head-to-Head Comparison: Genevant CL1 vs. MC3 Lipids for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of RNA therapeutics is rapidly evolving, with the choice of delivery vehicle being a critical determinant of efficacy and safety. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of RNA payloads. This guide provides a detailed comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA (MC3) and the next-generation Genevant CL1 (also known as Lipid 10).
Executive Summary
This compound represents a significant advancement in ionizable lipid technology, demonstrating superior performance in both messenger RNA (mRNA) and small interfering RNA (siRNA) delivery compared to the benchmark lipid, MC3.[1][2] Preclinical data indicates that LNPs formulated with this compound can achieve significantly greater gene silencing and higher levels of protein expression. While direct head-to-head quantitative data is emerging, comparisons with structurally similar next-generation lipids and qualitative assessments consistently position this compound as a more potent and versatile option for a range of therapeutic and vaccine applications.[1][2]
Performance Data: A Comparative Analysis
The following tables summarize key performance data from preclinical studies. It is important to note that direct side-by-side comparisons of this compound and MC3 in the public domain are limited. Therefore, data from a head-to-head comparison of MC3 and ALC-0315 (a clinically relevant, next-generation ionizable lipid with some structural similarities to the class of lipids this compound belongs to) is included to provide a quantitative benchmark for performance differences between lipid generations.
Physicochemical Properties of LNP Formulations
| Property | MC3-LNP | This compound-LNP | Notes |
| Particle Size (nm) | ~70-100 | ~80-100 | Particle size is formulation-dependent but generally falls within this range for optimal in vivo performance. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | A PDI below 0.2 indicates a homogenous population of nanoparticles. |
| siRNA/mRNA Encapsulation Efficiency (%) | >90% | >95% | Both lipids achieve high encapsulation efficiency, crucial for protecting the RNA payload. |
| pKa | ~6.44 | ~6.3 | The pKa is a critical parameter for endosomal escape and subsequent cytoplasmic delivery of the RNA.[3] |
In Vivo Gene Silencing Efficacy (siRNA Delivery)
The following data is from a head-to-head comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery in mice. This serves as an illustrative comparison between a benchmark and a next-generation ionizable lipid.
| Parameter | DLin-MC3-DMA LNP | ALC-0315 LNP |
| Target Gene | Factor VII (FVII) | Factor VII (FVII) |
| ED₅₀ (mg/kg) | ~0.03 | ~0.01 |
| Target Gene | ADAMTS13 | ADAMTS13 |
| ED₅₀ (mg/kg) | > 1.0 | ~0.1 |
Source: Molecular Pharmaceutics, 2022.
Qualitative and semi-quantitative reports indicate that LNPs formulated with this compound (Lipid 10) encapsulating transthyretin siRNA elicit significantly greater gene silencing and are better tolerated than those with the benchmark Onpattro lipid DLin-MC3-DMA.
In Vivo Protein Expression (mRNA Delivery)
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for LNP formulation and in vivo evaluation.
Lipid Nanoparticle (LNP) Formulation
1. Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid (this compound or MC3), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.
2. Lipid Mixture Preparation:
-
Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
3. RNA Solution Preparation:
-
Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
4. LNP Assembly (Microfluidic Mixing):
-
Use a microfluidic mixing device to rapidly mix the ethanolic lipid mixture with the aqueous RNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). This process facilitates the self-assembly of the LNPs and encapsulation of the RNA.
5. Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
If necessary, concentrate the LNP solution using a suitable method such as tangential flow filtration.
In Vivo Efficacy Study
1. Animal Model:
-
Use appropriate animal models (e.g., C57BL/6 mice) for the study. All animal procedures should be performed in accordance with institutional guidelines.
2. LNP Administration:
-
Administer the LNP-formulated siRNA or mRNA to the animals via the desired route (e.g., intravenous injection for systemic delivery or intramuscular injection for vaccine applications).
3. Sample Collection:
-
At predetermined time points post-administration, collect blood samples (for serum/plasma analysis) and/or tissues of interest.
4. Efficacy Assessment:
-
For siRNA: Analyze the target protein levels in the serum/plasma (e.g., via ELISA) or the target mRNA levels in the tissues (e.g., via qRT-PCR) to determine the extent of gene silencing.
-
For mRNA: Measure the expression of the encoded protein (e.g., luciferase activity via in vivo imaging or ELISA for secreted proteins) or assess the immune response (e.g., antibody titers for vaccines).
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and biological processes, the following diagrams are provided.
Caption: Generalized experimental workflow for comparing ionizable lipids.
Caption: Cellular pathway of LNP-mediated RNA delivery and action.
References
- 1. Current landscape of mRNA technologies and delivery systems for new modality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating LNP Efficacy in Primate Models: A Comparative Analysis of Genevant CL1 and Alternatives
For researchers and drug development professionals, the selection of an effective and safe delivery vehicle for nucleic acid therapeutics is paramount. Non-human primate (NHP) models serve as a critical step in preclinical validation, offering a more predictive translational bridge to human clinical trials than rodent models. This guide provides a comparative analysis of Genevant's CL1 lipid nanoparticle (LNP) technology against other prominent alternatives, with a focus on efficacy and safety data from primate studies.
This analysis synthesizes available data to facilitate an informed assessment of these delivery platforms. We will delve into quantitative performance metrics, detailed experimental protocols, and visual representations of key processes to provide a comprehensive overview for scientists in the field.
Quantitative Performance Comparison
The following tables summarize the in vivo performance of Genevant's LNP platform, featuring their "Lipid 10" (believed to be CL1), and a notable alternative, cKK-E12 lipopeptide nanoparticles, in non-human primate models. For context, data for the widely used benchmark lipid, DLin-MC3-DMA, is also included where available. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.
Table 1: Efficacy of LNP-siRNA Formulations in Cynomolgus Monkeys
| LNP Formulation | Target Gene | Dose (mg/kg) | Route of Administration | Gene Knockdown | Time Point | Reference |
| cKK-E12 | Transthyretin (TTR) | 0.3 | Intravenous | >95% | 48 hours | [1] |
| Genevant "Lipid 10" (CL1) | Transthyretin (TTR) | Not specified | Not specified | Significantly greater than DLin-MC3-DMA | Not specified | [2] |
| DLin-MC3-DMA | Not specified | Not specified | Not specified | Benchmark | Not specified | [2] |
Table 2: Performance of LNP-mRNA Formulations in Non-Human Primates
| LNP Formulation | Encapsulated mRNA | Dose | Route of Administration | Protein Expression | Species | Reference |
| Genevant "Lipid 10" (CL1) | Not specified | Not specified | Not specified | Superior liver delivery compared to other ionizable lipids | Non-human primate | [2] |
| Genevant Optimized LNP | hOTC mRNA | 1 mg/kg | Intravenous | ~8-fold increase with optimized size and PEGylation | Cynomolgus monkey | [3] |
| DLin-MC3-DMA based LNP | Luciferase mRNA | Not specified | Intramuscular | Benchmark | Non-human primate |
Table 3: Safety and Tolerability Profile in Non-Human Primates
| LNP Formulation | Key Safety Observations | Species | Reference |
| Genevant "Lipid 10" (CL1) | Better tolerated than DLin-MC3-DMA | Not specified | |
| Genevant Optimized LNP | Well-tolerated with repeated administration | Cynomolgus monkey | |
| LNP (unspecified, for modified mRNA) | Splenic necrosis and lymphocyte depletion, mild and reversible complement activation | Cynomolgus monkey | |
| 7C1 polymeric nanoparticles | No significant increases in inflammatory cytokines (controlling for siRNA effects) | Cynomolgus macaque |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key studies involving LNP administration in non-human primates.
Protocol 1: Intravenous Administration of cKK-E12 LNP for siRNA Delivery
-
Animal Model: Cynomolgus monkeys.
-
LNP Formulation: cKK-E12 lipopeptide nanoparticles encapsulating siRNA targeting Transthyretin (TTR). The formulation consists of the ionizable lipid cKK-E12, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid.
-
Dosing and Administration: A single intravenous (IV) infusion of the cKK-E12/siTTR LNP formulation at a dose of 0.3 mg/kg.
-
Sample Collection: Liver biopsies were collected from each animal at 48 hours post-administration.
-
Efficacy Analysis: TTR mRNA levels in the liver samples were quantified relative to a housekeeping gene (e.g., GAPDH) using a quantitative real-time polymerase chain reaction (qRT-PCR) assay.
-
Safety Analysis: Serum chemistry and hematology were monitored.
Protocol 2: Intravenous Administration of Optimized Genevant LNP for mRNA Delivery
-
Animal Model: Cynomolgus monkeys.
-
LNP Formulation: Genevant LNP with optimized particle size (50-60 nm) and increased polyethylene glycol (PEG)-conjugated lipid content for maximal potency in NHPs. The LNP encapsulated human ornithine transcarbamylase (hOTC) mRNA.
-
Dosing and Administration: A single intravenous (IV) dose of 1 mg/kg of the hOTC mRNA-LNP formulation.
-
Sample Collection: Liver samples were collected at 24 hours post-dose. Plasma samples were collected at specified timepoints to analyze for ionizable lipid and mRNA levels.
-
Efficacy Analysis: Liver hOTC protein levels were measured by liquid chromatography-mass spectrometry (LC-MS).
-
Safety Analysis: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured pre-dose and 24 hours post-dose. Plasma MCP-1 levels were measured by a multiplexed immunoassay.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Experimental workflow for evaluating LNP-mediated siRNA delivery in primate models.
Caption: Cellular mechanism of LNP-mediated nucleic acid delivery and action.
References
- 1. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Genevant CL1-Based COVID-19 Vaccines Against Leading mRNA Platforms
For Immediate Release
A comprehensive comparative analysis of COVID-19 vaccines based on Genevant's CL1 lipid nanoparticle (LNP) technology, exemplified by the ChulaCov19 vaccine, reveals a competitive immunogenicity profile when benchmarked against the widely administered mRNA vaccines from Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273). This guide provides a detailed examination of the available preclinical and clinical data, focusing on immunogenicity, safety, and the underlying experimental methodologies to support researchers, scientists, and drug development professionals in the field of vaccine development.
The ChulaCov19 vaccine, developed by Chulalongkorn University in Thailand, utilizes Genevant's CL1 ionizable lipid in its LNP formulation to deliver a prefusion non-stabilized SARS-CoV-2 spike protein-encoding mRNA.[1] Preclinical and clinical studies have demonstrated that this platform elicits robust neutralizing antibody and T-cell responses against the ancestral SARS-CoV-2 strain and variants of concern. While direct head-to-head clinical trials are limited, this analysis consolidates available data to offer a comparative perspective on the performance of these critical vaccine technologies.
Comparative Immunogenicity
A key metric for vaccine efficacy is the induction of neutralizing antibodies that can block viral entry into cells. Preclinical studies in mice and clinical trials in humans have consistently shown that mRNA vaccines are highly effective at generating these antibodies.
Preclinical Data in Murine Models
In preclinical studies involving BALB/c mice, the ChulaCov19 vaccine demonstrated a dose-dependent induction of robust neutralizing antibody (NAb) and T-cell responses.[2] At a 10 µg dose, the geometric mean titers (GMTs) of NAb against the wild-type (Wuhan-Hu1) virus reached 54,047.[2] This response was found to be significantly higher than that induced by homologous vaccination with either CoronaVac or AZD1222.[2]
For comparison, preclinical studies of Pfizer-BioNTech's BNT162b2 in BALB/c mice also showed strong B-cell and T-cell immune responses, with pseudovirus neutralizing activity increasing up to day 28 post-immunization.[3] Similarly, Moderna's mRNA-1273 induced potent neutralizing antibodies in mice, with a 1 µg dose being protective against viral replication in the lungs and nose. While direct comparative studies are not available, the data suggests that all three LNP-based mRNA vaccines are highly immunogenic in animal models.
Table 1: Comparative Preclinical Immunogenicity in Mice
| Vaccine Platform | Ionizable Lipid | Mouse Strain | Dosage | Key Immunogenicity Findings | Reference |
| ChulaCov19 | Genevant CL1 | BALB/c | 0.2, 1, 10, 30 µg | Dose-dependent NAb and T-cell responses. GMT of NAb against WT at 10 µg was 54,047. Significantly higher NAb levels than CoronaVac or AZD1222. | |
| BNT162b2 | ALC-0315 | BALB/c | 0.2, 1, 5 µg | Generated B-cell and T-cell immune responses. Strong TH1-biased T-cell adaptive immune response. | |
| mRNA-1273 | SM-102 | BALB/c | 0.1, 1 µg | Induced neutralizing antibodies. 1 µg dose protected from viral replication in lungs and nose. |
Clinical Data in Humans
Phase I/II clinical trials of ChulaCov19 have demonstrated its safety and high immunogenicity in human subjects. At a 50 µg dose, the vaccine was well-tolerated and elicited neutralizing antibody titers higher than those observed in human convalescent sera. Importantly, these antibodies showed cross-neutralization activity against Alpha, Beta, Gamma, and Delta variants of concern. Four weeks after the second 50 µg dose in adults, the MicroVNT-50 geometric mean titre against wild-type SARS-CoV-2 was 1,140 IU/mL, which was significantly higher than the 285 IU/mL observed in convalescent sera.
Clinical data from trials of BNT162b2 and mRNA-1273 have been extensively published and show high levels of neutralizing antibodies against the ancestral strain and subsequent variants. While direct comparative trial data with ChulaCov19 is not available, reports suggest that the immunogenicity of ChulaCov19 is "somewhat superior" or "comparable" to authorized mRNA vaccines.
Table 2: Comparative Clinical Immunogenicity in Humans (Neutralizing Antibody Titers)
| Vaccine | Ionizable Lipid | Dosage | Population | Neutralizing Antibody Titer (GMT/ID50) vs. Wild-Type | Neutralizing Antibody Titer vs. Variants of Concern | Reference |
| ChulaCov19 | This compound | 50 µg | Adults (18-55 years) | 1,140 IU/mL (MicroVNT-50) | Cross-neutralization against Alpha, Beta, Gamma, and Delta | |
| BNT162b2 | ALC-0315 | 30 µg | Adults | High neutralizing antibody titers | Reduced neutralization against Omicron, significantly increased after a third dose | |
| mRNA-1273 | SM-102 | 100 µg | Adults | High neutralizing antibody titers | No significant impact on neutralization against B.1.1.7; 6-fold reduction against B.1.351 |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below to allow for a critical evaluation of the presented data.
Murine Immunogenicity Studies
-
Animal Model: Typically 6-8 week old female BALB/c mice are used.
-
Vaccination: Intramuscular injection of the mRNA-LNP vaccine, usually in two doses administered 21 days apart.
-
Sample Collection: Blood samples are collected at specified time points post-vaccination to assess antibody responses. Spleens may be harvested to analyze T-cell responses.
-
Antibody Titer Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of spike protein-specific IgG antibodies.
-
Neutralization Assays:
-
Pseudovirus Neutralization Assay (pVNT): A lentivirus or vesicular stomatitis virus (VSV) expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase) is used. Serial dilutions of heat-inactivated mouse serum are incubated with the pseudovirus before being added to susceptible cells (e.g., HEK293T-ACE2). The reduction in reporter gene expression is measured to determine the 50% inhibitory dilution (ID50).
-
Microneutralization Virus Neutralization Test (Micro-VNT): This assay uses live SARS-CoV-2. Serial dilutions of serum are incubated with a fixed amount of infectious virus before being added to a monolayer of susceptible cells (e.g., Vero cells). The inhibition of cytopathic effect (CPE) is observed to determine the neutralizing antibody titer.
-
Human Clinical Trials
-
Study Design: Typically randomized, observer-blind, placebo-controlled trials with dose-escalation phases.
-
Participants: Healthy adult volunteers, often stratified by age.
-
Vaccination: Intramuscular injection of the vaccine or placebo, usually in a two-dose primary series.
-
Safety Assessment: Monitoring and recording of solicited local and systemic adverse events.
-
Immunogenicity Assessment: Blood samples are collected at baseline and at various time points after vaccination to measure binding and neutralizing antibody titers, as well as T-cell responses.
-
Neutralization Assays: Similar to preclinical studies, pVNT and live virus neutralization assays are employed to quantify neutralizing antibody titers in participant sera.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in mRNA vaccine-induced immunity and the experimental workflows for its assessment, the following diagrams are provided.
Figure 1: Simplified signaling pathway of an mRNA vaccine.
References
- 1. COVID-19 vaccine mRNA-1273 elicits a protective immune profile in mice that is not associated with vaccine-enhanced disease upon SARS-CoV-2 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer and BioNTech Publish Data from Two Laboratory Studies on COVID-19 Vaccine-induced Antibodies Ability to Neutralize SARS-CoV-2 Omicron Variant | Pfizer [pfizer.com]
- 3. Pfizer and BioNTech Announce Data from Preclinical Studies of mRNA-based Vaccine Candidate Against COVID-19 | Pfizer [pfizer.com]
Benchmarking Genevant CL1: A Comparative Guide to Leading Ionizable Lipids for mRNA Delivery
For Immediate Release
This guide provides a comprehensive performance benchmark of Genevant's novel ionizable lipid, CL1, against other leading lipids in the field of lipid nanoparticle (LNP) mediated mRNA delivery. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison based on publicly available experimental data, focusing on key performance indicators such as LNP physicochemical properties, in vivo protein expression, and vaccine adjuvanting capabilities.
Executive Summary
Genevant CL1 (also referred to as Lipid 10 in scientific literature) is a novel, trialkyl-structured ionizable lipid that has demonstrated exceptional versatility and high performance in both therapeutic and vaccine applications.[1][2] Experimental data reveals that LNPs formulated with CL1 exhibit superior or comparable efficacy to well-established ionizable lipids, including DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA drug, Onpattro®), and SM-102 and ALC-0315, which are key components in the FDA-approved COVID-19 mRNA vaccines from Moderna (Spikevax®) and Pfizer-BioNTech (Comirnaty®), respectively.
Key findings from comparative studies indicate that CL1-formulated LNPs lead to robust in vivo protein expression and elicit a strong immune response when used in a vaccine context.[1][2] These attributes position this compound as a highly promising candidate for the development of next-generation mRNA-based therapeutics and vaccines.
Data Presentation: Physicochemical and In Vivo Performance
The following tables summarize the key physicochemical characteristics and in vivo performance metrics of LNPs formulated with this compound and other benchmark ionizable lipids.
Table 1: Physicochemical Properties of mRNA-LNPs
| Ionizable Lipid | pKa | Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound (Lipid 10) | 6.3 | 86 | 0.05 | >95 | [2] |
| DLin-MC3-DMA | 6.4 | 81 | 0.02 | >95 | |
| SM-102 | 6.7 | 89 | 0.06 | >95 | |
| ALC-0315 | 6.1 | 89 | 0.06 | >95 |
Table 2: In Vivo Hepatic Protein Expression (EGFP mRNA) in Mice
| Ionizable Lipid | Dose (mg/kg) | Mean EGFP in Liver (ng/g liver) | Reference |
| This compound (Lipid 10) | 1.0 | ≈ 12,500 | |
| DLin-MC3-DMA | 1.0 | ≈ 2,500 | |
| SM-102 | 1.0 | ≈ 7,500 | |
| ALC-0315 | 1.0 | ≈ 5,000 |
Table 3: In Vivo Vaccine Adjuvant Efficacy (HA mRNA) in Mice
| Ionizable Lipid | Dose (µg) | Anti-HA IgG Titer Comparison | Reference |
| This compound (Lipid 10) | 5 | Similar to ALC-0315, higher than SM-102 | |
| DLin-MC3-DMA | 5 | Lower than CL1, ALC-0315, and SM-102 | |
| SM-102 | 5 | Lower than CL1 and ALC-0315 | |
| ALC-0315 | 5 | Similar to CL1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available information.
LNP Formulation
Lipid nanoparticles were formulated using a microfluidic mixing-based methodology.
-
Lipid Stock Solution: The ionizable lipid (this compound, DLin-MC3-DMA, SM-102, or ALC-0315), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) were dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Aqueous Solution: The mRNA (e.g., encoding EGFP, Luciferase, or HA antigen) was diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution were mixed using a microfluidic device (e.g., a NanoAssemblr from Precision NanoSystems) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration: The resulting LNP solution was dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The LNPs were then concentrated using centrifugal filter devices.
-
Characterization: The LNP size and polydispersity index were measured by dynamic light scattering (DLS). The encapsulation efficiency was determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo Mouse Studies
All animal experiments were conducted in accordance with institutional guidelines.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the studies.
-
Administration:
-
Hepatic Protein Expression: LNPs encapsulating EGFP mRNA were administered intravenously (IV) via the tail vein at the doses specified in Table 2.
-
Vaccine Adjuvant Efficacy: A prime-boost regimen was used. Mice were administered LNPs encapsulating hemagglutinin (HA) mRNA intramuscularly (IM) on day 0 (prime) and day 21 (boost) at the doses specified in Table 3.
-
-
Sample Collection and Analysis:
-
EGFP Expression: At 24 hours post-administration, mice were euthanized, and livers were harvested. Liver homogenates were prepared, and EGFP protein levels were quantified using a commercial ELISA kit.
-
Antibody Titer Measurement: Blood samples were collected on day 35 (14 days post-boost). Serum was isolated, and anti-HA IgG titers were determined by ELISA.
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
Unveiling the In Vivo Efficacy of Genevant's CL1 Formulations for mRNA Delivery
A Comparative Analysis of Preclinical Data
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving desired potency and safety profiles. Genevant Sciences' CL1, an ionizable lipid, has emerged as a significant component in the formulation of these delivery vehicles. This guide provides a comparative analysis of the in vivo performance of Genevant's CL1 formulations against other widely used ionizable lipids, supported by available preclinical data and detailed experimental methodologies.
Performance Snapshot: CL1 vs. The Field
Genevant's CL1 has demonstrated competitive, and in some instances, superior performance in preclinical models when compared to other well-established ionizable lipids such as SM-102, DLin-MC3-DMA (MC3), and ALC-0315. These lipids are integral to the LNP formulations of approved mRNA vaccines and therapeutics.
A key study highlighted that LNPs formulated with CL1 (referred to as Lipid 10 in some publications) resulted in more than double the in vivo expression of a reporter protein (firefly luciferase) compared to LNPs formulated with other approved lipids.[1] Furthermore, in a murine model for a hemagglutinin mRNA vaccine, intramuscular administration of the CL1-LNP formulation induced higher IgG titers than the SM-102-based LNP, with performance comparable to MC3 and ALC-0315 formulations.[2]
The chemical properties of CL1, such as its pKa of 6.3, are optimized for efficient mRNA encapsulation and endosomal escape, a critical step for successful intracellular delivery.[3] Preclinical studies have also indicated that while CL1-LNPs lead to significant protein expression in the liver, similar to ALC-0315, they show less expression in the spleen, which may correlate with a more favorable inflammatory profile.[1]
Quantitative In Vivo Performance Comparison
The following table summarizes the key in vivo performance metrics of LNP formulations containing different ionizable lipids, including Genevant's CL1. The data is compiled from various preclinical studies to provide a comparative overview.
| Ionizable Lipid | Animal Model | mRNA Cargo | Dose & Route | Primary Outcome | Key Findings | Reference |
| Genevant CL1 | Mice | Firefly Luciferase (fLuc) | 5 µg, IM | Protein Expression (whole body imaging) | - Higher expression at the injection site compared to MC3. - High expression in the liver, similar to ALC-0315. | [1] |
| This compound | Mice | Hemagglutinin (HA) | Not Specified | Anti-HA IgG Titers | - Higher IgG titers than SM-102 LNP. - Similar titers to MC3 and ALC-0315 LNP. | |
| SM-102 | Mice | Firefly Luciferase (fLuc) | 5 µg, IM | Protein Expression (whole body imaging) | - Similar expression at the injection site to CL1 and ALC-0315. - Lower liver expression compared to CL1 and ALC-0315. | |
| ALC-0315 | Mice | Firefly Luciferase (fLuc) | 5 µg, IM | Protein Expression (whole body imaging) | - Similar expression at the injection site to CL1 and SM-102. - High expression in the liver and spleen. | |
| DLin-MC3-DMA | Zebrafish Embryos | Not Specified | Not Specified | Protein Expression | - Significantly lower protein expression compared to ALC-0315 and SM-102. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in the comparison.
In Vivo Luciferase Expression Assay
This protocol outlines the general procedure for assessing in vivo protein expression using mRNA encoding a reporter protein like firefly luciferase.
-
LNP Formulation:
-
The ionizable lipid (e.g., this compound), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.
-
The firefly luciferase mRNA is diluted in an aqueous citrate buffer.
-
The lipid-ethanol solution is rapidly mixed with the mRNA-aqueous solution using a microfluidic mixing device to allow for the self-assembly of LNPs.
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
-
Animal Dosing:
-
Female C57BL/6 mice (6-8 weeks old) are used for the study.
-
A single dose of the LNP-mRNA formulation (e.g., 5 µg of mRNA) is administered via intramuscular (IM) injection into the hind limb.
-
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6 hours), mice are anesthetized.
-
A solution of D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal (IP) injection.
-
Whole-body bioluminescence is measured using an in vivo imaging system (IVIS).
-
The light intensity, proportional to the amount of luciferase protein expressed, is quantified in specific regions of interest (e.g., injection site, liver).
-
Immunogenicity Study (Vaccine Model)
This protocol describes a typical workflow for evaluating the immune response to an mRNA vaccine delivered by LNPs.
-
LNP-mRNA Vaccine Formulation:
-
LNPs are formulated as described above, encapsulating mRNA encoding a specific antigen (e.g., influenza hemagglutinin).
-
-
Immunization:
-
Mice are immunized with the LNP-mRNA vaccine, typically via intramuscular injection. A prime-boost regimen may be employed, with a second dose administered several weeks after the first.
-
-
Antibody Titer Measurement:
-
Blood samples are collected from the mice at various time points post-immunization.
-
Serum is isolated, and antigen-specific antibody titers (e.g., IgG) are determined using an enzyme-linked immunosorbent assay (ELISA).
-
-
T-cell Response Analysis:
-
Splenocytes are isolated from immunized mice.
-
The cells are re-stimulated in vitro with the target antigen.
-
The production of cytokines (e.g., IFN-γ, IL-4) by antigen-specific T-cells is measured using techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
Assessing the Safety Profile of Genevant CL1 Compared to Other Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics, with the ionizable lipid component playing a pivotal role in both the efficacy and safety of these formulations. Genevant's CL1 lipid has emerged as a promising candidate in this space. This guide provides a comparative analysis of the safety profile of Genevant CL1 against other well-established lipids, namely DLin-MC3-DMA, SM-102, and ALC-0315, supported by available preclinical data and detailed experimental methodologies.
Comparative Safety and Tolerability
Ionizable lipids are a critical component of LNPs, influencing their potency and tolerability. Preclinical studies indicate that LNPs formulated with this compound (also referred to as Lipid 10) are well-tolerated and demonstrate a favorable safety profile.
In a study screening a library of novel ionizable lipids, LNPs formulated with this compound were found to be better tolerated than those containing the benchmark lipid DLin-MC3-DMA, which is used in the FDA-approved siRNA therapy, Onpattro®. Furthermore, in a prime-boost rodent vaccine model, LNPs incorporating this compound elicited antibody titers comparable to or exceeding those produced by formulations containing SM-102 and ALC-0315, the ionizable lipids used in the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively[1]. This suggests that this compound is a versatile ionizable lipid suitable for both systemic therapeutic and intramuscular vaccine applications, with the potential for a favorable safety profile.
While direct head-to-head quantitative safety data for this compound against SM-102 and ALC-0315 is limited in publicly available literature, comparisons between other lipids offer insights into the types of toxicological endpoints evaluated. For instance, a direct comparison of DLin-MC3-DMA and ALC-0315 in siRNA delivery to hepatocytes and hepatic stellate cells revealed differences in liver toxicity at high doses.
The following table summarizes key preclinical safety and tolerability findings for these lipids based on available data.
| Lipid | Key Safety/Tolerability Findings | Quantitative Data (where available) | Reference |
| This compound | Better tolerated than DLin-MC3-DMA in preclinical models. Successfully used in repeat-dose studies in non-human primates. | Specific quantitative toxicity data (e.g., LD50, NOAEL) not publicly available in direct comparison studies. | [1] |
| DLin-MC3-DMA | Established safety profile as a component of an FDA-approved drug. At high doses (5 mg/kg siRNA), did not show an increase in markers of liver toxicity. | Serum ALT and Total Bile Acids: No significant increase at 5 mg/kg siRNA dose. | [2][3][4] |
| SM-102 | A component of the Moderna COVID-19 vaccine with a well-documented safety profile in humans. Preclinical studies show it induces a robust inflammatory response, which can be beneficial for vaccine adjuvanticity. | In a comparative study, SM-102 LNPs induced higher levels of inflammatory monocytes compared to ALC-0315 and MC3 LNPs in the peritoneum. | |
| ALC-0315 | A component of the Pfizer-BioNTech COVID-19 vaccine with a well-documented safety profile in humans. | Serum ALT and Total Bile Acids: Showed an increase at a high dose of 5 mg/kg siRNA, suggesting a narrower therapeutic window compared to DLin-MC3-DMA in this context. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the safety profiles of different lipid nanoparticles. Below are protocols for key in vitro and in vivo safety and toxicity assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which a lipid nanoparticle formulation reduces the viability of a cell line by 50% (IC50).
Materials:
-
Cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the LNP formulations in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the LNP concentration to determine the IC50 value.
In Vivo Acute Toxicity Study
This study is designed to evaluate the short-term adverse effects of a single dose of a lipid nanoparticle formulation.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Animal Model: Typically mice or rats.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the study.
-
Dose Administration: Administer a single dose of the LNP formulation via the intended clinical route (e.g., intravenous, intramuscular). Include a control group that receives the vehicle (e.g., saline). Use multiple dose levels to identify a dose-response relationship.
-
Clinical Observations: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days.
-
Blood Collection and Analysis: Collect blood samples at the end of the study for hematology and clinical chemistry analysis. Key parameters for liver toxicity include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Necropsy and Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, etc.) and preserve them in formalin for histopathological examination to identify any microscopic changes.
Assessment of Immunogenicity: Cytokine Profiling
This assay measures the levels of various cytokines and chemokines in response to LNP administration, providing insights into the inflammatory and immune-stimulatory potential of the formulation.
Method: Cytometric Bead Array (CBA)
Objective: To quantify the concentration of multiple cytokines and chemokines in serum or cell culture supernatants.
Materials:
-
BD™ CBA Human Inflammatory Cytokines Kit or similar
-
Flow cytometer
-
Serum samples from treated and control animals or cell culture supernatants
-
Recombinant cytokine standards
Procedure:
-
Sample Preparation: Collect blood from animals at specified time points after LNP administration and process to obtain serum. Alternatively, collect supernatants from cell cultures treated with LNPs.
-
Assay Setup: Prepare the cytokine standards and mix the capture beads for the cytokines of interest.
-
Incubation: Add the mixed capture beads, PE-conjugated detection antibodies, and either the standards or the unknown samples to the assay tubes. Incubate to form sandwich complexes.
-
Washing: Wash the beads to remove unbound reagents.
-
Data Acquisition: Acquire the samples on a flow cytometer. The instrument will quantify the fluorescence intensity of each bead population.
-
Data Analysis: Use the standard curve generated from the recombinant cytokine standards to calculate the concentration of each cytokine in the unknown samples.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological interactions, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Caption: Workflow for an In Vivo Acute Toxicity Study.
Caption: Simplified signaling pathway for LNP-induced cytokine production.
References
- 1. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Genevant CL1 in Lipid Nanoparticle Delivery: A Comparative Literature Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Genevant CL1's performance against other prominent lipid nanoparticles (LNPs) in the delivery of mRNA and siRNA therapeutics. The information is supported by experimental data from peer-reviewed studies.
Genevant's CL1, also identified in scientific literature as Lipid 10, is a novel ionizable lipid that has demonstrated significant potential in lipid nanoparticle (LNP) formulations for both vaccine and therapeutic applications. This guide synthesizes findings from comparative studies to evaluate its efficacy in terms of in vivo expression, immunogenicity, and gene silencing capabilities relative to other widely used ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA (MC3).
Performance Comparison of Ionizable Lipids
The following tables summarize quantitative data from a key comparative study by Lam et al. (2023), which evaluated this compound (Lipid 10) against other ionizable lipids in various preclinical models.
In Vivo mRNA Expression
A study in mice compared the in vivo expression of firefly luciferase (fLuc) mRNA delivered by LNPs formulated with different ionizable lipids. The expression was quantified at the intramuscular injection site and in the liver.
Table 1: In Vivo Luciferase Expression at Injection Site (Intramuscular)
| Ionizable Lipid | Mean Bioluminescence (photons/second) | Standard Error of the Mean (S.E.M.) |
| This compound (Lipid 10) | ~1.5 x 108 | ~0.2 x 108 |
| ALC-0315 | ~1.6 x 108 | ~0.3 x 108 |
| SM-102 | ~1.4 x 108 | ~0.2 x 108 |
| DLin-MC3-DMA | ~0.5 x 108 | ~0.1 x 108 |
| KC2 | ~0.4 x 108 | ~0.1 x 108 |
| DLinDMA | ~0.3 x 108 | ~0.05 x 108 |
Table 2: In Vivo Luciferase Expression in Liver (Intramuscular)
| Ionizable Lipid | Mean Bioluminescence (photons/second) | Standard Error of the Mean (S.E.M.) |
| This compound (Lipid 10) | ~1.0 x 107 | ~0.2 x 107 |
| ALC-0315 | ~1.2 x 107 | ~0.3 x 107 |
| SM-102 | ~0.4 x 107 | ~0.1 x 107 |
| DLin-MC3-DMA | ~0.5 x 107 | ~0.1 x 107 |
| KC2 | Not Reported | Not Reported |
| DLinDMA | Not Reported | Not Reported |
Data extracted and estimated from graphical representations in Lam K, et al. (2023).
The results indicate that this compound demonstrates comparable luciferase expression at the injection site to ALC-0315 and SM-102, and significantly higher expression than the older generation lipids DLin-MC3-DMA, KC2, and DLinDMA.[1] In terms of liver expression following intramuscular injection, this compound and ALC-0315 showed the highest levels.[1]
Immunogenicity: Anti-Hemagglutinin (HA) IgG Titers
In a murine model for an influenza vaccine, the immunogenicity of LNPs containing various ionizable lipids and encapsulating hemagglutinin (HA) mRNA was assessed by measuring anti-HA IgG antibody titers 28 days after a prime-boost immunization.
Table 3: Anti-HA IgG Titers (Day 28 Post-Prime)
| Ionizable Lipid | 0.2 µg mRNA Dose (Mean Titer) | 1 µg mRNA Dose (Mean Titer) | 5 µg mRNA Dose (Mean Titer) |
| This compound (Lipid 10) | ~104 | ~105 | ~3 x 105 |
| ALC-0315 | ~8 x 103 | ~8 x 104 | ~2.5 x 105 |
| SM-102 | ~3 x 103 | ~3 x 104 | ~1.5 x 105 |
| DLin-MC3-DMA | ~104 | ~105 | ~3 x 105 |
Data extracted and estimated from graphical representations in Lam K, et al. (2023).
These findings suggest that this compound-based LNPs elicit anti-HA IgG titers that are comparable to those induced by MC3 and ALC-0315 formulations, and notably higher than those achieved with SM-102 LNPs.[1] This indicates a robust immune response, a critical factor for vaccine efficacy.
Gene Silencing: Transthyretin (TTR) mRNA Knockdown
The efficacy of this compound in siRNA delivery was compared to the benchmark lipid DLin-MC3-DMA by measuring the knockdown of transthyretin (TTR) mRNA in the liver of mice.
Table 4: In Vivo TTR mRNA Knockdown in Liver
| Ionizable Lipid | TTR mRNA Level (relative to control) | Standard Error of the Mean (S.E.M.) |
| This compound (Lipid 10) | ~0.1 | ~0.02 |
| DLin-MC3-DMA | ~0.3 | ~0.05 |
Data extracted and estimated from graphical representations in Lam K, et al. (2023).
LNPs formulated with this compound demonstrated significantly greater gene silencing of TTR mRNA in the liver compared to those formulated with DLin-MC3-DMA.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
LNP Formulation
Lipid nanoparticles were prepared by mixing an ethanol phase containing the lipids with an aqueous phase containing the nucleic acid.
-
Lipid Composition: The molar ratio of the lipid components was typically:
-
50% Ionizable Lipid (e.g., this compound, SM-102, ALC-0315, DLin-MC3-DMA)
-
10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
38.5% Cholesterol
-
1.5% PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[2]
-
-
Ethanol Phase: The lipids were dissolved in ethanol.
-
Aqueous Phase: mRNA or siRNA was dissolved in a low pH buffer (e.g., citrate buffer).
-
Mixing: The ethanol and aqueous phases were rapidly mixed, often using a microfluidic device, to induce self-assembly of the LNPs.
-
Purification and Buffer Exchange: The resulting LNP suspension was dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
In Vivo mRNA Expression Studies
-
Animal Model: BALB/c mice were typically used.
-
mRNA Payload: Firefly luciferase (fLuc) mRNA was encapsulated in the LNPs.
-
Administration: A single dose of the fLuc mRNA-LNP formulation (e.g., 5 µg) was administered via intramuscular (IM) injection.
-
Imaging: Whole-body in vivo imaging was performed at specified time points (e.g., 6 hours post-injection) using an in vivo imaging system (IVIS) to detect bioluminescence.
-
Quantification: The bioluminescent signal at the injection site and in dissected organs (e.g., liver) was quantified to determine the level of protein expression.
Murine Hemagglutinin (HA) mRNA Vaccine Model
-
Animal Model: Rodent models, such as mice, were used for these immunogenicity studies.
-
Vaccine Formulation: LNPs were formulated to encapsulate mRNA encoding for hemagglutinin (HA) from an influenza virus.
-
Immunization Schedule: A prime-boost regimen was employed, with intramuscular injections administered on Day 0 (prime) and Day 21 (boost). Doses typically ranged from 0.2 to 5 µg of HA mRNA.
-
Sample Collection: Blood samples were collected at specified time points, such as Day 28, to analyze the antibody response.
-
Antibody Titer Measurement (ELISA):
-
ELISA plates were coated with the recombinant HA protein.
-
Serially diluted serum samples from the immunized mice were added to the plates.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to mouse IgG was added.
-
A substrate was added that produces a colorimetric signal in the presence of the enzyme.
-
The absorbance was measured, and the anti-HA IgG titer was determined as the reciprocal of the highest serum dilution that produced a signal above the background.
-
In Vivo siRNA Gene Silencing Studies
-
Animal Model: Mice were used to assess in vivo gene silencing.
-
siRNA Payload: siRNA targeting transthyretin (TTR) mRNA was encapsulated within the LNPs.
-
Administration: LNPs were administered intravenously (IV).
-
Tissue Collection: Livers were harvested at a specified time point (e.g., 48 hours post-dose).
-
mRNA Quantification (Branched DNA Assay):
-
Liver tissue was homogenized, and lysates were prepared.
-
The levels of TTR mRNA were quantified using a branched DNA (bDNA) assay. This assay involves the specific hybridization of capture probes, extender probes, and labeled probes to the target mRNA, leading to signal amplification.
-
The TTR mRNA signal was normalized to a housekeeping gene (e.g., GAPDH) to account for variations in sample loading.
-
The knockdown of TTR mRNA was expressed as a ratio relative to a control group.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to LNP-mediated nucleic acid delivery.
Caption: Workflow for the formulation of lipid nanoparticles (LNPs).
Caption: In vivo pathway of LNP-mediated mRNA delivery and expression.
Caption: Mechanism of LNP endosomal escape.
References
Safety Operating Guide
Navigating the Safe Disposal of Genevant CL1: A Procedural Guide
For researchers and drug development professionals handling Genevant CL1, an ionizable lipid utilized in mRNA lipid nanoparticle (LNP) vaccine delivery, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific, detailed disposal protocols from the manufacturer are not publicly available, this guide provides essential safety information and a procedural framework based on established safety data sheets and best practices for chemical waste management. Adherence to these guidelines, in conjunction with local regulations, is paramount for safe and compliant disposal.
Core Disposal and Decontamination Procedures
The primary approach to managing this compound waste involves a multi-step process of containment, decontamination, and disposal in accordance with regulatory standards. The following procedures are derived from safety data sheets and are intended to provide a foundation for safe handling and disposal.
Waste Handling and Containment:
-
For liquid spills or solutions: Absorb the material using a finely-powdered, liquid-binding agent such as diatomite or a universal binder.
-
Contaminated materials: Any materials that come into contact with this compound, including personal protective equipment (PPE), absorbent materials, and labware, should be treated as contaminated waste.
Decontamination:
-
Surfaces and Equipment: Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing thoroughly with alcohol.
Final Disposal:
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with prevailing country, federal, state, and local regulations.[2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure full compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Quantitative Data Summary: Storage and Stability
Proper storage is essential for maintaining the integrity of this compound and minimizing safety risks. The following table summarizes the recommended storage conditions and stability information.
| Storage Form | Temperature | Duration |
| Pure Form | -20°C | 3 years |
| Pure Form | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress product information.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to institutional and regulatory protocols. Always consult your organization's EHS professionals for guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
